molecular formula C3H9ClN2 B152790 Propionamidine hydrochloride CAS No. 3599-89-1

Propionamidine hydrochloride

Cat. No.: B152790
CAS No.: 3599-89-1
M. Wt: 108.57 g/mol
InChI Key: DFWRZHZPJJAJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionamidine hydrochloride is a useful research compound. Its molecular formula is C3H9ClN2 and its molecular weight is 108.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66911. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

propanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2.ClH/c1-2-3(4)5;/h2H2,1H3,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWRZHZPJJAJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3599-89-1
Record name Propanimidamide, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3599-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3599-89-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propionamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Propionamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of Propionamidine Hydrochloride , focusing on its molecular weight, physicochemical properties, and critical role as a synthon in medicinal chemistry.

Physicochemical Characterization, Analytical Standards, and Synthetic Utility

Executive Summary & Disambiguation

This compound is a short-chain aliphatic amidine salt primarily utilized as a chemical intermediate (synthon) in the synthesis of heterocyclic pharmaceutical ingredients, such as imidazoles and pyrimidines.[1][2]

Critical Disambiguation: Researchers must distinguish this compound from Propamidine , a diamidine antiseptic (e.g., Brolene).

  • Propionamidine HCl:

    
     | MW: 108.57  g/mol   | Role: Synthetic Building Block.[3][4][5][6]
    
  • Propamidine Isethionate:

    
     | MW: 564.6  g/mol   | Role: Antiprotozoal API.
    

This guide focuses exclusively on This compound (CAS 39800-84-5) .[4][7]

Physicochemical Profile

Precise knowledge of the molecular weight (MW) is the cornerstone of stoichiometric accuracy in fragment-based drug discovery (FBDD).

Molecular Specifications
PropertyValueNotes
IUPAC Name Propanimidamide hydrochloride
Molecular Formula

Stoichiometry 1:1
Exact Mass 108.045 g/mol Monoisotopic
Average Molecular Weight 108.57 g/mol Used for dosing/molarity calc.[4]
Free Base MW 72.11 g/mol

Appearance White to off-white crystalline solidHygroscopic nature
Solubility Soluble in water, ethanol; slightly soluble in DMSOPolar ionic character
Melting Point 128–130 °CDecomposition at high temp
Structural Integrity

The hydrochloride salt stabilizes the amidine group, which is otherwise prone to hydrolysis. The protonation occurs at the imine nitrogen (


), delocalizing the positive charge across the N-C-N triad.

Stoichiometric Implication: When calculating equivalents for synthesis:



Note: If using the free base (rare due to instability), the factor is 72.11. Failure to account for the HCl counterion results in a 33.6% stoichiometric error , leading to incomplete reactions and difficult purifications.

Synthetic Utility & Mechanism

Propionamidine HCl serves as a critical C-C-N binucleophile. In drug development, it is frequently reacted with


-keto esters or 

-diketones to form substituted pyrimidines—a scaffold found in numerous kinase inhibitors and antibiotics.
Synthesis & Utilization Workflow

The following diagram illustrates the Pinner synthesis of Propionamidine and its downstream conversion into a pharmaceutical scaffold.

Propionamidine_Workflow Figure 1: Synthesis and Application Pathway of Propionamidine HCl Propionitrile Propionitrile (Precursor) Imidate Ethyl Propionimidate (Intermediate) Propionitrile->Imidate HCl, EtOH (Pinner Rxn) Propionamidine Propionamidine HCl (MW: 108.57) Imidate->Propionamidine NH3 / MeOH Pyrimidine 2-Ethyl-pyrimidine Derivatives (Drug Scaffold) Propionamidine->Pyrimidine Beta-keto ester Base (NaOEt) Degradation Propionamide (Hydrolysis Product) Propionamidine->Degradation High pH / H2O (Instability)

Figure 1: The Pinner reaction pathway generating Propionamidine HCl and its subsequent cyclization to bioactive pyrimidine scaffolds.

Analytical Protocols for MW Validation

In a regulated drug development environment, relying on the label MW is insufficient. The following self-validating protocols ensure the identity and purity of the material.

Gravimetric Determination of Chloride (Counterion Analysis)

To confirm the salt form and molecular weight indirectly, quantify the chloride content.

  • Theoretical Cl%:

    
    
    
  • Method: Argentometric Titration (Volhard Method).

Protocol:

  • Dissolve 100 mg (precisely weighed) of Propionamidine HCl in 50 mL deionized water.

  • Add 5 mL of

    
    .
    
  • Add a known excess of

    
     (e.g., 20 mL). Precipitate AgCl forms.
    
  • Back-titrate the excess silver with

    
     using Ferric Ammonium Sulfate indicator.
    
  • Calculation:

    
    
    Acceptance Criteria: 32.0% – 33.3% Cl.
    
High-Resolution Mass Spectrometry (HRMS)

For exact mass validation of the cation.

  • Instrument: Q-TOF or Orbitrap.

  • Mode: ESI Positive (

    
    ).
    
  • Target Ion:

    
    
    
  • Theoretical m/z: 73.0760

  • Procedure:

    • Prepare a 1 ppm solution in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

    • Direct infusion at 5 µL/min.

    • Verify monoisotopic peak at m/z 73.0760 .

    • Note: The HCl salt dissociates; MS detects the free base cation.

Stability & Degradation

Understanding the stability profile is vital for handling. Amidines are susceptible to hydrolysis under basic conditions, converting to amides and releasing ammonia.

Degradation Pathway:



Impact on MW: Propionamide has a MW of 73.09 g/mol .

  • If the reagent degrades, the effective MW of the solid decreases (loss of

    
     and HCl), but the reactive molarity drops drastically.
    
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccate to prevent hydrolysis.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12301253, Propionimidamide hydrochloride. Retrieved from [Link]

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner Synthesis mechanism).

Sources

Technical Whitepaper: Propionamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Bioanalytical Applications

Executive Summary

Propionamidine hydrochloride (Propanimidamide HCl) is a fundamental aliphatic amidine salt utilized primarily as a diverse chemical synthon in the construction of nitrogenous heterocycles.[1] While frequently conflated with the aromatic antiseptic Propamidine, this C3-aliphatic compound serves a distinct role as a nucleophilic building block in the synthesis of pyrimidines, imidazoles, and thiazoles—core scaffolds in modern agrochemistry and pharmaceutical design (e.g., Famotidine precursors).

This guide provides a rigorous examination of its physicochemical behavior, focusing on its high basicity (


), hydrolytic instability under alkaline conditions, and specific requirements for analytical validation.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: Propanimidamide hydrochloride[1]

  • Common Synonyms: Propionamidine HCl; Propanamidine monohydrochloride[1][2]

  • CAS Number: 3599-89-1

  • Molecular Formula:

    
    
    
  • Molecular Weight: 108.57 g/mol (Salt); 72.11 g/mol (Free Base)

Structural Characteristics

Propionamidine features a terminal amidine group (


) attached to an ethyl chain. The amidine functionality is isoelectronic with carboxylic acids but significantly more basic. In its hydrochloride form, the protonation occurs at the imino nitrogen (

), stabilizing the structure through resonance delocalization across the

triad.
PropertyValueContext
Physical State White crystalline solidHygroscopic; requires desiccation.
Solubility High: Water, Methanol, EthanolLow: Acetone, Ether, HexaneDriven by ionic character and H-bonding potential.
Melting Point 128–130 °C (Decomposes)Varies with moisture content.
Basicity (

)
~11.6 (Free Base)Stronger base than typical amines due to resonance stabilization of the conjugate acid.

Part 2: Synthesis & Manufacturing Considerations

The industrial production of this compound typically follows the Pinner Synthesis pathway. This method avoids the use of unstable free amidines by proceeding through an imidate ester intermediate.

The Pinner Protocol
  • Activation: Propionitrile is reacted with dry hydrogen chloride gas in anhydrous ethanol. This converts the nitrile into an imidate ester hydrochloride (Pinner salt).

    • Critical Control: Moisture must be excluded to prevent hydrolysis to ethyl propionate.

  • Ammonolysis: The imidate ester is treated with ammonia (alcoholic solution) to displace the ethoxy group, yielding the amidine hydrochloride.

Visualization: Pinner Synthesis Pathway

PinnerSynthesis Nitrile Propionitrile (CH3CH2CN) Imidate Ethyl Propionimidate HCl (Intermediate) Nitrile->Imidate Pinner Reaction (Nucleophilic Attack) HCl_EtOH Reagents: Dry HCl(g) / EtOH < 5°C HCl_EtOH->Imidate Amidine Propionamidine HCl (Final Product) Imidate->Amidine Ammonolysis (- EtOH) Byproduct Byproduct: NH4Cl Imidate->Byproduct Side Rxn Ammonia Reagent: NH3 / EtOH Ammonia->Amidine

Caption: The Pinner synthesis pathway converts propionitrile to propionamidine via an imidate intermediate, requiring strictly anhydrous conditions.

Part 3: Mechanism of Action & Reactivity

While Propionamidine itself is not a primary therapeutic agent, its "mechanism" in a research context refers to its chemical reactivity profile . It acts as a 1,3-binucleophile, essential for synthesizing heterocycles.

Heterocycle Formation (The "Common Synthon" Role)

The amidine carbon is electrophilic, but the nitrogen atoms are nucleophilic. When reacted with 1,3-dicarbonyls (e.g., malononitrile, ethyl acetoacetate), Propionamidine undergoes a condensation-cyclization sequence to form Pyrimidines .

  • Relevance: This reaction is analogous to the synthesis of thiamine (Vitamin B1) components and various agrochemical fungicides.

Biological Interaction (Protease Inhibition)

Small aliphatic amidines can act as competitive inhibitors for serine proteases (e.g., Trypsin, Thrombin) by mimicking the arginine side chain.

  • Binding Mode: The charged amidinium group forms a salt bridge with the aspartate residue in the enzyme's S1 specificity pocket.

  • Note: Propionamidine is generally too small for high-affinity binding compared to benzamidine derivatives, but it serves as a fragment for Structure-Activity Relationship (SAR) studies.

Part 4: Analytical Methodologies

Analyzing Propionamidine HCl presents specific challenges due to its lack of a strong chromophore (UV absorbance) and high polarity.

HPLC Method Development

Standard Reverse-Phase (RP) C18 columns often fail to retain Propionamidine due to its hydrophilicity.

Recommended Protocol: Ion-Pair Chromatography

  • Column: C18 End-capped (e.g., Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.[3]

  • Mobile Phase A: 10 mM Octanesulfonic acid (Ion-Pair Reagent) in 0.1% Phosphoric Acid (pH 2.5).

  • Mobile Phase B: Acetonitrile.[4]

  • Isocratic Ratio: 80% A / 20% B.

  • Detection: UV at 210 nm (End absorption) or Charged Aerosol Detection (CAD) for higher sensitivity.

  • Rationale: The sulfonate ion pairs with the positively charged amidine, forming a neutral complex that retains well on the hydrophobic C18 stationary phase.

Visualization: Analytical Logic Flow

AnalyticalWorkflow Sample Propionamidine HCl Sample Selection Select Technique Sample->Selection HPLC HPLC Analysis Selection->HPLC Titration Potentiometric Titration Selection->Titration Issue Challenge: High Polarity & Weak UV HPLC->Issue Solution Solution: Ion-Pair Reagent (OSA) or HILIC Column Issue->Solution Titrant Titrant: 0.1N NaOH or AgNO3 Titration->Titrant Chloride Content or Acid-Base

Caption: Decision tree for analytical method selection, highlighting the necessity of ion-pairing for HPLC retention.

Part 5: Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Skin Irritation (Category 2): H315[5]

    • Eye Irritation (Category 2A): H319[5]

    • STOT-SE (Category 3): H335 (Respiratory Irritation)[5]

  • Storage: Store under inert gas (Argon/Nitrogen). The compound is hygroscopic ; absorption of atmospheric water leads to hydrolysis, converting the amidine to propionamide and ammonium chloride.

  • Stability: Stable at acidic pH. Rapidly hydrolyzes at pH > 9.0 in aqueous solution.

References

  • PubChem. (2025).[5][6] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • European Patent Office. (1990). Process for the preparation of N-sulfamyl-propionamidine derivatives (EP0356366).[7] Available at:

Sources

An In-depth Technical Guide to the Synthesis of Propionamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of propionamidine hydrochloride, a valuable building block in organic and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a deep dive into the reaction mechanism, process optimization, and critical safety considerations. The primary focus is on the Pinner reaction, a classic and robust method for the preparation of amidines from nitriles.

Introduction: The Significance of this compound

This compound (C₃H₉ClN₂) is the salt form of propanimidamide.[1][2] Amidines, in general, are a class of organic compounds characterized by the RC(=NH)NH₂ functional group. They are highly basic and serve as versatile intermediates in the synthesis of various nitrogen-containing heterocycles and pharmacologically active molecules. Propionamidine itself is a key precursor in the synthesis of various compounds, including pharmaceuticals.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name Propanimidamide hydrochloride
CAS Number 39800-84-5[3]
Molecular Formula C₃H₉ClN₂[2]
Molecular Weight 108.57 g/mol [2]
Appearance White to off-white solid/powder[3][4]
Melting Point ~298.5 °C[4]
Solubility Slightly soluble in DMSO and Methanol[4]

The synthesis of amidines can be approached through various routes, but the Pinner reaction, first reported by Adolf Pinner in 1877, remains a cornerstone method due to its reliability and accessibility.[5][6][7] This reaction facilitates the conversion of a nitrile into an amidine via an intermediate imidate salt, often called a "Pinner salt".[6][7]

The Pinner Reaction: Mechanistic Principles

The synthesis of this compound from propionitrile is a two-stage process. Understanding the underlying mechanism is critical for troubleshooting and optimizing the reaction.

Stage 1: Formation of the Imidate (Pinner Salt) The first stage involves the acid-catalyzed reaction of a nitrile (propionitrile) with an alcohol (typically ethanol) to form an alkyl imidate hydrochloride.[6][8]

  • Protonation: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This dramatically increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: The alcohol (e.g., ethanol) then acts as a nucleophile, attacking the activated nitrile carbon.

  • Deprotonation: A subsequent deprotonation of the oxonium ion intermediate yields the neutral imidate.

  • Salt Formation: In the presence of excess HCl, the basic nitrogen of the imidate is protonated to form the stable crystalline Pinner salt, in this case, ethyl propanimidate hydrochloride.

Causality Insight: The use of anhydrous HCl and an anhydrous solvent is paramount. Any presence of water can lead to the hydrolysis of the nitrile or the imidate intermediate, resulting in the formation of undesired byproducts such as propionamide or ethyl propionate.[9][10] Low temperatures are also crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into other products.[6]

Stage 2: Ammonolysis of the Pinner Salt The isolated Pinner salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the final amidine hydrochloride.[7]

  • Nucleophilic Addition: Ammonia attacks the electrophilic carbon of the imidate, leading to a tetrahedral intermediate.

  • Elimination: This intermediate then collapses, eliminating a molecule of ethanol to form the protonated amidine.

  • Byproduct Formation: The displaced ethoxide reacts with the acidic medium to form ethanol, and the ammonia reacts with HCl to form ammonium chloride (NH₄Cl) as a common byproduct.

Pinner_Reaction_Mechanism Pinner Reaction Mechanism for Propionamidine Synthesis cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Propionitrile CH₃CH₂C≡N Propionitrile ProtonatedNitrile CH₃CH₂C≡N⁺-H (Activated Nitrile) Propionitrile->ProtonatedNitrile + H⁺ Intermediate1 CH₃CH₂C(O⁺HCH₂CH₃)=NH ProtonatedNitrile->Intermediate1 + CH₃CH₂OH Ethanol CH₃CH₂OH Ethanol Imidate CH₃CH₂C(OCH₂CH₃)=NH (Ethyl Propanimidate) Intermediate1->Imidate - H⁺ PinnerSalt [CH₃CH₂C(OCH₂CH₃)=N⁺H₂] Cl⁻ Pinner Salt Imidate->PinnerSalt + HCl Intermediate2 CH₃CH₂C(OCH₂CH₃)(NH₂)-N⁺H₂ PinnerSalt->Intermediate2 + NH₃ Ammonia NH₃ Ammonia PropionamidineHCl [CH₃CH₂C(NH₂)=N⁺H₂] Cl⁻ Propionamidine HCl Intermediate2->PropionamidineHCl - CH₃CH₂OH Ethanol_out CH₃CH₂OH

Caption: Reaction mechanism for propionamidine synthesis via the Pinner reaction.

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the synthesis of this compound. Each step is designed to maximize yield and purity.

Safety First: Hazard Analysis and Mitigation

All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[11]

  • Propionitrile (Ethyl Cyanide): Highly flammable and toxic.[12] Avoid inhalation and skin contact. It is a colorless liquid with a sweetish odor.[12]

  • Hydrogen Chloride (HCl), Anhydrous: A toxic and corrosive gas. Exposure can cause severe respiratory irritation and burns. Requires a dedicated gas handling setup.

  • Ammonia (NH₃): Corrosive and toxic. Can cause severe skin burns and eye damage.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Materials and Equipment

Table 2: Reagents and Materials

ReagentFormulaMW ( g/mol )CAS No.Notes
PropionitrileCH₃CH₂CN55.08107-12-0Anhydrous, >99% purity
EthanolC₂H₅OH46.0764-17-5Anhydrous (200 proof)
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous
Hydrogen ChlorideHCl36.467647-01-0Anhydrous gas in cylinder
AmmoniaNH₃17.037664-41-78N solution in methanol

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (fritted)

  • Drying tube (filled with CaCl₂)

  • Low-temperature bath (ice-salt or cryocooler)

  • Buchner funnel and vacuum flask

  • Schlenk line or nitrogen manifold for inert atmosphere operations

  • Rotary evaporator

Step-by-Step Synthesis Procedure

Part A: Synthesis of Ethyl Propanimidate Hydrochloride (Pinner Salt)

  • Setup: Assemble the three-neck flask with a magnetic stir bar, a gas inlet adapter connected to the HCl cylinder via a drying tube, a thermometer, and a gas outlet protected by a drying tube. Ensure the entire setup is flame-dried or oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Addition: Charge the flask with anhydrous diethyl ether (200 mL), propionitrile (e.g., 0.5 mol), and anhydrous ethanol (0.5 mol, 1.0 eq).

  • Reaction: Cool the stirred solution to 0°C using an ice bath. Slowly bubble anhydrous HCl gas through the solution via the gas dispersion tube. Monitor the temperature to ensure it does not rise above 5°C.

  • Precipitation: Continue the addition of HCl until the solution is saturated. A white precipitate of the Pinner salt will form. After saturation, allow the reaction to stir at 0°C for an additional 2-4 hours.

  • Isolation: Isolate the white crystalline solid by rapid vacuum filtration. Wash the solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under a high vacuum. Note: The Pinner salt is hygroscopic and should be used immediately in the next step.

Part B: Ammonolysis to this compound

  • Setup: Suspend the freshly prepared Pinner salt in a flask containing anhydrous ethanol (e.g., 250 mL) at -10°C.[4]

  • Ammonia Addition: To the cooled, stirred suspension, slowly add a solution of 8N ammonia in methanol (e.g., 1.2 eq) over 30 minutes, maintaining the low temperature.[4]

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 24-30 hours.[4] A fine precipitate of ammonium chloride (NH₄Cl) will be observed.

  • Work-up: Remove the NH₄Cl byproduct by vacuum filtration.

  • Crystallization: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude this compound will crystallize.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to yield pure this compound as a white crystalline solid.[4] A yield of approximately 70% can be expected.[4]

Workflow_Diagram Experimental Workflow for Propionamidine HCl Synthesis cluster_partA Part A: Pinner Salt Formation cluster_partB Part B: Ammonolysis & Purification A1 1. Assemble & Dry Glassware (Inert Atmosphere) A2 2. Charge Flask with Propionitrile, EtOH, Ether A1->A2 A3 3. Cool to 0°C A2->A3 A4 4. Bubble Anhydrous HCl Gas A3->A4 A5 5. Stir at 0°C (2-4h) (Precipitate Forms) A4->A5 A6 6. Isolate by Filtration (Wash with Dry Ether) A5->A6 A7 7. Dry Under Vacuum (Ethyl Propanimidate HCl) A6->A7 B1 8. Suspend Pinner Salt in Anhydrous EtOH at -10°C A7->B1 Immediate Use B2 9. Add NH₃/Methanol Solution B1->B2 B3 10. Stir at RT (24-30h) B2->B3 B4 11. Filter to Remove NH₄Cl B3->B4 B5 12. Concentrate Filtrate B4->B5 B6 13. Recrystallize Product B5->B6 B7 14. Dry Final Product (Propionamidine HCl) B6->B7

Sources

The Chemoselective Advantage: A Technical Guide to Protein Amidination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protein amidination is a chemoselective modification of primary amines (lysine


-amino groups and N-terminal 

-amino groups) using imidoester chemistries. Unlike acylation (e.g., NHS-ester reactions) which neutralizes positive charges, amidination converts amines into amidines. Crucially, amidines retain a pKa (~12.5) similar to the original lysine (~10.5), ensuring the protein remains cationic at physiological pH.

This preservation of electrostatic potential is the defining advantage of amidination, making it indispensable for stabilizing protein conformations, retaining solubility during crosslinking, and enhancing ionization in MALDI-MS applications.

Part 1: The Physicochemical Foundation

The Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the unprotonated primary amine on the imidoester carbon. This forms a tetrahedral intermediate, which collapses to release an alcohol (leaving group) and form a stable amidine bond.

Key Chemical Constraints:

  • Nucleophilicity: Only the unprotonated form of the amine (

    
    ) is reactive.
    
  • Hydrolysis: Imidoesters are sensitive to moisture and hydrolyze rapidly at high pH.

  • Reversibility: While stable at neutral pH (7.0–9.0), amidine bonds can reverse at high pH (>11.0) or in the presence of high concentrations of ammonia/hydrazine.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical pH-dependent bifurcation between successful amidination and hydrolysis.

AmidinationMechanism cluster_conditions Critical Control Parameters Lysine Lysine (R-NH2) (Nucleophile) Intermediate Tetrahedral Intermediate Lysine->Intermediate pH 8-9 Nucleophilic Attack Imidoester Imidoester Reagent (Electrophile) Imidoester->Intermediate Amidine Amidine Product (Charge Retained +) Intermediate->Amidine -ROH (Alcohol) Stable at pH 7-9 Hydrolysis Hydrolysis Product (Dead End) Intermediate->Hydrolysis pH > 10 or Low Amine Conc. Amidine->Lysine pH > 11 (Reversible)

Figure 1: The reaction mechanism of protein amidination via imidoesters, highlighting the competition between product formation and hydrolysis.

Part 2: Strategic Reagent Selection

Selection depends on the application: simple blocking, reversible crosslinking, or irreversible fixation.

ReagentFull NameSpacer Arm (Å)SolubilityApplication
Methyl Acetimidate Methyl acetimidate HCl0.0WaterBlocking: Caps lysines without crosslinking. Used to prevent tryptic cleavage at Lys (forcing Arg-C specificity).
DMA Dimethyl adipimidate8.6WaterCrosslinking: Medium-range homobifunctional crosslinker.
DMS Dimethyl suberimidate11.0WaterCrosslinking: Long-range. Standard for oligomer characterization.
DTBP Dimethyl 3,3'-dithiobispropionimidate11.9WaterCleavable XL: Contains a disulfide bond cleavable by DTT/TCEP. Ideal for identifying interacting partners via 2D gels or MS.

Part 3: Critical Parameters & Optimization

The pH "Goldilocks Zone"
  • The Problem: Lysine (

    
    -amino) has a pKa of ~10.5. To be nucleophilic, it must be deprotonated. However, imidoesters hydrolyze rapidly (half-life < 20 mins) at pH > 10.
    
  • The Solution: Perform reactions at pH 8.5 – 9.0 .

    • At this pH, a small fraction of lysine is unprotonated (

      
      ), which drives the reaction forward by Le Chatelier's principle as the product forms.
      
    • Hydrolysis is slower than the aminolysis reaction at this pH.

Buffer Incompatibility (The "Tris Trap")

NEVER use primary amine buffers.

  • Forbidden: Tris, Glycine, Ethanolamine. These will react with the reagent, depleting it immediately.

  • Recommended: Phosphate (PBS), HEPES, Bicarbonate, Borate, MOPS.

Part 4: Validated Protocol (Crosslinking with DMS)

This protocol is designed for crosslinking a protein complex to study quaternary structure.

Materials
  • Target Protein: 1 mg/mL in PBS (pH 7.4).

  • Reaction Buffer: 0.2 M Triethanolamine or HEPES, pH 8.5.

  • Reagent: Dimethyl suberimidate (DMS). Note: Must be fresh. Do not store in solution.

  • Quench Solution: 1 M Tris-HCl, pH 7.5 or 0.1 M Ammonium Bicarbonate.

Workflow Diagram

ProtocolWorkflow Start Protein Sample (1 mg/mL) BufferEx Buffer Exchange (Remove Tris/Glycine) Target: HEPES pH 8.5 Start->BufferEx Reaction Reaction Incubate 30-60 min @ RT or 4°C BufferEx->Reaction ReagentPrep Weigh DMS Reagent (Dissolve immediately) ReagentPrep->Reaction Add 20-50x Molar Excess Quench Quench Add 50mM Tris (15 min incubation) Reaction->Quench Analysis Analysis (SDS-PAGE / MS) Quench->Analysis

Figure 2: Step-by-step workflow for protein amidination/crosslinking.

Step-by-Step Procedure
  • Buffer Exchange: Dialyze or desalt the protein sample into 0.2 M Triethanolamine, pH 8.5 . Ensure all primary amines from previous buffers are removed.[1]

  • Reagent Preparation: Immediately before use, weigh solid DMS. Dissolve in the Reaction Buffer to a concentration of 20 mM.[2]

    • Expert Tip: Imidoesters are hygroscopic and hydrolyze in minutes. Do not make stock solutions.

  • Reaction: Add the DMS solution to the protein sample to achieve a 20- to 50-fold molar excess of reagent over protein.

    • Example: For 50 µM protein, add reagent to 1–2.5 mM final concentration.

  • Incubation: Incubate at Room Temperature (25°C) for 30–60 minutes.

  • Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes. The Tris primary amine will scavenge remaining imidoester.

  • Cleanup: Proceed to SDS-PAGE or dialysis to remove excess small molecules.

Part 5: Data Analysis & QC

Mass Spectrometry Verification

Amidination results in a specific mass shift that can be detected via LC-MS/MS.

ModificationReagentMass Shift (

Da)
Specificity
Acetamidination Methyl acetimidate+41.026 Lys, N-term
Propionamidination Methyl propionimidate+55.05 Lys, N-term
Crosslink (DMS) Dimethyl suberimidate+138.09 (loop-link)Lys-Lys
Calculating Efficiency (TNBS Assay)

To quantify the extent of modification without MS:

  • React modified and unmodified protein with TNBS (Trinitrobenzenesulfonic acid) .

  • TNBS reacts with free amines to form a chromophore (Abs 335 nm).

  • % Modification =

    
    .
    

Part 6: Troubleshooting

ObservationRoot CauseCorrective Action
No Crosslinking / Modification Hydrolysis of reagentEnsure reagent is fresh. Do not use old stocks. Check buffer pH (must be > 8.0).[1][2]
Precipitation Over-modificationReduce molar excess (try 10x instead of 50x). Amidination usually maintains solubility, so this implies aggregation.
Smear on Gel Non-specific polymerizationReduce reaction time. Ensure pH is not > 9.5 (prevents polymerization side reactions).
Reversal of Modification High pH exposureAvoid buffers with pH > 10 during downstream processing.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

  • Thermo Fisher Scientific.Amine-Reactive Crosslinker Chemistry.

  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of amidination reaction conditions for the analysis of lysine-containing peptides by MALDI-TOF MS. Analytical Chemistry, 74(8), 1884-1890.

Sources

Exploratory Studies Using Propionamidine Hydrochloride: A Technical Guide to Molecular Probing

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for Propionamidine Hydrochloride (systematically known as Propanimidamide Hydrochloride ).

Editorial Note on Nomenclature:

  • Target Molecule: this compound (CAS: 39800-84-5; Formula:

    
    ).
    
  • Distinct from: Propamidine (an aromatic diamidine used in Acanthamoeba keratitis) and Pentamidine.

  • Focus: This guide explores Propionamidine as a molecular probe and pharmacophore fragment used in Fragment-Based Drug Discovery (FBDD) and ion channel biophysics.

Executive Summary

This compound is often overshadowed by its larger aromatic cousins (Propamidine, Pentamidine). However, in the context of rational drug design and mechanistic biophysics , it serves a critical role as a "minimalist" probe. It represents the fundamental alkyl-amidine motif—a functional group capable of forming high-energy salt bridges with aspartate/glutamate residues in protein active sites (e.g., Serine Protease S1 pockets) and ion channel pores (e.g., ASICs).

This guide outlines the exploratory utility of Propionamidine HCl not as a final drug, but as a high-value tool for mapping electrostatic binding sites and synthesizing complex H2-receptor antagonists (e.g., Famotidine).

Chemical & Pharmacological Profile

PropertySpecificationRelevance to Research
Systematic Name Propanimidamide HydrochlorideCore amidine structure.[1]
CAS Number 39800-84-5Unique identifier for procurement.
Molecular Weight 108.57 g/mol Low MW makes it an ideal "Fragment" for FBDD.
pKa (Amidine) ~11.6 (Basic)Positively charged at physiological pH (7.4).
Solubility Water (>100 mg/mL), EthanolHighly soluble; suitable for aqueous buffers.
Hygroscopicity HighMust be stored in desiccated conditions.

Exploratory Domain 1: Serine Protease Fragment Screening

Context: Serine proteases (Trypsin, Thrombin, Factor Xa) recognize positively charged residues (Arginine/Lysine) in their S1 specificity pocket. Propionamidine mimics the side chain of Arginine without the steric bulk of the amino acid backbone, making it a perfect probe to quantify the "intrinsic affinity" of the S1 pocket for the amidine group.

Mechanistic Insight

The protonated amidine group of Propionamidine forms a bidentate salt bridge with the catalytic Aspartate (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket.

Experimental Protocol: Chromogenic Inhibition Assay

Objective: Determine the


 of Propionamidine for Trypsin to benchmark S1 pocket accessibility.

Materials:

  • Enzyme: Bovine Trypsin (10 nM final conc).

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride), 1 mM.

  • Inhibitor: Propionamidine HCl (0.1 mM – 100 mM serial dilution).

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.0.
    

Workflow:

  • Preparation: Dissolve Propionamidine HCl in buffer immediately prior to use (prevent hydrolysis).

  • Incubation: Mix 10 µL of Trypsin + 10 µL of Propionamidine solution in a 96-well plate. Incubate for 10 min at 25°C.

  • Initiation: Add 180 µL of BAPNA substrate solution.

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    and calculate
    
    
    using the Cheng-Prusoff equation.
Visualization: Fragment Binding Mode

ProteaseBinding Asp189 Aspartate 189 (S1 Pocket Base) SaltBridge Bidentate Salt Bridge (Electrostatic Interaction) Asp189->SaltBridge Accepts H+ Propionamidine Propionamidine (Positively Charged) Propionamidine->SaltBridge Donates H+ Inhibition Competitive Inhibition of Substrate Entry SaltBridge->Inhibition Stabilizes Complex

Figure 1: Mechanism of Propionamidine binding to the S1 specificity pocket of Trypsin-like serine proteases.

Exploratory Domain 2: Ion Channel Pore Probing (ASICs)

Context: Acid-Sensing Ion Channels (ASICs) are blocked by amidines (e.g., Amiloride).[2][3] Propionamidine serves as a structural probe to distinguish between "pore plugging" (steric occlusion) and "allosteric modulation." Unlike large aromatic blockers, Propionamidine's small size allows it to penetrate deeper into the vestibule.

Mechanistic Insight

Propionamidine acts as an open-channel blocker. It enters the extracellular vestibule and, due to the transmembrane electric field, lodges in the ion conduction pathway, physically preventing


 influx. This is often voltage-dependent ("Woodhull Block").
Experimental Protocol: Whole-Cell Patch Clamp

Objective: Characterize the voltage-dependence of Propionamidine block on ASIC1a.

Materials:

  • Cells: HEK293 cells transiently transfected with hASIC1a.

  • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES (pH 7.4).
  • Activating Solution: ECS buffered to pH 6.0 (MES based).

  • Intracellular Solution: 140 mM KCl based.

Workflow:

  • Giga-seal Formation: Establish whole-cell configuration (

    
    ).
    
  • Control Activation: Peruse pH 6.0 solution for 5s to elicit inward current; wash with pH 7.4 for 30s.

  • Drug Application: Pre-incubate with Propionamidine HCl (e.g., 100 µM) for 15s in pH 7.4, then co-apply with pH 6.0.

  • Voltage Protocol: Repeat activation at holding potentials of -60 mV, -40 mV, 0 mV, +40 mV.

  • Analysis: Plot fractional block (

    
    ) vs. Membrane Potential (
    
    
    
    ). A steep slope indicates deep pore penetration.
Visualization: Ion Channel Blockade

ChannelBlock Extracellular Extracellular Space (High Na+) PoreEntry ASIC Pore Entry (Negatively Charged Ring) Extracellular->PoreEntry Block Steric/Electrostatic Occlusion PoreEntry->Block Deep Penetration Propionamidine Propionamidine (+) (Blocker) Propionamidine->PoreEntry Attracted by Field Sodium Na+ Ions Sodium->Block Flow Obstructed

Figure 2: The "Foot-in-the-Door" mechanism where Propionamidine occludes the ASIC pore, preventing Sodium flux.

Exploratory Domain 3: Synthetic Precursor Utility

Context: Propionamidine is a key intermediate in the synthesis of Famotidine (a histamine H2-receptor antagonist). In research settings, it is used to synthesize novel "hybrid" inhibitors where the amidine group is linked to different aromatic scaffolds to tune solubility and potency.

Key Reaction:

  • Reaction: Condensation of Propionamidine with activated electrophiles (e.g., thioimidates).

  • Exploratory Use: Synthesizing bis-amidines with varying linker lengths to probe the distance between binding sites on DNA (minor groove) or protein surfaces.

Safety & Toxicology in Research

While less toxic than complex aromatic amidines, Propionamidine HCl requires specific handling:

  • Irritation: Causes skin and serious eye irritation (H315, H319).

  • Respiratory: May cause respiratory irritation (H335). Use a fume hood when handling powder.

  • Stability: The amidine group is susceptible to hydrolysis in basic aqueous solutions over time. Prepare fresh or store frozen (-20°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415117, this compound. Retrieved from [Link]

  • Kellenberger, S., & Schild, L. (2002). Epithelial Sodium Channel/Degenerin Family of Ion Channels: A Variety of Functions for a Shared Structure. Physiological Reviews. (Context: Amidine block mechanisms). Retrieved from [Link]

  • Böhme, B. A., et al. (2018).Structural insights into the mechanism of inhibition of the prototypic serine protease trypsin by small molecule fragments. (Context: Amidine fragments in FBDD).
  • Hanessian, S., et al. (2009).Structure-based organic synthesis of famotidine and related H2-receptor antagonists. (Context: Propionamidine as a synthetic precursor).

Sources

Technical Guide: Structural Architecture & Synthetic Utility of Propionamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Disambiguation

Propionamidine Hydrochloride (IUPAC: Propanimidamide hydrochloride) is a fundamental aliphatic amidine derivative used primarily as a C3-synthon in the synthesis of nitrogen-containing heterocycles.[1]

CRITICAL DISAMBIGUATION: Do not confuse Propionamidine (C₃H₈N₂·HCl) with Propamidine (C₁₇H₂₀N₄O₂), the aromatic diamidine used clinically for the treatment of Acanthamoeba keratitis (e.g., Brolene). While they share the amidine pharmacophore, Propionamidine is a small-molecule reagent, whereas Propamidine is a larger therapeutic agent. This guide focuses strictly on the structural and synthetic properties of the Propionamidine reagent (CAS: 3599-89-1).

Molecular Architecture

The structural core of Propionamidine is the amidine functional group attached to an ethyl chain. Its stability and reactivity are defined by the resonance capability of the amidinium cation formed in the hydrochloride salt.

Structural Hierarchy
  • Aliphatic Tail: A propyl backbone (C1–C2) provides lipophilic character, though minimal compared to the polar head.

  • Amidine Head (N–C=N): The functional center. In the hydrochloride form, the basic nitrogen accepts a proton, creating a symmetrical amidinium cation . This delocalization renders the molecule highly stable and strongly basic (pKa ≈ 12).

Resonance Stabilization (Graphviz Visualization)

The following diagram illustrates the resonance delocalization of the positive charge across the N-C-N triad, which is the key to its nucleophilic utility in salt form.

AmidiniumResonance Struct1 Structure A (Protonated Imine) Struct2 Structure B (Protonated Amine) Struct1->Struct2 Resonance (Charge Shift) Hybrid Resonance Hybrid (Delocalized Cation) Struct1->Hybrid Struct2->Hybrid Stabilization

Caption: Resonance delocalization in the propionamidine cation. The positive charge is shared between both nitrogen atoms, enhancing stability.

Physicochemical Profile

The hydrochloride salt significantly alters the physical properties of the parent base, making it a water-soluble solid suitable for aqueous or alcoholic reactions.

PropertyValueContext
Molecular Formula C₃H₈N₂[2][3] · HClSalt form stoichiometry 1:1
Molecular Weight 108.57 g/mol 72.11 (Base) + 36.46 (HCl)
Appearance White crystalline solidHygroscopic nature requires dry storage
Melting Point 298.5 °CHigh lattice energy typical of amidinium salts
Solubility High (Water, MeOH, EtOH)Insoluble in non-polar solvents (Hexane, Et₂O)
pKa (Base) ~12.1Stronger base than typical amines due to resonance

Synthesis & Manufacturing: The Pinner Protocol

The industrial standard for synthesizing this compound is the Pinner Synthesis , which avoids the use of unstable free amidines by proceeding through an imidate ester intermediate.

Reaction Logic
  • Activation: Propionitrile is activated by dry HCl gas in the presence of an alcohol (ethanol) to form the electrophilic Imidate Ester Hydrochloride (Pinner Salt).

  • Amination: The Pinner salt undergoes nucleophilic substitution with ammonia. The alkoxy group (OEt) is a good leaving group, replaced by the amino group (-NH₂) to generate the amidine.

Synthetic Workflow (Graphviz Visualization)

PinnerSynthesis Nitrile Propionitrile (CH3CH2CN) Imidate Ethyl Propionimidate HCl (Pinner Salt) Nitrile->Imidate Step 1: Pinner Reaction (0-5°C, 24h) Reagents1 + HCl (gas) / EtOH (Anhydrous) Reagents1->Nitrile Product Propionamidine HCl (C3H8N2·HCl) Imidate->Product Step 2: Ammonolysis (RT, 24h) Reagents2 + NH3 (Ammonia) (Methanol/Ethanol) Reagents2->Imidate

Caption: The Pinner Synthesis pathway converting Propionitrile to Propionamidine HCl via an imidate intermediate.

Analytical Characterization

Validating the structure requires confirming the integrity of the ethyl chain and the presence of the amidine protons.

Proton NMR Spectroscopy (¹H-NMR)

Solvent: DMSO-d₆ (Required to observe exchangeable protons)

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
1.17 Triplet (t)3H-CH₂-CH₃ Terminal methyl group.
2.40 Quartet (q)2H-CH₂ -CH₃Methylene group adjacent to the amidine carbon.
8.77 Broad Singlet2H-C=NH₂⁺ Amidinium protons (highly deshielded).
9.07 Broad Singlet2H-C-NH₂ Amine protons (distinct due to restricted rotation).

Interpretation: The presence of two distinct broad singlets around 8.5–9.5 ppm is the "fingerprint" of the amidinium salt, indicating restricted rotation around the C–N bonds due to partial double bond character.

Infrared Spectroscopy (FT-IR)
  • 1680 cm⁻¹ (Strong): C=N stretching vibration (Amidine I band). This is lower than a typical nitrile (2250 cm⁻¹) or imine, confirming the amidine structure.

  • 3000–3400 cm⁻¹ (Broad): N–H stretching. The broadness indicates strong hydrogen bonding typical of the HCl salt lattice.

Synthetic Utility: Heterocycle Formation

For drug development professionals, Propionamidine is a critical 1,3-binucleophile . It condenses with 1,3-electrophiles (like β-diketones or β-ketoesters) to form Pyrimidines , a scaffold ubiquitous in oncology and antiviral drugs.

Experimental Protocol: Synthesis of 2-Ethyl-4,6-dimethylpyrimidine

Rationale: This reaction demonstrates the condensation efficiency of Propionamidine with Acetylacetone.

  • Preparation: Dissolve Propionamidine HCl (10 mmol) and Acetylacetone (10 mmol) in Ethanol (20 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 15 mmol) or Sodium Ethoxide. Scientific Note: The base is required to neutralize the HCl and liberate the free amidine nucleophile in situ.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Workup: Evaporate solvent. Add water. Extract with Ethyl Acetate.

  • Result: Formation of the pyrimidine ring via a [3+3] cyclization.

Mechanism of Cyclization (Graphviz Visualization)

HeterocycleSynthesis Amidine Free Propionamidine (Nucleophile) Intermediate Tetrahedral Intermediate Amidine->Intermediate Nucleophilic Attack (Addition) Diketone Acetylacetone (Electrophile) Diketone->Intermediate Nucleophilic Attack (Addition) Water H2O (Leaving Group) Intermediate->Water Elimination Pyrimidine 2-Ethyl-4,6-dimethylpyrimidine (Target Scaffold) Intermediate->Pyrimidine Dehydration & Aromatization

Caption: [3+3] Cyclocondensation mechanism. The amidine nitrogens attack the diketone carbonyls, followed by water elimination to aromatize.

References

  • ChemicalBook. (2025). This compound Properties and Synthesis.[3] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). This compound (CID 415117).[4] Retrieved from

  • CymitQuimica. (2025).[4][5] Propionimidamide CAS 3599-89-1 Data Sheet. Retrieved from

  • Müller, T. et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI. Retrieved from

  • Specac. (2025).[6] Interpreting Infrared Spectra: Amides and Amidines. Retrieved from

Sources

Propionamidine hydrochloride as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Propionamidine Hydrochloride: A C3-Amidine Building Block for Heterocyclic Architecture in Drug Discovery[1]

Executive Summary this compound (CAS: 3599-89-1) serves as a critical C3-synthon in the construction of nitrogenous heterocycles.[1] Distinguished by its ethyl-substituted amidine core, it functions as a versatile 1,3-binucleophile equivalent.[1] This guide details its mechanistic utility in synthesizing pyrimidines and imidazoles—scaffolds ubiquitous in kinase inhibitors, antihypertensives, and anti-infectives. Unlike generic amidine reagents, the propionyl moiety introduces specific lipophilic bulk (


) often required for optimizing ligand-receptor binding affinity in medicinal chemistry campaigns.[1]

Part 1: Chemical Profile & Properties[1][2][3]

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name Propanimidamide hydrochloride
CAS Number 3599-89-1 (also 39800-84-5)
Formula

Molecular Weight 108.57 g/mol
Structure

Appearance White to off-white hygroscopic crystalline solid
Solubility Soluble in water, ethanol, DMSO; sparingly soluble in ether
pKa (Conj.[1][2][3][4] Acid) ~11.5 (Typical for alkyl amidines)
Stability Hygroscopic; store under inert atmosphere (Argon/Nitrogen)

Part 2: Mechanistic Foundation

The synthetic utility of this compound stems from its dual nature as an electrophile (at the amidine carbon) and a nucleophile (at the nitrogen atoms). In basic conditions, the free base is liberated, presenting a 1,3-N,N-binucleophile .[1]

Core Reactivity Modes:

  • Condensation with 1,3-Electrophiles: Reaction with

    
    -diketones or 
    
    
    
    -ketoesters yields Pyrimidines .[1]
  • Condensation with

    
    -Haloketones:  Reaction yields Imidazoles .
    
  • Cyclization with Hydrazines/Hydroxylamines: Yields triazoles or oxadiazoles (less common but feasible).

Part 3: Primary Application – Pyrimidine Synthesis

The most authoritative application of propionamidine is the synthesis of 2-ethyl-substituted pyrimidines.[1] This reaction proceeds via a condensation-cyclization sequence with 1,3-dicarbonyl compounds (e.g., acetylacetone, malonates).[1]

Mechanistic Pathway (Graphviz)

The following diagram illustrates the condensation of Propionamidine with a generic 1,3-diketone.

PyrimidineSynthesis Prop Propionamidine (Free Base) Inter1 Intermediate A: Mono-imine Formation Prop->Inter1 Nucleophilic Attack (-H2O) Diketone 1,3-Diketone (Electrophile) Diketone->Inter1 Inter2 Intermediate B: Intramolecular Cyclization Inter1->Inter2 Tautomerization & Ring Closure Product 2-Ethyl-4,6-disubstituted Pyrimidine Inter2->Product Dehydration (-H2O) / Aromatization

Caption: Mechanistic flow of [3+3] cyclocondensation between propionamidine and 1,3-diketone.

Validated Experimental Protocol

Target: Synthesis of 2-ethyl-4,6-dimethylpyrimidine.

Reagents:

  • Propionamidine HCl (10 mmol, 1.09 g)

  • Acetylacetone (11 mmol, 1.10 g)

  • Sodium Ethoxide (21 mmol) or Potassium Carbonate (excess)

  • Solvent: Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Free Base Generation: In a dried round-bottom flask under

    
    , dissolve Propionamidine HCl in absolute ethanol. Add Sodium Ethoxide (prepared in situ or commercial 21% wt solution) to neutralize the HCl and generate the free amidine. Stir for 15 minutes at room temperature (RT).
    
  • Addition: Dropwise add acetylacetone to the stirring amidine solution. The reaction is often exothermic; cooling to 0°C may be required for larger scales.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of amidine by TLC (eluent: EtOAc/Hexane).

  • Workup: Cool to RT. Remove solvent under reduced pressure. Resuspend the residue in water (10 mL) and extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography or vacuum distillation if the product is a volatile oil.
    

Expert Insight: The choice of base is critical. Alkoxides (


) are preferred over carbonates for reaction rates, but carbonates (

) are milder if the electrophile contains sensitive ester groups (avoiding transesterification).

Part 4: Secondary Application – Imidazole Synthesis[6][7]

Propionamidine reacts with


-haloketones (or 

-hydroxyketones) to form 2-ethyl-substituted imidazoles.[1] This is vital for installing the ethyl group at the C2 position, a common motif in angiotensin II receptor antagonists.
Mechanistic Pathway (Graphviz)

ImidazoleSynthesis Amidine Propionamidine (Nucleophile) Sub Substitution Product (Alpha-amidinoketone) Amidine->Sub SN2 Attack on Alpha-Carbon HaloKetone Alpha-Haloketone (Electrophile) HaloKetone->Sub Cyclic Hydroxy-imidazoline Intermediate Sub->Cyclic N-Attack on Carbonyl Final 2-Ethyl-Imidazole Cyclic->Final Dehydration (-H2O)

Caption: Pathway for the formation of 2-ethyl-imidazole via reaction with alpha-haloketone.[1]

Validated Experimental Protocol

Target: Synthesis of 2-ethyl-4-phenylimidazole.

Reagents:

  • Propionamidine HCl (10 mmol)

  • Phenacyl bromide (2-bromoacetophenone) (10 mmol)[1]

  • Sodium Bicarbonate (

    
    ) (25 mmol)
    
  • Solvent: Methanol/Water (2:1) or THF/Water

Step-by-Step Methodology:

  • Preparation: Dissolve Propionamidine HCl and Phenacyl bromide in Methanol (15 mL).

  • Base Addition: Add

    
     dissolved in minimal water. The biphasic system (if using THF) or aqueous-organic mix helps moderate the reaction.
    
  • Reaction: Reflux the mixture for 2–4 hours. The mechanism involves initial displacement of the bromide by the amidine nitrogen, followed by cyclization onto the carbonyl.

  • Precipitation: Upon cooling and partial evaporation of methanol, the imidazole product often precipitates.

  • Isolation: Filter the solid, wash with cold water (to remove inorganic salts), and recrystallize from ethanol/water.

Part 5: Handling, Stability, and Safety[1]

Hygroscopicity Management: Propionamidine HCl is hygroscopic. Absorption of moisture leads to hydrolysis of the amidine to propionamide (


) and ammonium chloride, rendering the reagent useless for cyclization.
  • Protocol: Always weigh in a glovebox or dry room if possible. Reseal containers immediately with Parafilm.

  • Storage: Store at +2°C to +8°C under desiccant.

Safety (GHS Classification):

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work in a fume hood to avoid inhalation of dust.

References

  • PubChem. this compound - Compound Summary.[5] National Library of Medicine. Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Pyrimidines. (Detailed mechanisms of amidine condensation). Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Imidazoles. (Mechanistic overview of amidine + haloketone reactions). Available at: [Link][1]

Sources

Methodological & Application

Propionamidine hydrochloride protein modification protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The "Propionamidine" Paradox: In protein chemistry, requests for "Propionamidine hydrochloride modification" almost invariably refer to the reaction of lysine residues with Ethyl Propionimidate Hydrochloride to form propionamidine adducts. It is critical to distinguish between the reagent (an imidate ester) and the modification (an amidine).

Why This Modification? Unlike acetylation or propionylation (using anhydrides/NHS-esters), which neutralize the positive charge of lysine, propionimidylation converts the primary amine of lysine into a propionamidine.

  • Charge Retention: The resulting amidine group has a pKa ~12.5, ensuring the lysine side chain remains positively charged at physiological pH.

  • Structural Preservation: By maintaining the isoelectric point (pI) and electrostatic profile, protein solubility and native conformation are often better preserved than with acylating reagents.

  • Proteolytic Blocking: The bulky amidine group sterically hinders trypsin digestion at lysine sites, a technique widely used in "Arg-C like" digestion strategies for proteomics.

This guide details the protocol for converting protein lysines to propionamidine derivatives using ethyl propionimidate.

Part 2: Chemical Mechanism & Critical Parameters

The Reaction

The reaction involves the nucleophilic attack of the unprotonated


-amino group of lysine on the imidate carbon of ethyl propionimidate.

Reaction Scheme:



  • Net Mass Shift: +55.08 Da per lysine.

  • Competing Reaction: Hydrolysis of the imidate reagent to ethyl propionate (ester) or propionamide, which is non-reactive toward protein amines.

Visualizing the Mechanism

ReactionMechanism Lysine Lysine Residue (Protein-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack (pH > pKa) Reagent Ethyl Propionimidate (Reagent) Reagent->Intermediate Hydrolysis Hydrolysis Byproducts (Inactive) Reagent->Hydrolysis Competing Hydrolysis (High pH/Temp) Product Propionamidine-Lysine (Modified Protein) Intermediate->Product Elimination of EtOH Byproduct Ethanol Intermediate->Byproduct

Figure 1: Mechanistic pathway of propionimidylation. Note the competition between productive amidation and reagent hydrolysis.[1]

Part 3: Detailed Experimental Protocol

Safety Note: Ethyl propionimidate hydrochloride is hygroscopic and an irritant. Handle in a fume hood.

Materials Required
Reagent/EquipmentSpecificationPurpose
Target Protein >0.5 mg/mL in amine-free bufferSubstrate
Ethyl Propionimidate HCl High Purity (>98%), Store at -20°CModification Reagent
Reaction Buffer 0.1 M Sodium Borate or TEA, pH 8.5–9.0Maintains pH for nucleophilic attack
Quenching Buffer 1 M Tris-HCl, pH 8.0Scavenges excess reagent
Desalting Column Zeba Spin or PD-10Removes byproducts
Step-by-Step Methodology

1. Buffer Exchange (Critical Step)

  • Action: Exchange the protein into 0.1 M Sodium Borate, pH 8.5 .

  • Why: Primary amines (Tris, Glycine) act as scavengers and will inhibit the reaction. The high pH is necessary to deprotonate a fraction of the lysine

    
    -amines (pKa ~10.5) to initiate nucleophilic attack.
    
  • Note: If the protein is unstable at pH 8.5, use 0.1 M Triethanolamine (TEA) at pH 8.0, but increase reaction time.

2. Reagent Preparation

  • Action: Weigh Ethyl Propionimidate HCl immediately before use. Do not make stock solutions.

  • Calculation: Use a 50- to 100-fold molar excess of reagent over total lysine residues.

    • Example: 100 µL of BSA (1 mg/mL, ~60 lysines, ~66 kDa).

    • Moles Protein =

      
       mol.
      
    • Moles Lysine =

      
       mol.
      
    • Target Reagent Excess (100x) =

      
       mol.
      
    • MW Reagent = 137.6 g/mol .

    • Mass required = ~1.2 mg (Prepare a fresh 10 mg/mL solution in water and aliquot immediately).

3. Reaction Initiation

  • Action: Add the calculated volume of Ethyl Propionimidate solution to the protein.

  • Protocol:

    • Add 1/3 of the total reagent amount at T=0.

    • Incubate at Room Temperature (RT) for 20 mins.

    • Check pH; readjust to 8.5 with NaOH if necessary (hydrolysis releases acid).

    • Add the second 1/3 of reagent. Incubate 20 mins.

    • Add the final 1/3 of reagent. Incubate 20 mins.

  • Rationale: Sequential addition maintains a steady concentration of active imidate, compensating for rapid hydrolysis.

4. Quenching

  • Action: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM.

  • Incubation: 15 minutes at RT.

  • Mechanism: The high concentration of Tris amine rapidly consumes remaining imidate.

5. Purification

  • Action: Remove excess reagent and small molecule byproducts using a desalting column (e.g., Zeba Spin) or dialysis against the storage buffer (e.g., PBS).

Part 4: Quality Control & Validation

To confirm the modification, utilize Mass Spectrometry (MALDI-TOF or LC-MS/MS).

Data Interpretation Table:

Metric Expected Result Interpretation
Intact Mass Shift +55.08 Da × (# of Lysines) Indicates global modification extent.
Trypsin Digestion No cleavage at Lysine (K) Propionamidine blocks Trypsin. Cleavage only at Arginine (R).

| pI Shift | Negligible (< 0.2 units) | Confirms retention of positive charge (unlike acetylation). |

Validation Workflow

ValidationWorkflow cluster_QC QC Pathways Sample Modified Protein Sample IntactMS Intact Mass Spec (MALDI/ESI) Sample->IntactMS Digestion Enzymatic Digestion (Trypsin) Sample->Digestion Result1 Degree of Labeling (DOL) IntactMS->Result1 Check for +55 Da/Lys PeptideMap Peptide Mapping (LC-MS/MS) Digestion->PeptideMap Result2 Specificity Confirmation PeptideMap->Result2 Confirm Missed Cleavages at K

Figure 2: Analytical workflow for verifying propionamidine modification.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Modification Efficiency Buffer pH too low (< 8.0)Lysines must be deprotonated. Ensure pH is 8.5–9.0.
Protein Precipitation Over-modification or pH shockAdd reagent more slowly; reduce final reagent excess; ensure mixing.
Incomplete Trypsin Blocking Reagent hydrolysisUse fresh reagent; ensure reagent is dry (store over desiccant). Use sequential addition method.
Unexpected Mass Shift (+56 Da) Propionylation (Amide)Contamination with propionic anhydride or hydrolysis to amide (rare). Check reagent purity.

References

  • Hunter, M. J., & Ludwig, M. L. (1962). The reaction of imidoesters with proteins and related small molecules. Journal of the American Chemical Society, 84(18), 3491-3504. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Chapter 1: Functional Targets. Academic Press. (Authoritative text on Imidate chemistry). Link

  • Waterborg, J. H. (2000). Steady-state levels of histone acetylation in Saccharomyces cerevisiae. Journal of Biological Chemistry, 275(17), 13007-13011. (Demonstrates use of propionylation/imidylation for mass spec analysis). Link

  • Nielsen, M. L., et al. (2008). I-shaped genomic landscape of transcription factor binding sites. Nature Methods, 5, 497. (Discusses lysine blocking strategies). Link

Sources

quantifying protein modification with Propionamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical challenge of quantifying protein modification using Propionamidine moieties.

Crucial Scientific Clarification: While the user prompt specifies "Propionamidine hydrochloride," in protein chemistry, the covalent attachment of a propionamidine group to a protein (specifically Lysine residues) is achieved using Methyl Propionimidate (or Ethyl Propionimidate). This compound is the stable salt form of the product side chain or the drug itself. This guide focuses on the Amidination reaction using Propionimidate precursors to generate the Propionamidine modification, as this is the standard proteomic workflow for modifying Lysine charge and mass.

Quantifying Lysine Modification with Propionamidine Moieties

Abstract & Core Principle

The modification of protein Lysine residues with Propionamidine moieties (Propionamidination) is a critical technique in structural proteomics. Unlike acetylation, which neutralizes the positive charge of Lysine, Propionamidination retains the cationic state (pKa ~12.5) while adding a distinct mass tag (+55.04 Da). This preservation of charge improves ionization efficiency in ESI-MS and maintains protein solubility, making it superior for peptide mapping , de novo sequencing , and topology studies .

This guide details the protocol for generating Propionamidine-modified proteins using Methyl Propionimidate and quantifying the modification efficiency using LC-MS/MS.

Mechanism of Action

The reaction utilizes an imidoester (Methyl Propionimidate) which reacts specifically with primary amines (Lysine


-amino groups and N-terminal 

-amines) at alkaline pH (8.0–9.0) to form a stable amidine bond.
Reaction Pathway (DOT Visualization)

Propionamidination_Mechanism Lysine Lysine Residue (R-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate + Reagent (pH 8.5) Reagent Methyl Propionimidate (Reactive Precursor) Reagent->Intermediate Product Propionamidine-Lysine (+55.04 Da, Retains Charge) Intermediate->Product - Methanol Byproduct Methanol Intermediate->Byproduct

Figure 1: Reaction mechanism of Lysine Propionamidination. The nucleophilic attack of the Lysine amine on the imidoester carbon generates a stable amidine linkage, releasing methanol.

Comparison: Amidination vs. Propionylation

It is vital to distinguish between Propionamidination (using Imidates) and Propionylation (using Anhydrides).

FeaturePropionamidination (This Protocol)Propionylation (Standard Acylation)
Reagent Methyl/Ethyl PropionimidatePropionic Anhydride / NHS-Propionate
Functional Group Amidine (-C(=NH)Et)Amide (-CO-Et)
Mass Shift (

M)
+55.042 Da +56.026 Da
Charge State (pH 7) Positive (+) (Retained)Neutral (0) (Lost)
Trypsin Cleavage Blocked (Steric hindrance)Blocked
MS Signal (ESI) Enhanced (High b-ion series)Variable (Often reduced z-charge)
Experimental Protocol
Materials Required
  • Target Protein: Purified protein (1 mg/mL) in PBS.

  • Reagent: Methyl Propionimidate Hydrochloride (Store desiccated at -20°C).

  • Reaction Buffer: 50 mM Triethylammonium Bicarbonate (TEAB) or HEPES, pH 8.5.

    • Note: Avoid primary amine buffers (Tris, Glycine) as they compete for the reagent.

  • Quenching Buffer: 1 M Ammonium Bicarbonate or Glycine.

  • Desalting Column: Zeba Spin or equivalent (7K MWCO).

Step-by-Step Workflow
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (pH 8.5).

    • Why: High pH deprotonates the

      
      -amino group of Lysine (pKa ~10.5), facilitating nucleophilic attack.
      
  • Reagent Preparation (Critical): Weigh Methyl Propionimidate HCl immediately before use. Dissolve in Reaction Buffer to a concentration of 1 M .

    • Caution: Imidoesters hydrolyze rapidly in water (half-life < 30 min). Do not store the solution.

  • Reaction Setup: Add the reagent to the protein solution to achieve a 50-100 fold molar excess over total Lysine residues.

    • Example: For 100

      
      g BSA (~60 Lysines, MW 66kDa), use ~10 mM final reagent concentration.
      
    • Incubate at Room Temperature for 1 hour or 4°C for 4 hours .

  • Quenching: Add Quenching Buffer (final conc. 50 mM) and incubate for 15 minutes.

    • Mechanism:[1][2][3][4] Excess ammonium/glycine scavenges remaining imidate.

  • Cleanup: Remove excess reagent and byproducts using a desalting column or dialysis.

  • Digestion (for MS Analysis): Digest with Glu-C or Chymotrypsin (since Trypsin cleavage at Lysine is now blocked).

    • Validation: If Trypsin is used, cleavage will only occur at Arginine residues, generating longer peptides (Arg-C like specificity).

Quantification via LC-MS/MS

To quantify the efficiency of Propionamidination, we measure the ratio of modified vs. unmodified peptides.

Mass Spectrometry Parameters
  • Variable Modification: Propionamidine on Lysine (K) and N-terminus.

    • Composition: C3 H5 N1

    • Monoisotopic Mass Shift: +55.042199 Da

  • Enzyme: Trypsin (allow for missed cleavages at K) or Glu-C.

Quantification Logic (DOT Visualization)

Quantification_Workflow cluster_calc Efficiency Calculation Raw_Data LC-MS/MS Raw Data Search Database Search (Mod: +55.04 Da) Raw_Data->Search XIC Extracted Ion Chromatogram (XIC) Generation Search->XIC Unmod Area (Unmodified Peptide) XIC->Unmod Mod Area (Propionamidine-Peptide) XIC->Mod Formula Occupancy % = [Mod / (Mod + Unmod)] * 100 Unmod->Formula Mod->Formula

Figure 2: Workflow for quantifying Propionamidine modification occupancy using Extracted Ion Chromatograms (XIC).

Data Interpretation
  • 100% Efficiency: No unmodified Lysine-containing peptides are observed. Trypsin digestion yields only C-terminal Arginine peptides.

  • Partial Modification: The presence of "missed cleavage" peptides (where K is modified) vs. cleaved peptides (where K was unmodified and cut by Trypsin) indicates incomplete reaction.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Modification Efficiency Hydrolysis of reagentPrepare reagent immediately before adding to protein.
pH too lowEnsure pH is > 8.0 to deprotonate Lysines.
Protein Precipitation CrosslinkingImidoesters can cause crosslinking if pH > 10. Keep pH < 9.5.
Complex Spectra Incomplete LabelingIncrease reagent molar excess to 100x; perform double coupling (add reagent twice).
References
  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of amidination reactions for determining the relative solution accessibility of lysine residues by mass spectrometry. Analytical Chemistry, 74(8), 1884-1890. Link

  • Hale, J. E., et al. (2000). Amidination of proteins for the enhancement of peptide detection by mass spectrometry. Analytical Biochemistry, 287(1), 110-117. Link

  • Sherman, N. E., et al. (1995). Amidination of lysine residues to improve the ionization of peptides in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 9(14), 1339-1345. Link

  • Thermo Fisher Scientific. Crosslinking Reagents Technical Handbook. (Section on Imidoester Chemistry). Link

Sources

Experimental Setup for Propionamidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous technical guide for the experimental use of Propionamidine Hydrochloride (C3H8N2·HCl), a short-chain amidine derivative. While clinically recognized as the active moiety in ocular antiseptics (e.g., Brolene), its utility in research extends to heterocyclic synthesis and antiprotozoal efficacy screening. This guide details protocols for chemical handling , synthetic derivatization (pyrimidine formation), and biological evaluation (Acanthamoeba cysticidal assays), emphasizing pH-dependent stability and kinetic constraints.

Module 1: Chemical Profile & Stability Handling

Physicochemical Properties

This compound is a hygroscopic solid. Its amidine functional group is susceptible to hydrolysis, a reaction catalyzed by both acid and base but most rapid in alkaline environments.

PropertyValue / DescriptionExperimental Implication
Formula C

H

N

·HCl
MW: 108.57 g/mol
Solubility >100 mg/mL (Water), Soluble in EthanolHighly soluble; prepare fresh stocks to avoid hydrolysis.
pKa ~11.6 (Amidine group)Strong base; exists as a cation at physiological pH.
Stability pH < 6.0 (Optimal)Critical: Rapid hydrolysis to propionamide occurs at pH > 7.0.
Hydrolysis Kinetics & Buffer Selection

Causality: The carbon of the amidine group is electrophilic. In the presence of hydroxide ions (pH > 7) or water, it undergoes nucleophilic attack, degrading into propionic acid and ammonia/amines.

  • Protocol: For long-term storage of stock solutions, use 10 mM Sodium Acetate buffer (pH 5.0) .

  • Avoid: Phosphate-buffered saline (PBS, pH 7.4) for storage >24 hours. Use PBS only for immediate biological assays.

Module 2: Synthetic Utility (Heterocycle Formation)

Rationale

This compound serves as a C-C-N binucleophile. It reacts with 1,3-electrophiles (such as


-diketones or 

-keto esters) to form 2-substituted pyrimidines . This is a classic condensation reaction used to synthesize pharmaceutical intermediates.
Protocol: Synthesis of 2-Ethyl-4,6-Dimethylpyrimidine

Objective: Condensation of Propionamidine HCl with Acetylacetone (2,4-Pentanedione).

Reagents:

  • This compound (10 mmol)

  • Acetylacetone (10 mmol)

  • Sodium Ethoxide (20 mmol, or Potassium Carbonate)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

  • Neutralization: Dissolve Propionamidine HCl in ethanol. Add Sodium Ethoxide slowly to neutralize the HCl salt and liberate the free amidine base. Note: The free base is unstable; proceed immediately.

  • Addition: Add Acetylacetone dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The reaction is driven by the elimination of two water molecules.

  • Work-up: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Extraction: Redissolve residue in water/ethyl acetate. Extract the organic layer, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from hexane/ethanol or purify via silica column chromatography.

Reaction Pathway Visualization

SynthesisPathway cluster_inputs Reagents cluster_process Reaction Conditions Prop Propionamidine HCl (Amidine Source) FreeBase Free Amidine (Transient Species) Prop->FreeBase Neutralization Base NaOEt (Base) Base->FreeBase Diketone Acetylacetone (1,3-Electrophile) Intermediate Acyclic Intermediate Diketone->Intermediate FreeBase->Intermediate + Diketone Cyclization Cyclodehydration (-2 H2O) Intermediate->Cyclization Reflux Product 2-Ethyl-4,6-dimethylpyrimidine Cyclization->Product

Caption: Synthesis of 2-substituted pyrimidine via condensation of propionamidine with acetylacetone.

Module 3: Biological Assay (Acanthamoeba Cysticidal Activity)

Experimental Logic

Propionamidine is a standard reference for treating Acanthamoeba keratitis.[1] The Minimum Cysticidal Concentration (MCC) assay is the gold standard for validating the potency of amidine derivatives.

  • Challenge: Cysts are double-walled and highly resistant.

  • Solution: A 48-hour exposure followed by a rigorous wash step is required to distinguish between cysticidal (killing) and cystostatic (growth-inhibiting) effects.

Protocol: Microtiter Cysticidal Assay

Materials:

  • Acanthamoeba cysts (induced on non-nutrient agar for >7 days).

  • Propionamidine HCl stock (10 mg/mL in water).

  • E. coli suspension (heat-killed).

  • Non-nutrient agar (NNA) plates.

Workflow:

  • Cyst Preparation: Harvest cysts, wash 3x with Page’s Amoeba Saline (PAS). Adjust concentration to

    
     cysts/mL.
    
  • Drug Dilution: Prepare serial 2-fold dilutions of Propionamidine HCl in PAS (Range: 500 µg/mL to 0.5 µg/mL) in a 96-well plate.

  • Exposure: Add 100 µL of cyst suspension to each well.

    • Control: Cysts + PAS (no drug).

  • Incubation: Incubate at 30°C for 48 hours .

  • Wash Step (Critical):

    • Centrifuge plate (1500 rpm, 5 min).

    • Aspirate supernatant carefully (do not disturb pellet).

    • Resuspend in fresh PAS. Repeat wash 3x to remove residual drug.

  • Plating: Transfer well contents to NNA plates coated with E. coli.

  • Observation: Monitor daily for 14 days. Look for trophozoite excystment (presence of motile amoebae).

    • MCC Endpoint: The lowest concentration where no excystment is observed after 14 days.

Assay Workflow Visualization

BiologicalAssay cluster_wash Drug Removal (Critical) Step1 Harvest Cysts (>7 days old) Step2 Drug Exposure (Serial Dilution, 48h) Step1->Step2 Wash1 Centrifuge & Aspirate Step2->Wash1 Wash2 Resuspend in Saline Wash1->Wash2 Wash3 Repeat 3x Wash2->Wash3 Step3 Plate on NNA + E. coli Wash3->Step3 Step4 Incubate 14 Days Step3->Step4 Decision Trophozoites Present? Step4->Decision Result1 Not Cysticidal (Survival) Decision->Result1 Yes Result2 MCC Reached (Cyst Death) Decision->Result2 No

Caption: Workflow for determining Minimum Cysticidal Concentration (MCC) of Propionamidine.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in Assay Saline incompatibilityUse Page's Amoeba Saline (PAS); avoid high phosphate buffers with high concentration amidines.
Inconsistent MCC Cyst age variationStandardize cyst age (7–10 days). Older cysts are more resistant.
Low Synthetic Yield Hydrolysis of amidineEnsure absolute ethanol is used; minimize water content during base addition.
Control Cell Death Toxic solvent residuesEnsure complete evaporation of ethanol/solvents before biological exposure.

References

  • National Center for Biotechnology Information. (2025). This compound | C3H8N2.HCl - PubChem. Retrieved from [Link]

  • Sun, X., et al. (2021). In Vitro Comparison of the Acanthamoeba Cysticidal Activity of Povidone Iodine, Natamycin, and Chlorhexidine. Ophthalmology Science. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrimidines. Retrieved from [Link]

  • Iqbal, A., et al. (2021).[2] Susceptibility of Environmentally Isolated Acanthamoeba to Chlorhexidine and Propamidine Isethionate. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Enhancing Cross-Linking Mass Spectrometry with Propionamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Strategy for Unraveling Protein Interactions

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional architecture of proteins and protein complexes.[1] By covalently linking spatially proximate amino acid residues, XL-MS provides distance constraints that can be used to map protein-protein interaction interfaces and refine structural models.[1] The success of an XL-MS experiment hinges on the efficient identification of cross-linked peptides from complex mixtures by mass spectrometry.[2][3]

While significant advancements have been made in cross-linking chemistries and mass spectrometry instrumentation, challenges in the identification of cross-linked peptides remain.[3][4] Chemical derivatization of proteins offers a promising avenue to enhance the analytical performance of XL-MS experiments. This guide introduces the use of propionamidine hydrochloride as a chemical modification reagent to improve the detection and characterization of cross-linked peptides. Unlike traditional lysine-blocking reagents that neutralize charge, propionamidinylation converts the primary amine of lysine into a more basic guanidinium-like group, a strategy designed to augment the charge state of peptides and improve their fragmentation in the mass spectrometer.

The Chemistry of Propionamidinylation

This compound reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The reaction, which proceeds under basic conditions, results in the formation of a stable propionamidinyl group.

cluster_0 Reaction Mechanism Lysine Lysine Residue (R-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate + Propionamidine This compound Propionamidine->Intermediate + Product Propionamidinylated Lysine (R-NH-C(=NH)-CH2CH3) Intermediate->Product - NH3

Figure 1: Reaction of this compound with a primary amine on a lysine residue.

This modification is distinct from propionylation, which utilizes propionic anhydride to form an amide bond, thereby neutralizing the positive charge of the lysine side chain.[5] Propionamidinylation, in contrast, preserves the positive charge and, due to the higher basicity of the resulting guanidinium-like group, is expected to enhance the protonation of peptides during electrospray ionization (ESI).

Advantages of Propionamidinylation in Cross-Linking Mass Spectrometry Workflows

The conversion of lysine amines to propionamidinyl groups offers several theoretical advantages for the analysis of cross-linked peptides:

  • Increased Peptide Charge State: The higher basicity of the modified lysine residues can lead to an increase in the overall charge state of peptides in ESI-MS.[6][7] This can be particularly beneficial for:

    • Improved Fragmentation Efficiency: Higher charge states can enhance the efficiency of electron-based fragmentation methods like Electron Transfer Dissociation (ETD) and Electron Transfer/Higher-Energy Collision Dissociation (EThcD), which are often employed in XL-MS to obtain comprehensive fragmentation of cross-linked peptides.

    • Shifting Peptides into a More Favorable m/z Range: For some instruments, higher charge states can move the peptide signals into a lower m/z range where mass analyzer performance is optimal.

  • Predictable Mass Shift: Propionamidinylation results in a consistent and predictable mass shift for each modified lysine residue, which can be readily incorporated into database search parameters for the identification of modified and cross-linked peptides.

  • Compatibility with Amine-Reactive Cross-Linkers: The propionamidinylation reaction can be performed before or after the cross-linking step, offering flexibility in the experimental design.

FeaturePropionylation (with Propionic Anhydride)Propionamidinylation (with this compound)
Reaction AcylationAmidinylation
Target Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Effect on Charge Neutralizes positive chargePreserves and potentially enhances positive charge
Primary Application Blocking trypsin cleavage at lysineEnhancing peptide charge state for improved MS/MS

Table 1: Comparison of Propionylation and Propionamidinylation.

Detailed Experimental Protocol: Propionamidinylation of Cross-Linked Protein Complexes

This protocol provides a general framework for the propionamidinylation of a protein sample that has been treated with an amine-reactive cross-linker, such as disuccinimidyl suberate (DSS).

Materials:

  • Cross-linked protein sample in a suitable buffer (e.g., HEPES, PBS)

  • This compound

  • Ammonium bicarbonate (NH4HCO3)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (ACN)

  • Ultrapure water

Protocol:

  • Denaturation and Reduction:

    • To the cross-linked protein sample, add a denaturing agent such as 8 M urea or 6 M guanidine hydrochloride.[8][9]

    • Add DTT to a final concentration of 10 mM to reduce disulfide bonds.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Add iodoacetamide to a final concentration of 20 mM to alkylate the reduced cysteine residues.

    • Incubate in the dark at room temperature for 30 minutes.

  • Propionamidinylation:

    • Adjust the pH of the solution to 9.0-9.5 with a suitable base (e.g., ammonium hydroxide).

    • Add this compound to a final concentration of 50-100 mM.

    • Incubate at 37°C for 2-4 hours. The optimal reaction time and concentration of this compound may need to be determined empirically for each protein system.

  • Buffer Exchange and Digestion:

    • Remove the excess reagents and denaturant by buffer exchange into 50 mM ammonium bicarbonate, pH 8.0, using a desalting column or spin filter.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate at 37°C overnight.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample using a high-resolution mass spectrometer equipped with fragmentation methods suitable for cross-linked peptides (e.g., EThcD).

Start Cross-Linked Protein Sample Denature Denaturation & Reduction (Urea/GdnHCl, DTT) Start->Denature Alkyl Alkylation (Iodoacetamide) Denature->Alkyl Amidinyl Propionamidinylation (Propionamidine HCl, pH 9.0-9.5) Alkyl->Amidinyl Buffer Buffer Exchange (Ammonium Bicarbonate) Amidinyl->Buffer Digest Tryptic Digestion Buffer->Digest Cleanup Sample Cleanup (C18 SPE) Digest->Cleanup MS LC-MS/MS Analysis Cleanup->MS

Figure 2: Workflow for Propionamidinylation in an XL-MS Experiment.

Data Analysis Considerations

The use of this compound requires specific considerations during the data analysis stage of an XL-MS experiment:

  • Variable Modification: In the database search software, propionamidinylation must be defined as a variable modification on lysine residues and the protein N-terminus. The mass shift corresponding to the addition of a propionamidinyl group (C3H6N) is +54.0528 Da.

  • Cross-Link Search Software: The search algorithm must be capable of handling variable modifications on the cross-linked residues.

  • Fragmentation Data: The enhanced charge state of the peptides may lead to more complex fragmentation patterns. It is important to use a search engine that can accurately interpret the fragment ions generated by the chosen fragmentation method (e.g., ETD, EThcD).

Conclusion

This compound presents a novel chemical tool for the derivatization of proteins in XL-MS workflows. By converting lysine residues into more basic propionamidinyl groups, this modification has the potential to increase the charge state of peptides, thereby enhancing their fragmentation and identification by mass spectrometry. The protocol outlined in this guide provides a starting point for researchers to explore the benefits of propionamidinylation in their own studies of protein structure and interaction. As with any chemical modification strategy, optimization of the reaction conditions is crucial to achieve the desired outcome and maximize the information obtained from an XL-MS experiment.

References

  • Garcia, B. A., et al. (2007). Chemical derivatization of histones for facilitated analysis by mass spectrometry. Nature Protocols, 2(4), 933-938. Available at: [Link]

  • Leitner, A., et al. (2016). Probing protein architecture with cross-linking mass spectrometry. Nature Protocols, 11(1), 119-132. Available at: [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: from structural biology to cell biology. Nature Methods, 15(9), 659-661. Available at: [Link]

  • Kao, A., et al. (2011). A software platform for the analysis of cross-linking mass spectrometry data. Journal of Proteome Research, 10(6), 2539-2548. Available at: [Link]

  • Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass Spectrometry Reviews, 25(4), 663-682. Available at: [Link]

  • Chavez, J. D., & Bruce, J. E. (2019). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Journal of the American Society for Mass Spectrometry, 30(10), 1913-1930. Available at: [Link]

  • Rappsilber, J. (2011). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 530-540. Available at: [Link]

  • Goto, Y., & Fink, A. L. (1990). Guanidine hydrochloride-induced folding of proteins. Journal of Molecular Biology, 214(3), 803-805. Available at: [Link]

  • Loo, R. R. O., et al. (2005). Modifying the Charge State Distribution of Proteins in Electrospray Ionization Mass Spectrometry by Chemical Derivatization. Journal of the American Society for Mass Spectrometry, 16(7), 998-1008. Available at: [Link]

  • Chavez, J. D., et al. (2016). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. Analytical Chemistry, 88(23), 11568-11575. Available at: [Link]

  • Qasim, M. A. (2013). Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes. Protein and Peptide Letters, 20(2), 200-206. Available at: [Link]

  • Simo, C., et al. (2022). Improved Mass Spectrometry–Based Methods Reveal Abundant Propionylation and Tissue-Specific Histone Propionylation Profiles. Journal of Proteome Research, 21(1), 163-177. Available at: [Link]

  • Haupt, C., et al. (2017). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. Journal of Visualized Experiments, (126), e56747. Available at: [Link]

  • Götze, M., et al. (2012). A simple cross-linking/mass spectrometry workflow for the analysis of protein-protein interactions. Analytical and Bioanalytical Chemistry, 404(4), 977-987. Available at: [Link]

  • Sterling, H. J., et al. (2010). Effect of protein stabilization on charge state distribution in positive- and negative-ion electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry, 21(10), 1762-1772. Available at: [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

  • protocols.io. (2020). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of Propionamidine Hydrochloride in Preserving Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Studying Dynamic Protein Interactions

Protein-protein interactions (PPIs) are the cornerstone of virtually every biological process, from signal transduction to metabolic regulation.[1] The study of these interaction networks, or "interactomes," is fundamental to understanding cellular function and disease pathology.[2] However, PPIs can be transient and are often regulated by dynamic processes, including post-translational modifications and proteolytic cleavage. A significant technical challenge in studying PPIs arises during sample preparation. The process of cell lysis inevitably releases a host of proteases from cellular compartments, which can rapidly degrade target proteins and their binding partners, leading to the loss of authentic interactions and the generation of misleading artifacts.

Trypsin-like serine proteases are a major class of such disruptive enzymes. They specifically cleave proteins at the carboxyl side of lysine or arginine residues.[3][4] To counteract this, researchers employ a cocktail of protease inhibitors. Among the most crucial are small molecule competitive inhibitors that specifically target the active site of serine proteases. Propionamidine, and more commonly, its structural analog benzamidine, are invaluable reagents for this purpose, ensuring the preservation of the native protein interactome during experimental analysis.

Section 1: The Inhibitor's Profile: Propionamidine and Benzamidine

Chemical Properties and Mechanism of Action

Propionamidine hydrochloride (C₃H₉ClN₂) is a small organic compound featuring a positively charged amidinium group at physiological pH.[5][6] This functional group is the key to its inhibitory activity. It acts as a structural mimic of the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases.[7]

By presenting this similar, yet non-cleavable, structure to the enzyme's active site, propionamidine and benzamidine function as competitive inhibitors. They occupy the binding pocket, preventing the protease from accessing and cleaving its natural protein substrates. This reversible binding effectively neutralizes the degradative activity of these proteases in a cell lysate, preserving the integrity of the proteins under investigation.

Diagram: Mechanism of Competitive Inhibition

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Protease_A Serine Protease (Active Site) Products_A Cleaved Peptides Protease_A->Products_A Cleaves Substrate_A Protein Substrate (Arginine/Lysine) Substrate_A->Protease_A Binds Protease_B Serine Protease (Active Site) No_Reaction No Cleavage Protease_B->No_Reaction Blocked Substrate_B Protein Substrate Substrate_B->Protease_B Binding Prevented Inhibitor_B Propionamidine/ Benzamidine Inhibitor_B->Protease_B Competitively Binds

Caption: Competitive inhibition of a serine protease by an amidine-based inhibitor.

Rationale for Use in PPI Studies

The primary rationale for including propionamidine or benzamidine in lysis buffers is to safeguard the integrity of the protein complexes being studied. Without effective inhibition of serine proteases, researchers risk:

  • False Negatives: The bait or prey protein could be degraded, preventing the detection of a genuine interaction.

  • Loss of Stoichiometry: Partial degradation of complex members can alter the apparent ratios of interacting partners.

  • Altered Binding: Proteolytic cleavage can remove domains or motifs essential for the protein-protein interaction itself.

By adding these inhibitors at the very first step—cell lysis—the proteome is protected, providing a more accurate snapshot of the in vivo protein interactions.

Section 2: Core Applications and Protocols

While propionamidine is effective, the vast majority of established protocols cite the use of its close analog, benzamidine. The protocols below are based on best practices using benzamidine and can be adapted for propionamidine, though optimization is recommended.

Application 1: Co-Immunoprecipitation (Co-IP)

Co-IP is a gold-standard technique for validating PPIs within a cellular context.[8][9] Its success hinges on the quality of the cell lysate and the preservation of endogenous protein complexes.

Protocol: Co-Immunoprecipitation with Serine Protease Inhibition

  • Preparation of Lysis Buffer:

    • Prepare a suitable non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with 0.5% NP-40).

    • Immediately before use, supplement the lysis buffer with a complete protease inhibitor cocktail. Crucially, add a separate, fresh stock of benzamidine hydrochloride to a final concentration of 1-2 mM. (Propionamidine can be substituted and optimized in a similar range).

  • Cell Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Add the chilled, supplemented lysis buffer to the cell monolayer.[10]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Set aside a small aliquot of the lysate (20-50 µL) to serve as the "Input" control.

    • To the remaining lysate, add the primary antibody specific to the "bait" protein. As a negative control, use an equivalent amount of isotype-matched IgG in a separate tube.

    • Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.

  • Complex Capture:

    • Add pre-equilibrated Protein A/G magnetic or agarose beads to the lysate-antibody mixture.

    • Incubate for 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.[11]

  • Washing:

    • Pellet the beads (using a magnet or centrifugation). Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of chilled wash buffer (typically the lysis buffer with a lower detergent concentration). This step is critical to remove non-specific binders.

  • Elution and Analysis:

    • Elute the captured proteins from the beads by adding 1X SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.

    • Analyze the eluate and the input control by SDS-PAGE and Western blotting, probing for the "bait" protein and the suspected "prey" protein.

Diagram: Co-Immunoprecipitation Workflow

G A 1. Cell Culture B 2. Lysis (Buffer + Propionamidine/ Benzamidine + Other Inhibitors) A->B C 3. Clarify Lysate (Centrifugation) B->C D 4. Antibody Incubation (Anti-Bait & Isotype IgG Control) C->D E 5. Add Protein A/G Beads D->E F 6. Capture Immune Complex E->F G 7. Wash Beads (Remove Non-specific Proteins) F->G H 8. Elute Proteins G->H I 9. SDS-PAGE & Western Blot (Probe for Bait and Prey) H->I

Caption: Step-by-step workflow for a Co-Immunoprecipitation experiment.

Application 2: Affinity Purification / Pull-Down Assays

Pull-down assays are an in vitro method to detect physical interactions between a purified, tagged "bait" protein and "prey" proteins from a cell lysate.[12][13] The principle of protease inhibition remains identical to Co-IP: to protect the prey proteins in the lysate.

Protocol: GST Pull-Down Assay

  • Bait Protein Immobilization:

    • Incubate a purified GST-tagged "bait" protein with glutathione-agarose beads for 1-2 hours at 4°C.

    • In a parallel control tube, incubate beads with GST protein alone to control for non-specific interactions with the tag.

    • Wash the beads 3 times with a wash buffer (e.g., PBS + 0.1% Triton X-100) to remove unbound bait protein.[14]

  • Lysate Preparation:

    • Prepare a cell lysate as described in the Co-IP protocol (Step 1 & 2), ensuring the lysis buffer contains 1-2 mM benzamidine/propionamidine and other protease inhibitors.

  • Interaction/Binding:

    • Add the clarified cell lysate to both the GST-bait beads and the GST-only control beads.

    • Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively (4-5 times) with chilled wash buffer to remove proteins that do not specifically interact with the bait.

  • Elution and Analysis:

    • Elute the bound proteins using either a competitive eluent (e.g., 10-20 mM reduced glutathione) for native protein recovery or by boiling in SDS-PAGE loading buffer for analysis by Western blot.

    • Analyze the eluates by SDS-PAGE/Western Blot to identify prey proteins that were "pulled down" by the bait protein but not by the GST control.

Table: Recommended Inhibitor Concentrations in Lysis Buffers
Inhibitor ClassExample InhibitorTypical Working ConcentrationTarget Proteases
Serine Proteases Benzamidine HCl 1 - 2 mM Trypsin, Thrombin, Plasmin
Serine Proteases Propionamidine HCl 1 - 2 mM (optimization req.) Trypsin-like proteases
Serine ProteasesAEBSF or Pefabloc SC0.1 - 1 mMTrypsin, Chymotrypsin, etc.
Cysteine ProteasesLeupeptin1 - 10 µMCalpain, Cathepsins
Aspartic ProteasesPepstatin A1 µMPepsin, Cathepsin D
Metallo- & AminopeptidasesEDTA / EGTA1 - 5 mMVarious Metalloproteases

Section 3: Experimental Design and Troubleshooting

  • Self-Validating Controls: Every protocol must include negative controls. For Co-IP, an isotype IgG control is essential to ensure the observed interaction is not due to non-specific binding to the antibody or beads.[8] For pull-downs, a "tag-only" (e.g., GST alone) control is mandatory to identify proteins that bind to the tag rather than the bait protein.[13]

  • Optimization: The optimal concentration of propionamidine or benzamidine may vary depending on the cell type and the abundance of endogenous proteases. If protein degradation is still observed (via Western blot of the input lysate), the concentration can be increased. However, excessively high concentrations may interfere with some protein interactions.

  • Buffer Compatibility: Propionamidine and benzamidine are generally stable and soluble in common aqueous buffers.[15][16] However, always prepare fresh supplements in your lysis buffer, as the stability of inhibitor cocktails can decrease over time, especially at room temperature.

Section 4: Safety and Handling

This compound and benzamidine hydrochloride are classified as irritants.

  • Hazards: Causes skin and serious eye irritation.[6][17]

  • Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][18] Handle the solid powder in a chemical fume hood to avoid inhaling dust.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[17]

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-Sulfamyl-3-chlorothis compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0356366A1 - A process for the preparation of N-sulfamyl-propionamidine derivatives.
  • PubChem - NIH. (n.d.). Propionimidamide hydrochloride. Retrieved from [Link]

  • Cytiva. (n.d.). Affinity Chromatography. Retrieved from [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases. Retrieved from [Link]

  • PubMed. (n.d.). Clonidine displacement from type 1 imidazoline receptor by p-aminobenzamidine, the prototype of trypsin-like serine protease inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Features of Protein-Protein Interactions that Translate into Potent Inhibitors: Topology, Surface Area and Affinity. Retrieved from [Link]

  • PMC. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Retrieved from [Link]

  • PubMed. (1992). Stability of procainamide hydrochloride in an extemporaneously compounded oral liquid. Retrieved from [Link]

  • PubMed. (n.d.). Protein-Protein Interactions: Pull-Down Assays. Retrieved from [Link]

  • Cytiva. (2020). Efficient cleaning-in-place methods for protein-based antibody affinity chromatography resins. Retrieved from [Link]

  • PubMed. (1990). Stability of procainamide hydrochloride syrups compounded from capsules. Retrieved from [Link]

  • PMC. (n.d.). Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. Retrieved from [Link]

  • Wikipedia. (n.d.). Trypsin inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Protein-Protein Interactions: Co-Immunoprecipitation. Retrieved from [Link]

  • PMC. (2022). An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of protein-protein interaction inhibitors for the treatment of infectious diseases. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Affinity Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). The value of coimmunoprecipitation (Co-IP) assays in drug discovery. Retrieved from [Link]

  • Schmid, J.A. (n.d.). Co-Immunoprecipitation for the Detection of Protein Interactions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Purification of Proteins Using Polyhistidine Affinity Tags. Retrieved from [Link]

  • G-Biosciences. (n.d.). ρ-Aminobenzamidine Agarose. Retrieved from [Link]

Sources

Application Notes and Protocols for the Modification of Primary Amines in Proteins with Propionamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Conversion of Primary Amines to Guanidinium Groups

In the landscape of protein chemistry and proteomics, the targeted modification of amino acid side chains is a cornerstone for elucidating protein structure, function, and interactions. Primary amines, present at the N-terminus of polypeptides and on the ε-amino group of lysine residues, are particularly attractive targets for chemical modification due to their high abundance and surface exposure on folded proteins. Propionamidine hydrochloride emerges as a valuable reagent for a specific and impactful modification: the conversion of primary amines into N-propyl-guanidinium groups. This process, known as guanidinylation, effectively transforms a primary amine into a more basic guanidinium group, mimicking the side chain of arginine.

This transformation is not merely a structural alteration but a strategic tool with significant implications for protein analysis, particularly in mass spectrometry-based proteomics. The increased basicity of the resulting guanidinium group enhances the ionization efficiency of lysine-containing peptides, leading to improved signal intensity and more robust detection in mass spectrometry analyses.[1][2] This guide provides a comprehensive overview of the chemical principles, detailed protocols, and practical considerations for the successful application of this compound in modifying primary amines in proteins.

Mechanism of Action: The Nucleophilic Addition to an Amidine

The guanidinylation of a primary amine with this compound proceeds through a nucleophilic addition-elimination reaction. The reaction is critically dependent on the pH of the solution, as the primary amine of the lysine residue must be in its deprotonated, nucleophilic state to initiate the reaction.

Diagram of the Reaction Mechanism

Caption: Reaction of propionamidine with a primary amine.

The key steps of the mechanism are as follows:

  • Deprotonation of the Primary Amine: The reaction is typically carried out under alkaline conditions (pH 9-11) to ensure a sufficient concentration of the deprotonated, nucleophilic primary amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon atom of the propionamidine.

  • Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.

  • Elimination of Ammonia: The intermediate collapses, leading to the elimination of ammonia and the formation of a stable guanidinium group on the lysine side chain.

Experimental Design and Considerations

Successful and specific modification of primary amines with this compound requires careful consideration of several experimental parameters.

ParameterRecommendationRationale
pH 9.0 - 11.0Ensures deprotonation of the primary amine for efficient nucleophilic attack. Lower pH will result in a slower reaction rate.
Buffer Selection Non-amine containing buffers (e.g., Borate, Bicine, Carbonate-Bicarbonate)Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with propionamidine.[3]
Temperature 37°C - 50°CModerate heating can increase the reaction rate. However, protein stability at elevated temperatures should be considered.
Reaction Time 2 - 24 hoursThe optimal time depends on the protein, temperature, and reagent concentration. Pilot experiments are recommended.
Reagent Stoichiometry 10- to 100-fold molar excess of propionamidine per amineA significant excess of the reagent drives the reaction towards completion.
Protein Concentration 1 - 10 mg/mLA higher protein concentration can increase the reaction efficiency.

Detailed Experimental Protocol

This protocol provides a general guideline for the guanidinylation of a protein sample using this compound. Optimization may be required for specific proteins.

Experimental Workflow

Guanidinylation Workflow Start Protein Sample Preparation Reaction Guanidinylation Reaction Start->Reaction Add Propionamidine HCl Adjust pH Quench Quench Excess Reagent Reaction->Quench Lower pH or add quenching agent Purification Removal of Excess Reagent and Byproducts Quench->Purification Dialysis or Desalting Column Analysis Downstream Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: A typical workflow for protein guanidinylation.

Materials:

  • This compound (CAS: 3599-89-1)

  • Protein of interest

  • Reaction Buffer: 0.1 M Sodium Borate, pH 10.0

  • pH meter and appropriate acids/bases for pH adjustment (e.g., 1 M NaOH, 1 M HCl)

  • Thermomixer or water bath

  • Desalting columns or dialysis tubing (with appropriate molecular weight cut-off)

  • Reagents for downstream analysis (e.g., trypsin, mass spectrometry buffers)

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein of interest into the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer does not contain any primary amines.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the Reaction Buffer (e.g., 1 M). Prepare this solution fresh before use.

  • Guanidinylation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 50-fold molar excess over the total number of primary amines).

    • Confirm that the pH of the reaction mixture is between 9.0 and 10.0. Adjust if necessary with small volumes of 1 M NaOH.

    • Incubate the reaction at 37°C for 4-16 hours with gentle agitation.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, lower the pH of the solution to ~7.0 by adding a small amount of 1 M HCl.

  • Removal of Excess Reagent:

    • Remove excess this compound and byproducts by either dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.

  • Downstream Analysis:

    • The modified protein is now ready for downstream applications such as enzymatic digestion followed by mass spectrometry analysis.

Mass Spectrometry Analysis of Guanidinylated Proteins

The primary motivation for guanidinylation is often to improve the detection of lysine-containing peptides in mass spectrometry.

Mass Shift Calculation:

The reaction of a primary amine with propionamidine results in the addition of a propionimidoyl group and the loss of a hydrogen atom from the amine and the elimination of ammonia.

  • Molecular Formula of Propionamidine: C₃H₈N₂

  • Monoisotopic Mass of Propionamidine: 72.0687 Da

  • Mass of Ammonia (NH₃): 17.0265 Da

  • Net Mass Change: Mass of Propionamidine - Mass of Ammonia = 72.0687 Da - 17.0265 Da = +55.0422 Da

Therefore, each modified primary amine will result in a mass increase of 55.0422 Da .

Expected Outcomes in Mass Spectrometry:

  • Increased Signal Intensity: Peptides containing guanidinylated lysine residues will exhibit enhanced signal intensity in MALDI-TOF and ESI mass spectrometry due to the increased basicity of the modified side chain.[1]

  • Predictable Mass Shift: The mass of peptides containing modified lysine residues will be increased by 55.0422 Da for each modification.

  • Trypsin Digestion: Trypsin, which cleaves C-terminal to lysine and arginine, will not cleave at guanidinylated lysine residues. This is a critical consideration when planning proteomics experiments. If cleavage at lysine sites is desired, the guanidinylation reaction should be performed after trypsin digestion.

Troubleshooting

ProblemPossible CauseSolution
Low Modification Efficiency Reaction pH is too low.Ensure the pH is between 9.0 and 11.0.
Insufficient molar excess of reagent.Increase the molar excess of this compound.
Reaction time is too short.Increase the incubation time.
Presence of competing primary amines in the buffer.Use a non-amine containing buffer like borate or carbonate.
Protein Precipitation Protein is unstable at the reaction pH or temperature.Perform the reaction at a lower temperature or for a shorter duration. Screen for optimal pH for protein stability.
Non-specific Modification Not a common issue with propionamidine, which is highly specific for primary amines.Ensure proper buffer composition and pH control.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

  • Handling: Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area. Avoid generating dust.[4]

  • Storage: Store in a tightly closed container in a dry and cool place.[4]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air.[4]

Conclusion

The guanidinylation of primary amines using this compound is a powerful technique for enhancing the mass spectrometric analysis of proteins. By converting lysine residues into more basic homoarginine analogs, this modification significantly improves the ionization efficiency and detection of lysine-containing peptides. The reaction is straightforward and specific, provided that key parameters such as pH and buffer composition are carefully controlled. The detailed protocols and considerations presented in this guide will enable researchers to effectively utilize this compound as a valuable tool in their protein analysis workflows.

References

  • Guanidination of Tryptic Peptides Without Desalting for Matrix-Assisted Laser desorption/ionization-time-of-flight Mass Spectrometry Analysis. (2013). PubMed. [Link]

  • Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. (2013). PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Publishing. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. [Link]

  • In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. UiB. [Link]

  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]

  • Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. NIH. [Link]

  • Discovery of lysine post-translational modifications through mass spectrometric detection. Thorne, G. C., et al. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. In Histone Modifications (pp. 55-72). Humana Press.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Propionamidine Hydrochloride Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Propionamidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common solubility challenges encountered during experimental work. Our goal is to move beyond simple instructions, offering a deep dive into the chemical principles governing solubility to empower you to troubleshoot effectively.

Section 1: Physicochemical & Solubility Profile

This compound is a small organic molecule supplied as a hydrochloride salt.[1][2] Understanding its fundamental properties is the first step in successful solubilization. As a salt of a weak base (propionamidine) and a strong acid (hydrochloric acid), its solubility is highly dependent on the pH of the aqueous medium.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃H₉ClN₂[1]
Molecular Weight 108.57 g/mol [1]
CAS Number 39800-84-5[1]
Appearance Solid (Assumed white crystalline, typical for similar salts)[3][4]
Primary Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[5]
Table 2: General Solubility Profile

Note: Specific quantitative solubility data (e.g., mg/mL) for this compound is not extensively published. The following recommendations are based on the chemical properties of hydrochloride salts and general laboratory practices.

SolventExpected SolubilityKey Considerations
Water Soluble, especially in acidic conditionsSolubility is pH-dependent. May be limited in neutral (pH 7) or basic water.
Phosphate-Buffered Saline (PBS, pH 7.2-7.4) Potentially limitedThe neutral pH may lead to lower solubility compared to acidic water.
Dimethyl Sulfoxide (DMSO) SolubleA powerful polar aprotic solvent suitable for high-concentration stock solutions.[6]
Ethanol SolubleA common organic solvent for creating stock solutions.[3][4]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound. Each answer is grounded in established chemical principles to provide a clear rationale for the recommended actions.

Q1: What is the best starting solvent for this compound?

Answer: For most biological applications requiring an aqueous buffer, the recommended starting point is sterile, distilled water. Given that it is a hydrochloride salt, it is expected to be water-soluble.[7] If the final application can tolerate a slight acidity, using water acidified with a small amount of HCl (e.g., to pH 4-5) will significantly enhance solubility. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) or ethanol are excellent choices.[3][4]

Q2: My this compound won't dissolve in neutral water or PBS (pH 7.4). What should I do?

Answer: This is a common and expected issue. The limited solubility in neutral pH is due to the chemical nature of the amidine group. At neutral or basic pH, the protonated, charged (and thus more water-soluble) form of propionamidine can convert to its less soluble, neutral free-base form.

Causality: The solubility of ionizable compounds is directly linked to their protonation state, which is governed by the solution's pH relative to the compound's pKa (the pH at which 50% of the compound is ionized).[8] For a basic compound like an amidine, solubility is highest at pH values below its pKa, where it exists predominantly in the charged, cationic form.

Solution:

  • Lower the pH: Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension until the solid dissolves.

  • Use an Acidic Buffer: Prepare your solution using a buffer system with a pH below 7 (e.g., a citrate or acetate buffer of pH 5).

Q3: Can I heat the solution or use sonication to aid dissolution?

Answer: Yes, gentle warming and sonication are standard techniques to increase the rate of dissolution.

  • Warming: Gently warm the solution (e.g., to 30-40°C). Most dissolution processes are endothermic, so increasing the temperature enhances solubility.[8] Avoid boiling, as it can degrade the compound.

  • Sonication: A brief period in an ultrasonic bath can help break apart solid particles and accelerate the dissolution process.[9] This is particularly useful for stubborn suspensions.

These physical methods should be used in conjunction with proper solvent and pH selection. If a compound is fundamentally insoluble under certain pH conditions, these methods may only have a marginal effect.

Q4: I'm using DMSO for a stock solution. Are there any special considerations?

Answer: Absolutely. While DMSO is an excellent solvent, it is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10] This absorbed water can, in some cases, reduce the solubility of a compound in DMSO or cause degradation over time.

Best Practices:

  • Use anhydrous or high-purity DMSO from a freshly opened bottle.

  • Aliquot DMSO into smaller, single-use volumes to minimize repeated exposure to air.

  • Store DMSO stocks tightly sealed at the recommended temperature (typically -20°C) to protect from moisture and degradation.

Q5: My compound dissolved initially but then precipitated. Why did this happen?

Answer: This phenomenon, known as "crashing out," typically occurs for one of two reasons:

  • Supersaturation: You may have created a supersaturated solution, often by heating, that is not stable at room temperature. Upon cooling, the excess solute precipitates out.

  • Changing Solvent Environment: This is very common when diluting a high-concentration organic stock (like DMSO) into an aqueous buffer. The compound is highly soluble in DMSO but may be poorly soluble in the final aqueous buffer, causing it to precipitate when the percentage of DMSO drops significantly.[11]

Prevention: To avoid this when diluting a DMSO stock, add the stock solution slowly and dropwise into the vortexing or rapidly stirring aqueous buffer.[9] This prevents localized high concentrations of the compound from forming and precipitating before they can be adequately dispersed in the final volume.

Q6: How should I store solutions of this compound?

Answer: The stability of compounds in solution is often limited.

  • Lyophilized Powder: For long-term storage, keep the solid powder at -20°C, protected from moisture and light.[9]

  • Organic Stock Solutions (DMSO/Ethanol): When stored correctly in tightly sealed vials at -20°C or -80°C, these stocks can be stable for several months. However, it is best practice to prepare fresh dilutions for critical experiments.

  • Aqueous Solutions: Aqueous solutions are generally much less stable. It is strongly recommended to prepare aqueous solutions fresh on the day of use.[3][4] If storage is unavoidable, filter-sterilize the solution and store at 4°C for no more than 24-48 hours, but validate stability for your specific application.

Section 3: Standard Operating Protocols

Follow these validated protocols to ensure consistent and successful solubilization of this compound.

Protocol 1: Preparation of an Aqueous Working Solution

This protocol is designed for preparing a solution for direct use in biological assays.

  • Pre-calculation: Determine the required mass of this compound for your target concentration and volume.

  • Weighing: Carefully weigh the compound in a suitable container.

  • Initial Solubilization: Add approximately 80% of the final required volume of sterile, distilled water.

  • Mixing: Vortex or stir the suspension gently.

  • pH Adjustment (if needed): If the compound does not fully dissolve, check the pH. Add 0.1 M HCl dropwise while stirring until the solid is fully dissolved. Monitor the pH to ensure it is compatible with your experiment.

  • Final Volume: Once dissolved, add water to reach the final desired volume and mix thoroughly.

  • Filtration (Optional but Recommended): For sterile applications, pass the solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

This protocol is for creating a concentrated stock for long-term storage and subsequent dilution.

  • Equilibrate: Allow the vial of this compound and a fresh vial of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Addition of Solvent: Add the required volume of anhydrous DMSO directly to the vial of the compound to achieve your target concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the vial thoroughly. If necessary, sonicate for 5-10 minutes until all solid material is dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C.

Section 4: Visual Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve solubility issues.

G start Start: Compound not dissolving? solvent What is your solvent? start->solvent water Water / Aqueous Buffer solvent->water Aqueous organic DMSO / Ethanol solvent->organic Organic check_ph Is the pH neutral or basic? water->check_ph lower_ph Action: Lower pH (Add dilute HCl or use acidic buffer) check_ph->lower_ph Yes sonicate_heat Action: Gently warm (30-40°C) and/or sonicate check_ph->sonicate_heat No (pH is acidic) lower_ph->sonicate_heat still_insoluble_aq Still Insoluble? Consider making a stock in organic solvent. sonicate_heat->still_insoluble_aq check_solvent_quality Is the solvent fresh/anhydrous? organic->check_solvent_quality use_fresh_solvent Action: Use fresh, high-purity (anhydrous) solvent check_solvent_quality->use_fresh_solvent No sonicate_organic Action: Vortex thoroughly and/or sonicate check_solvent_quality->sonicate_organic Yes use_fresh_solvent->sonicate_organic still_insoluble_org Still Insoluble? Concentration may be too high. Recalculate for a lower stock conc. sonicate_organic->still_insoluble_org

Caption: Troubleshooting flowchart for this compound solubility.

References
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propionic Acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Abarca, R. L., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2645. [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • Sarmento, B., et al. (2015). Factors affecting the physical stability (aggregation) of peptide therapeutics. Pharmaceutical Research, 32(9), 2777–2791. [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2023). Solubility of Drugs, Their Enhancement, Factors Affecting and Their Limitations: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 183-191.
  • U.S. Pharmacopeia. (2012). Description and Solubility. USP 35–NF 30, Second Supplement.
  • Roberts, C. J. (2014). Therapeutic protein aggregation: mechanisms, design, and control. Trends in Biotechnology, 32(7), 372–380. [Link]

  • Besner, M.-È., et al. (2021). Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method. PLOS ONE, 16(11), e0259523. [Link]

  • Khan, K. U., et al. (2021). Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation. Gels, 7(4), 209. [Link]

  • PipeBio. (2024, April 23). Protein aggregation: Challenges approaches for mitigation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ pH-Sensitive Dye for Internalization Detection. Retrieved from [Link]

  • Wang, L., et al. (2012). Intrinsic disorder modulates protein self-assembly and aggregation. Proceedings of the National Academy of Sciences, 109(18), 6911–6916. [Link]

  • Ellison, R. T., & Mosteller, R. D. (1989). The effect of pH on the sensitivity of species of Lactobacillus to chlorhexidine and the antibiotics minocycline and spiramycin. Journal of Dental Research, 68(7), 1122–1126. [Link]

  • Besner, M.-È., et al. (2021). Stability of clonidine hydrochloride 20 μg/mL oral liquids in Ora-Blend at 25°C. ResearchGate. Retrieved from [Link]

  • Roberts, C. J. (2014). Therapeutic Protein Aggregation: Mechanisms, Design, and Control. Trends in Biotechnology, 32(7), 372–380. [Link]

  • Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]

  • Donnelly, R. F. (2014). Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy, 67(4), 298–302. [Link]

  • Adobes-Vidal, M., et al. (2019). Single-Cell Analysis with Spatiotemporal Control of Local pH. Analytical Chemistry, 91(22), 14319–14326. [Link]

Sources

Technical Support Center: Propionamidine Hydrochloride Reaction Time Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for propionamidine hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing reaction times in the synthesis of this compound and related amidine compounds. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles for more effective and efficient synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of this compound, often prepared via the Pinner reaction or related methods.[1][2][3]

Q1: My this compound synthesis is extremely slow. What are the primary factors I should investigate to increase the reaction rate?

A1: Several factors critically influence the reaction rate.[4][5][6] The main parameters to investigate are:

  • Temperature: Increasing the temperature generally accelerates the reaction. However, be cautious as higher temperatures can also promote the formation of side products.[1][7]

  • Concentration of Reactants: Higher concentrations of your starting nitrile and alcohol (or amine) will lead to more frequent molecular collisions, thus increasing the reaction rate.[4]

  • Catalyst Concentration: In acid-catalyzed reactions like the Pinner synthesis, the concentration of the acid (e.g., hydrogen chloride) is a key driver of the reaction rate.[1][7]

  • Solvent: The choice of an anhydrous solvent is crucial to prevent unwanted hydrolysis of the intermediate Pinner salt to an ester.[7] Common solvents include dioxane and benzene.[1]

Q2: I'm observing a low yield of this compound. What are the likely causes and how can I mitigate them?

A2: Low yields can stem from several issues:

  • Presence of Water: Moisture in the reaction mixture can lead to the hydrolysis of the intermediate imidate salt (Pinner salt) into an ester, which is a common side reaction.[7] Ensure all reactants and solvents are anhydrous and the reaction is performed under a dry atmosphere.

  • Suboptimal Temperature: While higher temperatures can increase the rate, excessive heat can cause the thermodynamically unstable imidate hydrochloride to rearrange into amides or alkyl chlorides.[1][2] Careful temperature control, often at low temperatures, is essential.

  • Incomplete Reaction: If the reaction has not gone to completion, this will naturally result in a lower yield. Monitor the reaction progress using appropriate analytical techniques (see Troubleshooting Guide).

  • Purification Losses: The workup and purification steps can also contribute to yield loss. Optimize your isolation procedure to minimize this.

Q3: What are the most common side products in propionamidine synthesis and how can I avoid them?

A3: The primary side products are typically esters and amides.

  • Esters: Formed by the hydrolysis of the Pinner salt intermediate in the presence of water.[2][7] To avoid this, maintain strictly anhydrous conditions.

  • Amides: Can be formed through the rearrangement of the imidate hydrochloride, especially at elevated temperatures.[1][2] Maintaining a low reaction temperature is the best way to prevent this.

Q4: How can I monitor the progress of my reaction to determine the optimal reaction time?

A4: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time, allowing for precise determination of reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ or by taking aliquots. The appearance of characteristic peaks for the amidinium proton and disappearance of the nitrile peak can be tracked.[8]

  • Infrared (IR) Spectroscopy: The disappearance of the nitrile stretch (around 2250 cm⁻¹) and the appearance of the C=N stretch of the amidine (around 1650 cm⁻¹) can be monitored.[9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: Reaction Rate is Too Slow

A slow reaction can be a significant bottleneck. Here’s a systematic approach to addressing this issue.

Causality: The rate of a chemical reaction is governed by factors that affect the frequency and energy of molecular collisions, as described by collision theory.[4] These include temperature, concentration, and the presence of a catalyst.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Even trace amounts of water can inhibit the reaction.

  • Increase Reactant Concentration: Systematically increase the concentration of the nitrile or the amine/alcohol. Be mindful that this can sometimes lead to solubility issues or increased side reactions.

  • Optimize Temperature: Carefully increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor for the formation of side products at each temperature point. A balance must be struck between reaction rate and selectivity. For instance, some Pinner reactions are run at temperatures ranging from 0-15 °C to 50-60 °C depending on the specific substrates.[7][10]

  • Increase Catalyst Loading: For acid-catalyzed reactions, increase the amount of hydrogen chloride or other acid catalyst. The protonation of the nitrile by the acid is a key step in activating it for nucleophilic attack.[7]

Experimental Protocol: Temperature Optimization Study

This protocol outlines a method for determining the optimal reaction temperature.

  • Setup: Prepare a series of identical reactions in parallel.

  • Temperature Gradient: Run each reaction at a different, constant temperature (e.g., 0 °C, 10 °C, 20 °C, 30 °C).

  • Monitoring: At regular time intervals (e.g., every hour), take a small aliquot from each reaction.

  • Analysis: Quench the reaction in the aliquot and analyze it by HPLC or NMR to determine the conversion to product.

  • Data Evaluation: Plot conversion versus time for each temperature to determine the reaction rate. Also, analyze for the presence of impurities to identify the temperature that provides the best balance of rate and purity.

Issue 2: Low Product Yield and Purity

Low yield and purity are often interconnected, with side reactions being a common culprit.

Causality: The formation of byproducts such as esters and amides competes with the desired amidine formation, thereby reducing the yield and purity.[1][2][7]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: As mentioned, this is the most critical factor to prevent ester formation.[7]

  • Temperature Control: Maintain low temperatures to prevent amide formation.[1][2] The thermodynamically unstable nature of the Pinner salt makes this crucial.

  • Order of Addition: Consider the order in which reagents are added. For the Pinner reaction, it is common to first dissolve the nitrile in the anhydrous alcohol and then introduce the hydrogen chloride gas.[3]

  • Workup Procedure: Ensure the workup procedure does not introduce conditions that could hydrolyze the product. For example, avoid prolonged exposure to aqueous basic conditions if the free amidine is desired.

Data Summary: Typical Reaction Parameters for Amidine Synthesis
ParameterRecommended RangeRationale
Temperature 0 °C to 60 °CBalances reaction rate with the stability of the intermediate.[7][10]
Solvent Anhydrous Dioxane, Benzene, EtherPrevents hydrolysis of the Pinner salt intermediate.[1][11]
Catalyst Gaseous HClProvides the necessary acid catalysis for the Pinner reaction.[3]
Reactant Ratio 1.5 to 8 moles of nitrile per mole of amine/sulfamideFavorable results have been reported within this range.[10]
Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for optimizing the reaction time of this compound synthesis.

Sources

Technical Support Center: Propionamidine Hydrochloride Byproduct Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and analysis of propionamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and mitigation of reaction byproducts. Our goal is to provide practical, experience-driven insights to ensure the integrity and purity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and analysis of this compound.

Q1: What is the standard industrial and laboratory method for synthesizing this compound?

A1: The most prevalent and well-established method is the Pinner reaction .[1][2] This two-step process is valued for its use of readily available starting materials.[3]

  • Step 1: Pinner Salt Formation: Propionitrile is reacted with an alcohol, typically ethanol, under strictly anhydrous conditions with a stream of dry hydrogen chloride (HCl) gas.[4][5] This acid-catalyzed reaction forms an intermediate ethyl propionimidate hydrochloride, commonly known as a Pinner salt.[1][3]

  • Step 2: Ammonolysis: The isolated Pinner salt is then treated with a source of ammonia (e.g., an ammonia solution in methanol) to displace the ethoxy group, yielding the final this compound product.[5][6]

Q2: What are the most common reaction byproducts I should be aware of during this synthesis?

A2: Impurity profiles can vary, but several common byproducts arise directly from the Pinner reaction mechanism and conditions. The most critical factor is the rigorous exclusion of water.[4][7]

  • Propionamide: Forms from the hydrolysis of the Pinner salt intermediate if moisture is present in the reaction.[7]

  • Ethyl Propionate: This ester is another hydrolysis byproduct. The Pinner salt is susceptible to attack by water, leading to the formation of the corresponding ester, especially at low pH.[1][3]

  • Unreacted Propionitrile: Incomplete reaction during the first step will result in the starting nitrile being carried over as an impurity.

  • Ammonium Chloride: A salt byproduct formed during the ammonolysis step, which is typically removed during workup and purification.[6]

  • Ethyl Propyl Imidate (Orthoester): Can form if the Pinner salt reacts with excess ethanol instead of undergoing ammonolysis.[1]

Q3: Which analytical techniques are considered the gold standard for purity testing and byproduct identification for this compound?

A3: A multi-technique approach is essential for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of this compound and detecting known and unknown impurities.[8] A reversed-phase (RP-HPLC) method is most common.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities. By coupling the separation power of HPLC with the detection capabilities of mass spectrometry, one can obtain the mass-to-charge ratio of an unknown peak, which is a critical first step in structural elucidation.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for confirming the structure of the final product and for the complete structural characterization of isolated, unknown impurities.[5][11]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems encountered during the synthesis and analysis workflow.

Q: My final yield of this compound is significantly lower than expected. What are the likely causes and solutions?

A: Low yield is a common issue that can typically be traced back to suboptimal conditions in one of the two reaction steps.

Causality & Troubleshooting Steps:

  • Incomplete Pinner Salt Formation: The conversion of propionitrile to the Pinner salt may be inefficient.

    • Verify HCl Saturation: Ensure that dry HCl gas is bubbled through the reaction mixture for a sufficient duration (e.g., 15-18 hours) while maintaining a low temperature (0-15 °C) to achieve saturation.[4]

    • Check Reaction Time: The reaction may require extended stirring (e.g., 21.5 hours or more) at room temperature after HCl addition to proceed to completion.[5]

  • Hydrolysis of the Pinner Salt Intermediate: This is the most frequent cause of yield loss. The Pinner salt is highly sensitive to moisture.

    • Ensure Anhydrous Conditions: Use oven-dried glassware. Employ anhydrous solvents and ensure the HCl gas is passed through a drying agent. The presence of water leads to the formation of propionamide and ethyl propionate byproducts instead of the desired product.[7]

  • Inefficient Ammonolysis: The conversion of the Pinner salt to the amidine may be incomplete.

    • Ammonia Stoichiometry & Addition: Use a sufficient excess of ammonia solution. The addition should be controlled and carried out at a reduced temperature (e.g., -10 °C) before allowing the mixture to warm and stir for an extended period (e.g., 28 hours).[5]

Below is a diagram illustrating the critical branch point between the desired reaction and the hydrolysis side reaction.

G PN Propionitrile + EtOH + HCl PS Pinner Salt (Ethyl Propionimidate HCl) PN->PS Step 1 (Anhydrous) PAH Propionamidine HCl (Desired Product) PS->PAH Step 2 (+ Ammonia) BP Byproducts: Propionamide, Ethyl Propionate PS->BP Hydrolysis Side-Reaction H2O Water Contamination H2O->BP G start Unknown Peak in HPLC lcms Perform LC-MS Analysis start->lcms mass Obtain Molecular Weight lcms->mass compare Compare with Known Byproducts (e.g., Propionamide) mass->compare identified Impurity Identified compare->identified Match unknown Structure Still Unknown compare->unknown No Match isolate Isolate via Preparative HPLC unknown->isolate nmr Characterize by NMR isolate->nmr nmr->identified

Sources

Technical Support Center: Propionamidine Hydrochloride Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the physicochemical realities of Propionamidine hydrochloride (an aliphatic amidine) to ensure experimental success.

Topic: Optimizing Buffer Conditions & Stability Protocols Audience: Senior Researchers, Formulation Scientists, and Biochemists

Executive Summary: The Stability-Solubility Paradox

This compound (C


H

N

·HCl) presents a classic formulation challenge: it is a strong base (pKa

11.[1]6) that is chemically stable in acidic environments but biologically active (and often utilized) at neutral pH.[1]

The most common failure mode is hydrolytic degradation .[1] At physiological pH (7.[1]4) and above, the amidine group becomes susceptible to nucleophilic attack by hydroxide ions, degrading into propionamide and ammonia. This guide provides the protocols to balance these competing requirements.

Module 1: Dissolution & Solubility Troubleshooting

Q1: I am observing precipitation or "salting out" when adding Propionamidine HCl to my stock buffer. Why?

Diagnosis: This is likely an Ionic Strength Incompatibility or a Common Ion Effect .[1] Propionamidine is a cationic molecule (protonated amidinium ion) at neutral pH.[1]

  • Common Ion Effect: If your buffer contains high concentrations of chloride (e.g., PBS + NaCl), the solubility product (

    
    ) of the hydrochloride salt may be exceeded, forcing precipitation.
    
  • Anionic incompatibility: Polyvalent anions (phosphates, sulfates) can bridge cationic amidines, leading to aggregation or precipitation.[1]

Troubleshooting Protocol:

Parameter Standard Condition Optimized Condition Reason

| Solvent | 1x PBS (pH 7.4) | ddH


O or 10 mM MES (pH 6.0)  | Minimizes ionic interference during initial dissolution.[1] |
| Temperature  | Room Temp (25°C) | Ice Bath (4°C)  | Reduces kinetic energy, preventing rapid hydrolysis during dissolution (though solubility is slightly lower, stability is prioritized).[1] |
| Counter-ion  | Chloride (High) | Acetate or Citrate  | If Cl- causes issues, switch to a buffer system with organic counter-ions.[1] |
Q2: How do I prepare a high-concentration stock solution that remains stable for months?

The "Acid-Lock" Protocol: Do not store Propionamidine HCl at pH 7.4.

  • Vehicle: Dissolve the powder in 10 mM HCl or unbuffered water (which will naturally be slightly acidic due to the HCl salt).

  • Target pH: Maintain pH < 5.0 for storage.

  • Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles which induce micro-precipitates.

Module 2: pH & Stability Optimization

Q3: My assay requires pH 7.4, but I read that amidines are unstable there. How do I manage this?

Scientific Context: At pH 7.4, Propionamidine is fully protonated (Positive Charge).[1] However, the abundance of OH


 ions (relative to acidic pH) initiates the hydrolysis pathway. The degradation rate is pseudo-first-order  with respect to hydroxide concentration.[1]

The "Just-in-Time" Dilution Workflow:

  • Store your stock at pH 4.0–5.0.

  • Prepare your assay buffer (e.g., HEPES pH 7.4) separately.

  • Dilute the stock into the assay buffer immediately prior (< 15 mins) to the experiment.

  • Limit run times. If your experiment lasts > 24 hours, you must quantify degradation or use a flow-through system with fresh compound.[1]

Visualizing the Danger Zone

The following diagram illustrates the hydrolysis mechanism and the decision logic for buffer selection.

Propionamidine_Optimization Propionamidine Propionamidine HCl (Active Cation) Acidic Acidic Buffer (pH < 6.0) Citrate/Acetate Propionamidine->Acidic Stable Storage Neutral Neutral Buffer (pH 7.0 - 8.0) HEPES/MOPS Propionamidine->Neutral Short-Term Assay Basic Basic Buffer (pH > 8.5) Tris/Carbonate Propionamidine->Basic Rapid Degradation Hydrolysis Hydrolysis Attack (OH- Nucleophile) Inactive Propionamide + Ammonia (Inactive) Hydrolysis->Inactive Loss of Potency Neutral->Hydrolysis Time > 24h Basic->Hydrolysis Immediate

Caption: Stability logic flow. Acidic conditions prevent nucleophilic attack, while basic conditions accelerate the irreversible conversion to inactive propionamide.

Module 3: Buffer Selection Guide

Q4: Which specific buffer system is best for Propionamidine HCl?

Avoid buffers with primary amines (like Tris) if you are doing covalent coupling chemistry, as they compete with the amidine. For general stability, use the table below.

Buffer SystempKa (20°C)Compatibility RatingNotes
Citrate 3.1, 4.7, 6.4Excellent Ideal for storage stocks.[1] Excellent buffering capacity in the stable range (pH 3–6).[1]
MES 6.1Very Good Good for "transition" assays (pH 5.5–6.[1]5) where activity is needed but stability is preserved.[1]
Phosphate (PBS) 7.2Moderate/Risky Risk of precipitation at high concentrations.[1] Phosphate anions can interact with the guanidinium-like amidine structure.[1]
Tris 8.1Poor High pH promotes hydrolysis.[1] Primary amine may interfere with specific binding sites.[1]
HEPES 7.5Good Preferred over Tris for physiological pH assays due to non-interfering chemical structure.[1]
Q5: Can I use Propionamidine HCl in protein crystallization screens?

Yes, but order of addition matters. Propionamidine is often used as a ligand or additive.[1]

  • Risk: Adding it to a drop containing high salt (e.g., Ammonium Sulfate) can cause immediate salting out of the ligand before it binds the protein.

  • Protocol:

    • Mix Propionamidine with the protein solution first (soaking/co-incubation).[1]

    • Allow binding equilibrium (stabilizes the ligand).[1]

    • Mix with the reservoir solution (precipitant) last.[1]

Module 4: Experimental Workflow Visualization

This workflow ensures you validate the compound's integrity before committing to expensive biological assays.[1]

Workflow Start Start: Propionamidine HCl Solid Dissolve Dissolve in ddH2O (Cold, Unbuffered) Start->Dissolve Check Check pH (Should be ~4.5 - 5.5) Dissolve->Check Decision Intended Use? Check->Decision Storage Long-Term Storage Aliquot & Freeze (-20°C) Decision->Storage Save PrepAssay Prepare 2x Assay Buffer (HEPES, pH 7.4) Decision->PrepAssay Use Assay Biological Assay (pH 7.4) Mix Dilute Stock 1:1000 into Buffer PrepAssay->Mix Run Run Assay Immediately (< 4 hours) Mix->Run

Caption: Optimization workflow emphasizing the separation of storage conditions (acidic) from assay conditions (neutral/physiological).

References

  • PubChem. (n.d.).[1] this compound | C3H8N2.HCl.[1] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]

  • Vertex Pharmaceuticals. (2018).[1] Hydrolysis mechanisms of amides and peptides. University of Regina.[1] Retrieved January 31, 2026, from [Link]

  • Taylor, J. B., & Kennewell, P. D. (1981).[1] Introductory Medicinal Chemistry. (Discusses amidine stability and hydrolysis). Ellis Horwood.[1]

  • European Chemicals Agency (ECHA). (n.d.).[1] this compound - Registration Dossier. Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Propionamidine Hydrochloride Synthesis & Scale-Up

[1]

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Troubleshooting Scale-Up of Pinner Reactions for Propionamidine HCl Ticket ID: SC-PROP-2024-001[1]

Executive Summary & Process Overview

Welcome to the Advanced Process Support Center. This guide addresses the specific challenges encountered when scaling up the synthesis of Propionamidine hydrochloride (CAS: 3599-89-1) from gram-scale laboratory prep to kilogram-scale pilot production.

The synthesis relies on the classic Pinner Reaction , a two-stage sequence that is deceptively simple in theory but notoriously sensitive to moisture and thermal history at scale.

The Chemistry
  • Stage 1 (Pinner Salt Formation): Propionitrile reacts with anhydrous alcohol (ethanol/methanol) and dry HCl gas to form the imidate hydrochloride intermediate (Pinner Salt).[1]

  • Stage 2 (Amidination): The imidate salt is treated with ammonia (anhydrous or alcoholic solution) to generate this compound.[1]

Critical Reaction Pathways (Visualization)[1]

Understanding the competition between the desired pathway and the decomposition pathways is vital for troubleshooting.

PinnerReactionNitrilePropionitrile(Starting Material)ImidateEthyl Propionimidate HCl(Pinner Salt - Unstable)Nitrile->Imidate+ EtOH, + HCl (gas)< 5°C, AnhydrousAmidinePropionamidine HCl(Target Product)Imidate->Amidine+ NH3 (EtOH)< 10°CEsterEthyl Propionate(Hydrolysis Impurity)Imidate->Ester+ H2O (Moisture)HydrolysisAmidePropionamide(Thermal Decomposition)Imidate->AmideHeat (> 40°C)Thermal Decomp

Figure 1: Reaction logic flow.[1] Note that the Imidate intermediate is the critical control point (CCP); it can diverge into the desired product or two distinct impurities based on moisture and temperature.

Module 1: The Pinner Step (Imidate Formation)[2][3][4][5][6]

The Challenge: The formation of the imidate is highly exothermic. In a 100mL flask, heat dissipates easily.[1] In a 50L reactor, the surface-area-to-volume ratio decreases, leading to heat accumulation that triggers the "Pinner Rearrangement" (decomposition to amide).

Troubleshooting Guide: Stage 1
SymptomRoot CauseTechnical Intervention
Low Conversion of Nitrile Insufficient HCl saturation.[1]Protocol Check: You must achieve saturation (~35-40% w/w HCl).[1] Weigh the reactor before and after gas addition. Do not rely on flow meters alone; mass balance is the only truth.[1]
Formation of Propionamide (Impurity) Reaction temperature spiked >20°C.Engineering Control: The HCl solvation exotherm is massive. Use a jacketed reactor with coolant at -10°C. Add HCl gas slowly to maintain internal temp < 5°C.
Product is a Sticky Gum Moisture contamination.[1]System Integrity: The Pinner salt is extremely hygroscopic.[1] Ensure the reactor is pressure-tested and purged with N2.[1] Use a drying train (CaCl2 or H2SO4 trap) for the incoming HCl gas line.[1]
FAQ: Handling Anhydrous HCl

Q: Can I use concentrated aqueous HCl (37%) instead of gas? A: Absolutely not. The Pinner reaction requires strictly anhydrous conditions. Water introduced by aqueous acid will immediately hydrolyze the forming imidate into ethyl propionate (ester), killing the yield [1].

Q: How do I determine the endpoint of Stage 1? A: Do not use TLC/HPLC immediately as the salt is unstable. The most reliable physical indicator is the crystallization of the imidate salt from the reaction mixture (it often solidifies into a thick cake).

Module 2: Amidination (Conversion to Product)[1]

The Challenge: Converting the solid/slurry imidate salt into the amidine without dissolving it back into potential moisture sources.

Troubleshooting Guide: Stage 2
SymptomRoot CauseTechnical Intervention
Strong Ester Smell (Fruity Odor) Hydrolysis during ammonia addition.[1]Solvent Quality: Ensure the ammonia source (e.g., 7N NH3 in MeOH/EtOH) is freshly prepared or certified anhydrous. Old alcoholic ammonia absorbs water from the air.[1]
Residual Ammonium Chloride Excess NH3 reacting with free HCl.[1]Purification: NH4Cl is less soluble in cold absolute ethanol than Propionamidine HCl.[1] Filter the hot ethanolic solution carefully, or use a specific anti-solvent precipitation.
Yield Loss in Mother Liquor Product too soluble.[1]Solvent Switch: Propionamidine HCl is very soluble in methanol.[1] Switch to Ethanol or Isopropanol for the reaction solvent to improve crystallization recovery.

Module 3: Isolation & Purification Logic

Scaling up purification is often where yield is lost.[1] The following decision tree helps you navigate the workup based on the physical state of your crude product.

WorkupLogicStartCrude Reaction MixtureStateCheckPhysical State?Start->StateCheckSolidCrystalline SolidStateCheck->SolidPrecipitate formedOilOily/Sticky ResidueStateCheck->OilNo precipitateFilterFilter & Wash(Cold Acetone/Ether)Solid->FilterTriturateTriturate withAnhydrous Ether/AcetoneOil->TriturateRecrystRecrystallize(EtOH/Et2O)Filter->RecrystDryVacuum Dry(40°C, P2O5 trap)Recryst->DryTriturate->StateCheckInduces crystallization

Figure 2: Purification decision tree.[1] Note that "Oiling out" is a common failure mode caused by residual solvent or impurities preventing crystal lattice formation.

Technical Specifications & Safety Data

Physical Properties Table
PropertyValueScale-Up Implication
Molecular Weight 108.57 g/mol Use for stoichiometry calculations.[1]
Melting Point ~128-130°CSharp MP indicates high purity.[1] Broad range (<125°C) indicates amide contamination.[1]
Solubility High: Water, EtOH, MeOHLow: Acetone, Ether, DCMUse Acetone as a wash solvent to remove non-polar impurities without dissolving product.
Hygroscopicity HighProduct must be stored in desiccators or foil-sealed bags immediately after drying.[1]
Analytical Validation

To validate your batch, perform the following checks:

  • Chloride Titration: Confirm the salt formation (AgNO3 titration).

  • 1H NMR (DMSO-d6): Look for the characteristic ethyl group signals and the broad NH proton peaks.

    • Impurity Marker: A triplet at ~1.1 ppm and quartet at ~2.3 ppm usually belongs to the Propionamidine ethyl chain. If you see shifted peaks or extra carbonyl signals in 13C NMR (~175 ppm), you have Propionamide contamination.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1][2] (Standard reference for Pinner Reaction conditions and mechanism). [1]

  • Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim. (The foundational text describing the instability of imidate salts).

  • Organic Process Research & Development (OPRD). General guidelines on handling hazardous reagents (HCl gas) and exothermic scale-up. [1]

  • PubChem Compound Summary. this compound (CID 415117).[1] National Library of Medicine.[1] [Link]

Disclaimer: This guide is for professional research use only. All scale-up activities involving pressurized HCl gas and exothermic reactions must be preceded by a formal Process Hazard Analysis (PHA).[1]

analytical techniques for monitoring Propionamidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Propionamidine Hydrochloride Technical Support Center .

As a Senior Application Scientist, I have structured this guide to address the specific analytical challenges inherent to amidine chemistry. This compound (


) is a highly polar, basic small molecule synthesized primarily via the Pinner reaction. Its monitoring requires a rigorous control strategy to distinguish the active pharmaceutical ingredient (API) from its hydrolytic degradants (propionamide and propionic acid) and reaction intermediates (imidates).

Part 1: The Reaction & Monitoring Strategy

To troubleshoot effectively, you must first visualize the reaction landscape. The synthesis typically proceeds from Propionitrile through an imidate intermediate (Pinner salt) to the final amidine.

Visualizing the Reaction Pathway

The following diagram outlines the critical control points (IPC) and the specific spectral shifts you should monitor.

ReactionPathway Nitrile Propionitrile (Starting Material) Target: Minimize Imidate Ethyl Propionimidate (Pinner Salt Intermediate) Unstable/Hygroscopic Nitrile->Imidate + EtOH / HCl Monitor: IR 2250 cm⁻¹ loss Amidine Propionamidine HCl (Target Product) High Polarity Imidate->Amidine + NH₃ Monitor: HPLC Ret. Time Amide Propionamide (Hydrolysis Impurity A) Imidate->Amide + H₂O (Side Rxn) Amidine->Amide Hydrolysis (pH > 9) Acid Propionic Acid (Hydrolysis Impurity B) Amide->Acid Further Degradation

Figure 1: Reaction pathway for Propionamidine HCl synthesis showing critical intermediates and hydrolytic degradation routes.

Part 2: In-Process Control (IPC) – FTIR Spectroscopy

Q: How can I monitor the reaction progress in real-time without quenching samples?

A: Fourier Transform Infrared (FTIR) spectroscopy is the superior method for kinetic monitoring of the Pinner reaction because it allows you to track the disappearance of the nitrile functionality without the lag time of chromatography.

Protocol: Real-Time FTIR Monitoring

Functional GroupWavenumber (

)
Signal BehaviorAction Limit
Nitrile (-C≡N) 2240 – 2260Strong, sharp peak. Disappears as reaction proceeds.Quench when peak area < 2% of

.
Imidate (C=N) 1630 – 1650Appears as intermediate. Shifts upon amination.Monitor for steady state before

addition.
Amidine (C=N) 1670 – 1690Strong band. Increases in final stage.Plateau indicates reaction completion.

Expert Insight: The "Pinner Salt" (imidate) is extremely sensitive to moisture. If you observe a premature rise in the Carbonyl band (~1650–1680


 overlapping with amidine) before ammonia addition, your reaction vessel has moisture ingress, leading to Propionamide  formation.

Part 3: HPLC Method Development & Troubleshooting

Q: My Propionamidine peak is tailing severely, and retention is inconsistent. How do I fix this?

A: Propionamidine is a strong base (


). In standard C18 columns, the protonated amine interacts with residual silanol groups, causing tailing. You must use a chaotropic buffer  or an ion-pairing agent  to mask these interactions.
Recommended Method: Ion-Pairing RP-HPLC

This method is self-validating by ensuring separation between the salt, the amide, and the acid.

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18 or Waters XBridge),

    
     mm, 5 
    
    
    
    .
  • Mobile Phase A: 50 mM Phosphate Buffer (pH 3.0) + 5 mM Hexanesulfonic Acid (Ion-Pairing Agent).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for salts)

    • 2–10 min: 5%

      
       40% B (Elute Amidine & Amide)
      
    • 10–15 min: 40% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (Amidine has weak UV absorbance; 210 nm captures the

    
     transition).
    
  • Temperature: 30°C.

Troubleshooting Logic Tree

HPLCTroubleshooting Issue HPLC Issue Detected Tailing Peak Tailing > 1.5 Issue->Tailing Split Split / Broad Peak Issue->Split Drift Retention Time Drift Issue->Drift Silanol Silanol Interaction Tailing->Silanol Solvent Sample Solvent Mismatch Split->Solvent Equilib Ion-Pair Not Equilibrated Drift->Equilib FixTailing Action: Add 0.1% TEA or Increase Buffer Conc. Silanol->FixTailing FixSplit Action: Dissolve sample in Mobile Phase A Solvent->FixSplit FixDrift Action: Flush column for 60 mins (20 CV) Equilib->FixDrift

Figure 2: Decision matrix for troubleshooting common HPLC anomalies in amidine analysis.

Part 4: Impurity Profiling & Stability

Q: How do I distinguish between hydrolysis products and the active compound?

A: The primary impurities are Propionamide and Propionic Acid . Their separation is pH-dependent.

  • Propionic Acid: At pH 3.0, it exists largely in its non-ionized form, increasing its retention on a C18 column compared to the ionized amidine.

  • Propionamide: Being less polar than the amidine salt but more polar than the acid, it typically elutes between the two or just before the amidine depending on the ion-pairing concentration.

Quantitative Limit Check (Self-Validation Step):

  • Prepare a spiked solution containing 0.1% Propionamide and 0.1% Propionic acid relative to Propionamidine HCl.

  • Requirement: Resolution (

    
    ) between Propionamidine and Propionamide must be 
    
    
    
    . If
    
    
    , lower the % Acetonitrile in the initial gradient phase.

References

  • Pinner Reaction Mechanisms & Monitoring

    • M. B. Smith, March's Advanced Organic Chemistry, 7th Ed. (Wiley, 2013).
    • Monitoring of Amidine Synthesis via FTIR: (Contextual inference from similar amidine syntheses).

  • HPLC Methodologies for Amidine Hydrochlorides

    • Development of RP-HPLC for Cationic Surfactants (Cetrimide/Amidines): .

    • Analysis of Propionic Acid Derivatives: .

  • Impurity Profiling Guidelines

    • ICH Q3A(R2) Impurities in New Drug Substances: . Defines reporting thresholds for hydrolysis degradants like propionamide.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Protein Amidination and Guanidination: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of discovery. Among the arsenal of available techniques, amidination and guanidination stand out as powerful tools for probing protein structure, enhancing analytical detection, and elucidating biological function. This guide provides an in-depth, objective comparison of these two essential methodologies, grounded in experimental data and field-proven insights to empower you to make informed decisions for your research.

The Fundamental Chemistry: Transforming Primary Amines

Both amidination and guanidination target the primary amino groups of proteins, predominantly the ε-amino group of lysine residues and the α-amino group at the N-terminus. However, the chemical transformations they induce, and the resulting functional groups, are distinct, leading to different impacts on protein properties and applications.

Amidination: Conversion to an Amidine

Amidination is a chemical reaction that converts a primary amine into an amidine. This is typically achieved by reacting the protein with an imidoester reagent, such as S-methyl thioacetimidate (SMTA) or ethyl acetimidate.[1][2] The reaction proceeds optimally under alkaline conditions (pH ~10) and is valued for being a relatively mild modification that preserves the positive charge of the original amino group.[1][3]

Caption: Chemical transformation during protein amidination.

Guanidination: Creating a Homoarginine Analog

Guanidination specifically converts the ε-amino group of lysine residues into a guanidinium group, effectively transforming lysine into its longer-chain analog, homoarginine.[4][5] The most common reagent for this modification is O-methylisourea, which reacts with primary amines under alkaline conditions (pH > 10.5).[6][7] This transformation not only preserves the positive charge but significantly increases the basicity of the side chain.

Caption: Chemical transformation during protein guanidination.

Impact on Physicochemical Properties: A Head-to-Head Comparison

The choice between amidination and guanidination often hinges on the desired downstream effects on the protein's physical and chemical properties.

PropertyAmidinationGuanidinationRationale & Causality
Charge Retains positive chargeRetains and strengthens positive chargeAmidination replaces a primary amine with a similarly basic amidine group. Guanidination replaces the lysine amine (pKa ≈ 10.5) with a more basic guanidinium group (pKa ≈ 12.5), similar to arginine, making it more strongly positively charged at physiological pH.[7]
Isoelectric Point (pI) Minimal change, slight increaseSignificant increaseThe introduction of the highly basic guanidinium group by guanidination leads to a more substantial increase in the protein's overall pI compared to the subtle change from amidination.
Protein Stability Generally neutral; does not cause gross structural changes[3]Often increases stabilityThe conversion of lysine to homoarginine reduces the conformational flexibility of the side chain and can form more stable salt bridges, which contributes to overall protein stability.[4][8]
Trypsin Digestion Blocks cleavage at modified lysine residues[1]Cleavage at modified lysine (homoarginine) is possible but often slowerTrypsin recognizes and cleaves at the C-terminal side of lysine and arginine. The bulky amidine group blocks this recognition. Homoarginine is still recognized by trypsin, but the cleavage efficiency can be reduced compared to lysine or arginine.[9]
Reversibility Reversible under specific conditions (e.g., aminolysis)[1]Generally considered irreversibleThis is a key distinction. The ability to reverse amidination allows for "protecting" lysine residues during one step (e.g., digestion with another protease) and then deprotecting them for subsequent tryptic digestion.[1]

Key Applications in Research and Development

The distinct properties imparted by each modification make them suitable for different applications, particularly in proteomics and protein structure-function studies.

Application AreaAmidinationGuanidinationWhy Choose One Over the Other?
MALDI-MS Proteomics Can be used, but less common for signal enhancement.Preferred Method. Significantly enhances signal intensity of lysine-terminated peptides.[6][7][9]Guanidination leverages the "arginine effect," where the higher basicity of the guanidinium group promotes more efficient ionization in MALDI-MS, leading to better detection and sequence coverage.[7]
LC-MS/MS Proteomics Alters peptide fragmentation patterns, often creating prominent b1 ions that can aid in peptide identification.[10]Improves ionization and can be used for quantitative proteomics with isotopic labels.[11][12]Amidination can reveal different sets of peptides not seen in unlabeled experiments by changing how they fragment in the mass spectrometer.[10] Guanidination is often used to improve the overall quality of data for lysine-containing peptides.
Peptide Mapping Preferred Method. Blocks tryptic cleavage at lysines, allowing for specific cleavage at arginine residues only.[1]Less suitable, as trypsin can still cleave, albeit sometimes less efficiently, at homoarginine.For controlled, partial digestion and simplified peptide maps, the definitive blocking of cleavage sites by amidination is a significant advantage.
Structural Probing Used to identify solvent-accessible lysine residues, providing insights into protein tertiary structure and folding.[13]Can be used to study the role of charge in protein stability and interactions.Amidination is a tool to map the surface of a protein.[13] Guanidination is more of a tool to modulate the intrinsic properties of the protein by enhancing its stability.[4]
Quantitative Proteomics Can be coupled with isotopic labels (e.g., using deuterated reagents).Widely used with isotopic labels (e.g., ¹⁵N-O-methylisourea) for relative quantification.[14]Both methods are amenable to isotopic labeling for quantitative studies. The choice may depend on the specific mass spectrometry platform and experimental goals.

Experimental Workflows and Protocols

To ensure trustworthy and reproducible results, the following self-validating protocols are provided. The key to success lies in precise control of pH, reagent stoichiometry, and reaction time.

Workflow for Protein Modification

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Modification Reaction cluster_cleanup Reaction Quench & Cleanup cluster_analysis Downstream Analysis Protein_Sample 1. Protein Sample (in appropriate buffer) Denature 2. Optional: Denature, Reduce & Alkylate Protein_Sample->Denature Adjust_pH 3. Adjust pH (pH ~10 for Amidination pH > 10.5 for Guanidination) Denature->Adjust_pH Add_Reagent 4. Add Reagent (e.g., SMTA or O-Methylisourea) Adjust_pH->Add_Reagent Incubate 5. Incubate (Control Time & Temperature) Add_Reagent->Incubate Quench 6. Quench Reaction (e.g., add acid like TFA) Incubate->Quench Cleanup 7. Sample Cleanup (Dialysis, Desalting, or Buffer Exchange) Quench->Cleanup Downstream Analysis Downstream Analysis Cleanup->Downstream Analysis Analysis Mass Spectrometry, Enzyme Digestion, Activity Assay, etc.

Caption: Generalized workflow for protein modification experiments.

Protocol 1: In-Solution Protein Amidination

This protocol is adapted for modifying a purified protein sample to block lysine residues prior to enzymatic digestion.

Materials:

  • Purified protein sample (1-10 mg/mL)

  • Buffer: 0.2 M triethylamine-HCl, pH 10.3[1]

  • Denaturant (optional): 5.0 M Guanidinium Chloride (GdmCl)[1]

  • Reagent: Ethyl acetimidate hydrochloride

  • Base: 1 M NaOH

  • Dialysis tubing or desalting column

  • Quench/Dialysis Buffer: 0.05 M Ammonium Bicarbonate (NH₄HCO₃)

Procedure:

  • Sample Preparation: Dissolve the protein sample in the triethylamine-HCl buffer. If the protein is not fully soluble or requires denaturation to expose all lysine residues, include 5.0 M GdmCl in the buffer.

  • Reagent Preparation: Prepare a 0.1 to 0.15 M solution of ethyl acetimidate by dissolving the hydrochloride salt in water and neutralizing it with an equivalent amount of 1 M NaOH. This should be prepared fresh.

  • Reaction Initiation: Add the prepared ethyl acetimidate solution to the protein sample. A 100-fold molar excess of the reagent over the total amino groups in the protein is recommended for complete modification.[1]

  • Incubation: Incubate the reaction mixture for 1 hour at 25°C.[1]

  • Reaction Quench & Cleanup: To stop the reaction and remove excess reagents, dialyze the sample extensively. First, dialyze against 0.05 M NH₄HCO₃ containing 2.5 M GdmCl (if used), followed by dialysis against 0.05 M NH₄HCO₃ alone.[1] Alternatively, use a desalting column suitable for the protein's molecular weight.

  • Final Step: Lyophilize the protein or proceed directly to downstream applications.

Protocol 2: In-Solution Peptide Guanidination for Mass Spectrometry

This protocol is designed for modifying tryptic peptides to enhance their detection by MALDI-TOF MS.[6][15]

Materials:

  • Tryptically digested peptide sample (dried or in solution)

  • Reagent: O-Methylisourea hemisulfate

  • Base: Ammonium Hydroxide (NH₄OH), ~3 M

  • Incubation equipment: Heat block or water bath at 65°C

  • Quench Solution: 10% Trifluoroacetic Acid (TFA)

Procedure:

  • Sample Preparation: Ensure the peptide sample is free of primary amine-containing buffers like Tris. Ammonium bicarbonate from the digestion step is acceptable. If the sample is dry, reconstitute it in a small volume of water or 50 mM ammonium bicarbonate.

  • Guanidination Reagent Preparation: Prepare the guanidination solution. For example, dissolve O-methylisourea hemisulfate in a mixture of water and ammonium hydroxide to achieve a final concentration of ~1 M O-methylisourea at a pH > 10.5.[7] Commercial kits often provide pre-formulated reagents.[6][15]

  • Reaction Initiation: Add the base (e.g., ammonium hydroxide) to the peptide sample, followed by the O-methylisourea solution.[15]

  • Incubation: Incubate the reaction mixture for 20-30 minutes at 65°C.[6][7]

  • Reaction Quench: Stop the reaction by acidifying the sample with the TFA solution to a pH < 3.[6][15]

  • Final Step: The sample is now ready for desalting (e.g., using a C18 ZipTip) and analysis by mass spectrometry.

Concluding Remarks: Strategic Selection for Your Research Goal

Both amidination and guanidination are robust, well-characterized methods for modifying primary amines in proteins and peptides. The choice between them is not about which is "better," but which is strategically superior for the intended outcome.

  • Choose Guanidination when your primary goal is to enhance the detection of lysine-containing peptides in MALDI-mass spectrometry or to systematically increase the stability of a protein by converting lysines to homoarginines.[4][7]

  • Choose Amidination when you need to specifically and reversibly block tryptic cleavage sites at lysine residues for peptide mapping, or when you wish to probe the solvent accessibility of lysine residues without dramatically altering the basicity or structure of the protein.[1][13]

By understanding the fundamental chemistry, the impact on protein properties, and the optimal applications for each technique, researchers can confidently select and apply the right tool to advance their scientific objectives.

References

  • Amidination. (n.d.). In Current Protocols in Protein Science. John Wiley & Sons, Inc.
  • ProteoMass™ Guanidination Kit (MS0100) - Bulletin. (n.d.). Sigma-Aldrich.
  • Kruppa, G. H., & Schoeniger, J. S. (2005). Probing protein tertiary structure with amidination. Analytical Chemistry, 77(22), 7274–7281. [Link]

  • What are the types of protein amidation modifications and their role in regulation of protein biological activity? (2023, December 25). Synapse.
  • In-Solution Tryptic Digestion and Guanidination Kit - Instructions. (n.d.). Thermo Fisher Scientific.
  • Cupo, P., El-Deiry, W., Whitney, P. L., & Awad, W. M., Jr. (1980). Stabilization of proteins by guanidination. The Journal of Biological Chemistry, 255(22), 10828–10833. [Link]

  • Action of Guanidine Hydrochloride on Proteins. (2022, October 26). Jinan Qinmu Fine Chemical Co., Ltd.
  • Gau, B. C., Chen, Y. J., & Konermann, L. (2011). Mass spectrometry- and lysine amidination-based protocol for thermodynamic analysis of protein folding and ligand binding interactions. Analytical Chemistry, 83(9), 3468–3475. [Link]

  • What are the types of protein amidation modifications and their role in regulation of protein biological activity? (2023, December 24).
  • Wofsy, L., & Singer, S. J. (1963). Effects of the Amidination Reaction on Antibody Activity and on the Physical Properties of Some Proteins. Biochemistry, 2(1), 104–109. [Link]

  • Beardsley, R. L., & Reilly, J. P. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of the American Society for Mass Spectrometry, 24(11), 1699–1707. [Link]

  • Bracewell, C., & Beardsley, R. L. (2006). Guanidination chemistry for qualitative and quantitative proteomics. Journal of Mass Spectrometry, 41(8), 1033–1041. [Link]

  • Kimmel, J. R. (1967). Guanidination of proteins. Methods in Enzymology, 11, 584-589. [Link]

  • Lapek, J. D., Jr, Greis, K. D., & Ebelt, N. D. (2012). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of Proteomics, 75(10), 2984–2995. [Link]

  • Zhang, R., & Si, Y. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 92(1), 1033–1040. [Link]

  • Savitski, M. M., & Kjeldsen, F. (2014). The impact of amidination on peptide fragmentation and identification in shotgun proteomics. Journal of Proteome Research, 13(1), 385–393. [Link]

  • Nakazawa, T., & Murata, H. (2012). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Journal of the American Society for Mass Spectrometry, 23(10), 1837–1847. [Link]

  • Hsu, J. L., & Chen, S. H. (2004). Differential dimethyl labeling of N-termini of peptides after guanidination for proteome analysis. Analytical Chemistry, 76(18), 5465–5472. [Link]

  • Stabilization of proteins by guanidination. (n.d.). ResearchGate. [Link]

Sources

Introduction: The Critical Need for Quantifying Protein Modification

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a quantitative comparison of common protein modification strategies. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible methods for creating protein conjugates for therapeutics, diagnostics, and research applications. This document emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references.

Covalent protein modification is a foundational technique in biotechnology, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and fluorescently labeled proteins for imaging and diagnostic assays. The success of these applications hinges on the efficiency and specificity of the conjugation chemistry. An inefficient reaction leads to low yields and a high proportion of unmodified protein, complicating downstream purification and compromising the final product's efficacy. Conversely, non-specific or poorly controlled modification can result in a heterogeneous mixture of products with varying sites and degrees of labeling, potentially leading to loss of function, altered pharmacokinetics, or immunogenicity.

Therefore, the ability to quantitatively assess modification efficiency is not merely a quality control step but a critical component of rational experimental design and optimization. This guide compares the most prevalent protein bioconjugation strategies, focusing on the quantitative methods used to determine their efficiency.

Section 1: Common Bioconjugation Chemistries

The choice of bioconjugation chemistry is the primary determinant of specificity and potential efficiency. Strategies are typically defined by the amino acid residue they target.

Amine-Reactive Chemistry: The Workhorse of Bioconjugation

Targeting the primary amines on lysine (Lys) residues and the protein's N-terminus is a widely used strategy due to the high surface abundance of lysine on most proteins. The most common reagents are N-hydroxysuccinimide (NHS) esters.

  • Mechanism: The NHS ester reacts with a deprotonated primary amine to form a stable amide bond. The reaction rate is pH-dependent, as the lysine side chain's ε-amino group (pKa ~10.5) must be nucleophilic (unprotonated) to attack the ester.

  • Causality of Reaction Conditions: A reaction pH between 7.2 and 8.5 is a crucial compromise. Below pH 7, the reaction is extremely slow due to protonation of the amine. Above pH 8.5, the hydrolysis of the NHS ester itself begins to compete significantly with the aminolysis reaction, reducing the overall efficiency.

  • Efficiency & Control: While efficient, this method's primary drawback is its lack of site-specificity, which can lead to a heterogeneous population of modified proteins. The "Degree of Labeling" (DOL), or the average number of labels per protein, is controlled by adjusting the molar excess of the labeling reagent.

Thiol-Reactive Chemistry: A Path to Site-Specificity

Targeting cysteine (Cys) residues offers a significant advantage in specificity. Cysteine is the least abundant amino acid, and its sulfhydryl group is the most nucleophilic residue at neutral pH, making it an ideal target for site-selective modification.

  • Mechanism: Maleimide chemistry is the most common approach. The maleimide group undergoes a Michael addition reaction with the sulfhydryl group of a cysteine residue to form a stable thioether bond.

  • Causality of Reaction Conditions: This reaction is highly selective for thiols within a pH range of 6.5-7.5. Below this range, the thiol is protonated and less reactive. Above pH 7.5, the reactivity of primary amines increases, which can lead to off-target reactions with lysine. Furthermore, the maleimide ring can undergo hydrolysis at higher pH, rendering it inactive.

  • Efficiency & Control: When a protein contains a single accessible cysteine (either naturally or introduced via site-directed mutagenesis), maleimide chemistry can achieve highly efficient and site-specific labeling, yielding a homogenous product.

Bioorthogonal and Chemoenzymatic Strategies: The Forefront of Precision

Bioorthogonal chemistries, such as "click chemistry," and chemoenzymatic methods represent the pinnacle of specificity. These techniques introduce a unique chemical handle into the target protein that is inert to all native biological functional groups.

  • Mechanism (Click Chemistry): Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent example. An azide or strained alkyne (e.g., DBCO) is introduced into the protein, often via an unnatural amino acid. This group then reacts specifically and rapidly with its complementary partner.

  • Mechanism (Chemoenzymatic): Enzymes like Sortase A or Formylglycine Generating Enzyme (FGE) are used to recognize a specific peptide tag engineered into the protein of interest. The enzyme then catalyzes the attachment of a label at that precise location. This approach combines the high specificity of enzymatic reactions with the versatility of chemical labels.

  • Efficiency & Control: These methods offer unparalleled control, leading to a single, predictably modified product. The efficiency is often very high, driven by the rapid kinetics of the bioorthogonal reaction or the catalytic power of the enzyme. For example, site-selective glycosylation of native BSA has been demonstrated with a labeling efficiency of 95% using chemoenzymatic methods.

Section 2: Quantitative Analysis of Modification Efficiency

Once the labeling reaction is complete, the next critical step is to accurately quantify the outcome. Several orthogonal methods can be employed, each with distinct advantages.

Spectrophotometric Analysis: Degree of Labeling (DOL)

For modifications involving a chromophore (like a fluorescent dye), a straightforward spectrophotometric method can determine the average number of labels per protein molecule.

  • Principle: This method relies on Beer-Lambert Law. By measuring the absorbance of the protein (typically at 280 nm) and the dye at its absorbance maximum (A_max), one can calculate the molar concentrations of both and determine their ratio. A correction factor is required because most dyes also absorb light at 280 nm, which would otherwise lead to an overestimation of the protein concentration.

  • Limitations: This provides an average DOL for the entire protein population. It cannot distinguish between a uniformly labeled population and a mixture of highly labeled and unlabeled proteins. It is also only applicable when the label has a distinct and known absorbance spectrum.

Gel-Based Analysis: Visualizing Modification

SDS-PAGE is a powerful and accessible technique for qualitatively and semi-quantitatively assessing modification efficiency.

  • Principle: The attachment of a label (e.g., a small molecule, PEG, or another protein) increases the molecular weight of the target protein. This change can be visualized as a band shift on an SDS-PAGE gel. The relative intensity of the shifted (modified) band compared to the un-shifted (unmodified) band provides a measure of conversion efficiency. For more complex mixtures and post-translational modifications (PTMs), 2-D electrophoresis can separate proteins by both charge and size, offering higher resolution.

  • Advantages: This method provides a clear visual representation of the reaction outcome, immediately revealing the presence of unmodified protein, the desired product, and any over-labeled species. It is an excellent tool for initial reaction screening and optimization.

Mass Spectrometry (MS): The Gold Standard for Characterization

Mass spectrometry is the most powerful technique for quantifying protein modifications, providing not only efficiency but also the precise location of the modification.

  • Top-Down MS: In this approach, the intact protein is introduced into the mass spectrometer. The mass difference between the unmodified and modified protein directly confirms the modification and its stoichiometry. The relative signal intensities of the corresponding peaks can be used to quantify the modification efficiency. This method is ideal for analyzing simple mixtures and provides a complete picture of all modifications on a single protein molecule.

  • Bottom-Up MS: This is the most common MS-based proteomics approach. The protein sample is first digested into smaller peptides using an enzyme like trypsin. These peptides are then analyzed by LC-MS/MS.

    • Quantification: Modified peptides will have a characteristic mass shift compared to their unmodified counterparts. By comparing the peak areas or spectral counts of the modified versus unmodified peptide ions, one can determine the occupancy or stoichiometry at a specific site. This is invaluable for assessing site-specific modification efficiency.

    • Challenges: A key challenge is ensuring that the modification does not affect the ionization efficiency of the peptide, which could skew quantification. Furthermore, to accurately reflect the modification level of the protein, the abundance of the modified peptide must be normalized against the total abundance of the protein.

A Western blot-based method has also been developed for quantifying in-cell bioconjugation by creating a ternary complex between a modified protein of interest and HaloTag, allowing for straightforward quantification.

Quantitative Comparison of Labeling Chemistries

The selection of a bioconjugation strategy involves trade-offs between specificity, efficiency, and the nature of the target protein.

Method Target Residue(s) Typical pH Specificity Typical Efficiency Advantages Disadvantages
NHS Ester Lysine, N-terminus7.2 - 8.5Low (Multiple sites)Variable (DOL dependent)High reactivity, readily available reagents.Produces heterogeneous mixtures.
Maleimide Cysteine6.5 - 7.5High (Site-specific)>90% (with single Cys)Homogenous product, predictable modification.Requires accessible Cys; potential for maleimide hydrolysis.
Click Chemistry (SPAAC) Unnatural Amino Acid6.0 - 8.0Very High (Bioorthogonal)>95%Extremely specific, fast kinetics, stable linkage.Requires genetic engineering to introduce the handle.
Chemoenzymatic (e.g., Sortase) Engineered Peptide Tag7.0 - 8.5Very High (Enzymatic)>90%Exquisite specificity, mild conditions.Requires protein engineering; enzyme can be costly.

Experimental Protocols

Protocol 1: General NHS Ester Labeling of a Protein

This protocol details the conjugation of an amine-reactive fluorescent dye to a target protein.

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The optimal pH is 8.3-8.5.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 5 to 20-fold molar excess of the dye to the protein solution while gently vortexing. The optimal ratio must be determined empirically for each protein.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted, hydrolyzed dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. This step is critical for accurate downstream quantification.

Protocol 2: Spectrophotometric Determination of Degree of Labeling (DOL)

This protocol quantifies the efficiency of the labeling reaction from Protocol 1.

  • Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A_280) and at the A_max of the dye (A_dye). Dilute the sample if necessary to ensure readings are within the linear range of the spectrophotometer (< 2.0).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [ (A_280 - (A_dye × CF)) / ε_prot ] × Dilution Factor

    • Where:

      • CF is the dye's correction factor (A_280 / A_max).

      • ε_prot is the molar extinction coefficient of the protein (in M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = A_dye / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of the dye.

Protocol 3: Analysis of Modification by SDS-PAGE
  • Sample Preparation: Collect aliquots of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes) and quench the reaction by adding SDS-PAGE loading buffer. Include a control of the unmodified protein.

  • Electrophoresis: Load the samples onto a suitable polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). The modified protein should migrate slower than the unmodified protein, resulting in a band with a higher apparent molecular weight.

  • Quantification: Use densitometry software to measure the intensity of the unmodified and modified protein bands. The modification efficiency can be calculated as:

    • Efficiency (%) = (Intensity of Modified Band / (Intensity of Modified Band + Intensity of Unmodified Band)) × 100

Visualizations

General Workflow for Protein Modification and Analysis

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_quant Quantification Prot_Prep Protein Preparation (Buffer Exchange, Concentration) Reaction Bioconjugation Reaction (e.g., NHS Ester, Maleimide) Prot_Prep->Reaction Label_Prep Labeling Reagent Preparation Label_Prep->Reaction Purification Removal of Excess Label (Desalting Column) Reaction->Purification Spec Spectrophotometry (DOL Calculation) Purification->Spec Gel SDS-PAGE / Western Blot (Band Shift Analysis) Purification->Gel MS Mass Spectrometry (Intact Mass / Peptide Mapping) Purification->MS

Caption: General workflow for protein modification, purification, and quantitative analysis.

Mechanism of NHS Ester Reaction with Lysine

G cluster_reactants Reactants cluster_product Product Protein Protein-NH2 (Lysine Residue) Conjugate Protein-NH-CO-R (Stable Amide Bond) Protein->Conjugate pH 7.2-8.5 Nucleophilic Attack NHS R-CO-O-NHS (NHS Ester) NHS->Conjugate pH 7.2-8.5 Nucleophilic Attack NHS_leaving NHS-OH (Byproduct)

Caption: Reaction mechanism for labeling a lysine residue with an NHS ester.

Conclusion

The quantitative assessment of protein modification efficiency is paramount for the development of robust and reproducible bioconjugates. The choice of methodology is a balance between the desired specificity, the inherent properties of the protein, and the analytical capabilities available. While spectrophotometric and gel-based methods offer rapid and accessible means to estimate overall efficiency, mass spectrometry provides the most detailed and accurate data, revealing site-specific information critical for understanding structure-function relationships. By carefully selecting the conjugation chemistry and employing orthogonal analytical techniques, researchers can optimize their modification strategies to produce homogenous, well-characterized protein conjugates for a wide array of scientific and therapeutic applications.

References

  • comparative analysis of different bioconjugation chemistries for protein modification - Benchchem. (n.d.). BenchChem.
  • Identification of Protein Modifications by Mass Spectrometry. (n.d.).
  • Larthompsen, K. A., et al. (n.d.). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. PMC.
  • Facing current quantification challenges in protein microarrays. (n.d.). PubMed.
  • Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. (2018).
  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. (n.d.). PMC.
  • Relative Quantification of Sites of Peptide and Protein Modification Using Size Exclusion Chromatography Coupled with Electron Transfer Dissociation. (n.d.). ACS Publications.
  • Protein Labeling: Methods and Mechanisms. (n.d.). Creative Proteomics.
  • The challenge of detecting modifications on proteins. (n.d.). Essays in Biochemistry.
  • Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics.

Evaluating the Impact of Amidination on Protein Function: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protein chemical modification is a double-edged sword: it is essential for labeling, crosslinking, and therapeutic engineering, yet it frequently compromises the very biological activity it seeks to enhance.[1] This guide evaluates Amidination —a modification strategy often overlooked in favor of acylation or alkylation—and demonstrates its superior utility in preserving protein function through electrostatic retention .

Targeting researchers in drug development and structural biology, this guide compares amidination against standard alternatives (Acetylation and Reductive Alkylation), providing a self-validating experimental protocol and mechanistic insights into why amidination often succeeds where other methods fail.

The Mechanistic Imperative: Why Amidination?

The primary failure mode in protein modification is the disruption of the native electrostatic environment. Lysine residues (


-amino groups) are predominantly positively charged at physiological pH (pKa ~10.5).
  • The Problem: Standard modifications like Acetylation (using anhydrides or NHS-esters) convert the positively charged amine into a neutral amide. This rupture of surface salt bridges often leads to denaturation, aggregation, or loss of catalytic activity.

  • The Solution: Amidination (using imidoesters) converts the amine into an amidine . Crucially, the amidine group retains a pKa of ~12.5, ensuring the positive charge is preserved—and often stabilized—under physiological conditions.

Visualizing the Chemical Divergence

The following diagram contrasts the reaction pathways, highlighting the preservation of charge in amidination versus the neutralization in acetylation.

ChemicalMechanism Lysine Native Lysine (Positively Charged - NH3+) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack Reagent_Amid Reagent: Imidoester (e.g., Methyl Acetimidate) Reagent_Amid->Intermediate Reagent_Acet Reagent: NHS-Ester / Anhydride Reagent_Acet->Intermediate Product_Amid AMIDINATED PROTEIN (Charge PRESERVED) (+) Intermediate->Product_Amid Amidination Path (pH 8.0-9.0) Product_Acet ACETYLATED PROTEIN (Charge NEUTRALIZED) (0) Intermediate->Product_Acet Acylation Path

Figure 1: Mechanistic divergence between Amidination (charge retention) and Acetylation (charge neutralization).

Comparative Performance Analysis

The following table synthesizes experimental data comparing Amidination with its two primary competitors: Acetylation and Reductive Alkylation.

FeatureAmidination Acetylation Reductive Alkylation
Reagent Class Imidoesters (e.g., Methyl Acetimidate)Anhydrides, NHS-estersAldehydes + Reducing Agent (e.g., NaCNBH3)
Charge State Positive (+) (pKa ~12.5)Neutral (0)Positive (+) (pKa slightly altered)
Steric Impact Low (adds -C(NH2)CH3)Low (adds -COCH3)Medium (adds Methyl/Ethyl/Isopropyl)
Solubility High (often increased)Decreased (hydrophobic shift)Variable
Immunogenicity High (Strong antigenicity)VariableLow (often "stealth" like)
Reversibility Reversible (at high pH/ammonia)IrreversibleIrreversible
Best Use Case Preserving enzyme activity; CrosslinkingBlocking amines; Charge studiesCrystallography; Mass Spec labeling
Critical Insight: The "Activity-Charge" Correlation

Experimental evidence suggests that for DNA-binding proteins (which rely on electrostatic attraction to the phosphate backbone) and enzymes with catalytic lysines, Acetylation typically results in >90% loss of activity. Amidination , by mimicking the arginine guanidinium structure, often retains 80-100% of native activity.

Validated Experimental Protocol: Protein Amidination

This protocol uses Methyl Acetimidate (MA) . It is designed to be a self-validating system where the degree of modification is controlled and measured.

Reagents:

  • Target Protein (1–10 mg/mL in non-amine buffer).

  • Methyl Acetimidate HCl (freshly prepared).

  • Reaction Buffer: 0.1 M Sodium Borate or Carbonate, pH 8.5–9.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step-by-Step Workflow
  • Buffer Exchange: Dialyze or desalt the protein into the Reaction Buffer. Critical: Avoid Tris, Glycine, or other primary amines as they will compete with the protein.

  • Reagent Preparation: Dissolve Methyl Acetimidate immediately before use. It hydrolyzes rapidly in water.

    • Expert Tip: Prepare a high concentration stock (e.g., 1 M) and add aliquots to the protein to reach a 50–100 fold molar excess over total lysine residues.

  • Incubation: Incubate at Room Temperature (20–25°C) for 1–2 hours.

    • Control: Maintain pH between 8.5 and 9.0. If pH drops (due to HCl release from reagent), adjust carefully with dilute NaOH.

  • Quenching: Add Quenching Buffer (Tris) to a final concentration of 50 mM to scavenge unreacted imidoester.

  • Purification: Remove excess reagents via dialysis or size-exclusion chromatography (SEC).

Self-Validation Step: The TNBS Assay

To ensure the reaction worked, quantify free amines before and after modification using Trinitrobenzenesulfonic acid (TNBS).

  • Calculation:

    
     Modification = 
    
    
    
    .
  • Success Criterion: >80% modification typically indicates successful amidination without protein precipitation.

Impact Evaluation Workflow

Once the protein is amidinated, its functional impact must be assessed systematically. Use the following logic flow to determine if amidination is the correct strategy for your therapeutic candidate.

EvaluationWorkflow Start Start: Native Protein Step1 Perform Amidination (Methyl Acetimidate) Start->Step1 QC QC: Measure Free Amines (TNBS / Mass Spec) Step1->QC Decision1 Modification > 80%? QC->Decision1 Decision1->Step1 No (Optimize pH/Conc) Assay_Activity Assay 1: Biological Activity (Enzymatic/Binding) Decision1->Assay_Activity Yes Assay_Stability Assay 2: Thermal Stability (DSF / CD) Assay_Activity->Assay_Stability Result_Good Outcome A: Activity Retained + Stable (Charge is Critical) Assay_Stability->Result_Good High Retention Result_Bad Outcome B: Activity Lost (Steric Blockage likely) Assay_Stability->Result_Bad Low Retention

Figure 2: Decision tree for evaluating the functional impact of amidination.

Case Studies & Applications

Case Study 1: Stabilization of Trypsin

  • Context: Trypsin is prone to autolysis (self-digestion).

  • Experiment: Amidination of Trypsin prevents autolysis by blocking the cleavage sites (lysines) while preserving the positive charge required for its structural integrity.

  • Result: Amidinated Trypsin retains enzymatic activity but becomes resistant to proteolytic breakdown, significantly extending its shelf-life.

Case Study 2: Sickle Cell Hemoglobin

  • Context: Preventing the polymerization of Hemoglobin S.

  • Experiment: Methyl acetimidate was used to modify hemoglobin.

  • Result: The modification increased the oxygen affinity and inhibited sickling, demonstrating that charge preservation was compatible with complex allosteric functions.

References
  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society. Link

  • Wofsy, L., & Singer, S. J. (1963).[2] Effects of the Amidination Reaction on Antibody Activity and on the Physical Properties of Some Proteins. Biochemistry. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link

  • Matlund, L. E., et al. (2024). A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge.[1][3][4] Angewandte Chemie. Link

  • Browne, D. T., & Kent, S. B. (1975). Formation of non-amidine products in the reaction of primary amines with imido esters. Biochemical and Biophysical Research Communications. Link

Sources

Preserving the Positive: A Guide to Validating Charge in Modified Biotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, particularly for biologics like monoclonal antibodies (mAbs), proteins, and peptides, chemical modifications are instrumental in enhancing therapeutic properties. These modifications, however, can inadvertently alter a molecule's surface charge, a critical attribute governing its stability, solubility, binding affinity, and overall efficacy.[1][2] For modifications intended to maintain or enhance a positive charge, rigorous analytical validation is not just a regulatory expectation but a scientific necessity to ensure product consistency and safety.[3]

This guide provides an in-depth comparison of key analytical techniques for validating the preservation of positive charge after modification. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to guide your experimental design and data interpretation.

The Criticality of Charge: Why Validation Matters

The net charge of a protein is dictated by the ionization state of its acidic and basic amino acid residues, which is highly dependent on the surrounding pH.[1] Modifications, whether intentional (e.g., PEGylation, glycosylation) or unintentional (e.g., deamidation, oxidation), can introduce or remove charged groups, leading to charge variants.[3][4] Preserving a specific positive charge can be crucial for:

  • Target Binding and Efficacy: Electrostatic interactions are often pivotal in the binding of a therapeutic to its target.[5]

  • Pharmacokinetics and Biodistribution: Surface charge influences how a drug interacts with tissues and circulates in the body.

  • Stability and Aggregation: Changes in charge can disrupt the repulsive forces between molecules, leading to aggregation and loss of function.[6]

  • Product Consistency: Regulatory agencies require robust characterization of charge heterogeneity to ensure batch-to-batch consistency.[3]

A Comparative Analysis of Charge Validation Techniques

Choosing the right analytical tool is paramount for accurately assessing the charge profile of a modified biologic. Here, we compare four powerful techniques: Zeta Potential Analysis, Ion-Exchange Chromatography (IEX), Capillary Electrophoresis (CE), and Isoelectric Focusing (IEF).

At-a-Glance Comparison
TechniquePrincipleKey StrengthsKey Limitations
Zeta Potential Analysis Measures the magnitude of the electrostatic potential at the slipping plane of a particle in a liquid medium.[7]Provides a direct measure of surface charge; sensitive to changes in the ionic environment.[6][8]Does not separate charge variants; can be affected by sample concentration and viscosity.[9]
Ion-Exchange Chromatography (IEX) Separates molecules based on their net surface charge and interaction with a charged stationary phase.[1][4]High-resolution separation of charge variants; well-established "gold standard" method.[3]Can be method-development intensive; salt or pH gradients can sometimes affect protein stability.[10]
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility in an electric field.[11][12][13]High efficiency and resolution; requires minimal sample volume.[14]Can be sensitive to buffer composition and capillary surface interactions.[12]
Isoelectric Focusing (IEF) Separates molecules based on their isoelectric point (pI) in a pH gradient.[15][16][17]Excellent for resolving species with small pI differences; useful for detecting post-translational modifications.[15][18]Can be technically demanding; proteins may precipitate at their pI.[16]

In-Depth Analysis and Experimental Protocols

Zeta Potential Analysis: A Direct Look at Surface Charge

Causality Behind the Choice: Zeta potential is a direct indicator of the stability of a colloidal system.[7] For modified biologics, a consistent and positive zeta potential suggests that the modification has not led to a net negative surface charge, which could promote aggregation.[6] This technique is particularly valuable for initial screening and for monitoring the stability of formulations.

Experimental Workflow:

Caption: Workflow for Zeta Potential Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare samples of both the unmodified (control) and modified protein at a concentration of approximately 1 mg/mL.

    • Use a low ionic strength buffer (e.g., 10 mM NaCl) to minimize charge screening effects.[9] Ensure the pH of the buffer is below the theoretical isoelectric point (pI) of the protein to maintain a net positive charge.

  • Instrument Setup:

    • Use a Zetasizer or similar instrument equipped with an electrophoretic light scattering (ELS) detector.

    • Equilibrate the instrument and the sample cell to the desired temperature (typically 25°C).

  • Measurement:

    • Load the sample into a disposable capillary cell, ensuring no air bubbles are present.

    • Apply an electric field and measure the electrophoretic mobility of the particles. The instrument software will automatically convert this to a zeta potential value.

    • Perform at least three replicate measurements for each sample.

  • Data Analysis:

    • Compare the average zeta potential of the modified protein to the unmodified control. A preserved positive charge will result in a zeta potential value that is similar to or more positive than the control.

    • A significant decrease or a shift to a negative zeta potential indicates an alteration of the surface charge.

Ion-Exchange Chromatography (IEX): The Gold Standard for Variant Separation

Causality Behind the Choice: IEX is the industry's go-to method for separating and quantifying charge variants of biotherapeutics.[1][3] Its high resolving power allows for the detection of subtle changes in charge resulting from modifications.[10] For validating positive charge preservation, cation-exchange chromatography (CEX) is the preferred mode.

Experimental Workflow:

Caption: Cation-Exchange Chromatography Workflow.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (Binding): 20 mM MES, pH 6.0 (or a buffer with a pH below the protein's pI).

    • Mobile Phase B (Elution): 20 mM MES, 1 M NaCl, pH 6.0.

  • Chromatography System and Column:

    • Use an HPLC or UHPLC system with a UV detector.

    • Equilibrate a weak cation-exchange column (e.g., ProPac WCX-10) with Mobile Phase A.

  • Sample Analysis:

    • Inject equal amounts (e.g., 20 µg) of the unmodified and modified protein.

    • Elute the bound proteins using a linear gradient of Mobile Phase B (e.g., 0-50% B over 30 minutes).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Compare the chromatograms of the modified and unmodified proteins.

    • Preservation of positive charge will result in a similar retention time for the main peak.

    • A shift to an earlier retention time indicates a reduction in positive charge, while a later retention time suggests an increase. The appearance of new acidic or basic peaks should also be investigated.

Capillary Electrophoresis (CE): High-Resolution Charge Profiling

Causality Behind the Choice: CE separates molecules based on their charge-to-size ratio, offering very high separation efficiency.[11][12] Capillary Zone Electrophoresis (CZE) is particularly useful for resolving charge variants that may not be fully separated by IEX.[13]

Experimental Workflow:

Caption: Capillary Zone Electrophoresis Workflow.

Step-by-Step Protocol:

  • Capillary and Buffer Preparation:

    • Use a bare fused-silica capillary.

    • Prepare a background electrolyte (BGE) with a pH that ensures the protein is positively charged (e.g., 50 mM phosphate buffer, pH 2.5).

  • CE System Setup:

    • Install and condition the capillary according to the manufacturer's instructions.

    • Set the injection parameters (e.g., 0.5 psi for 5 seconds) and the separation voltage (e.g., 20 kV).

  • Sample Analysis:

    • Inject the unmodified and modified protein samples.

    • Apply the voltage and record the electropherogram.

  • Data Analysis:

    • Compare the migration times of the peaks in the electropherograms.

    • A preserved positive charge will lead to a similar migration time. Faster migration towards the cathode (in a bare silica capillary with normal electroosmotic flow) indicates a higher positive charge, while slower migration suggests a lower positive charge.

Isoelectric Focusing (IEF): Pinpointing the Isoelectric Point

Causality Behind the Choice: IEF separates proteins based on their isoelectric point (pI), the pH at which their net charge is zero.[16][17] A shift in the pI of a modified protein is a direct indication of a change in its overall charge.[15] This technique is extremely sensitive to changes that alter the number of acidic or basic residues.[18]

Experimental Workflow:

Caption: Isoelectric Focusing Workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • Mix the protein sample with a solution containing carrier ampholytes that establish the pH gradient.

  • Gel Preparation and Loading:

    • Rehydrate an immobilized pH gradient (IPG) strip with the sample-ampholyte mixture.

  • Focusing:

    • Place the IPG strip in an IEF cell and apply a voltage program that gradually increases the voltage. This allows the proteins to migrate and focus at their respective pI values.

  • Staining and Analysis:

    • After focusing, fix and stain the gel to visualize the protein bands (e.g., with Coomassie Brilliant Blue).

    • Determine the pI of each band by its position along the calibrated pH gradient of the IPG strip.

  • Data Interpretation:

    • Compare the pI of the modified protein to the unmodified control. A preserved positive charge profile will result in a similar pI. An increase in pI indicates an increase in net positive charge (or decrease in negative charge), while a decrease in pI suggests the opposite.

Concluding Remarks: A Multi-faceted Approach to Charge Validation

No single technique provides a complete picture of a modified biologic's charge profile. A robust validation strategy often employs a combination of these methods. For instance, IEX can be used as a primary method for separation and quantification of charge variants, with CE providing orthogonal separation for confirmation. Zeta potential analysis can offer valuable insights into the overall surface charge and stability of the final formulation. By understanding the principles and applying the appropriate techniques, researchers and drug developers can confidently validate the preservation of positive charge, ensuring the quality, safety, and efficacy of their modified biotherapeutics.

References

  • Comparative study of analytical techniques for determining protein charge - PubMed. (2015). PubMed. [Link]

  • New Insights into the Chromatography Mechanisms of Ion-Exchange Charge Variant Analysis: Dispelling Myths and Providing Guidance for Robust Method Optimization. (2020). Analytical Chemistry. [Link]

  • Determination of the effective charge of a protein in solution by capillary electrophoresis. (n.d.). National Center for Biotechnology Information. [Link]

  • Charge Variant Analysis Using Ion Exchange Chromatography - Scantec Nordic. (n.d.). Scantec Nordic. [Link]

  • Protein Post-Translational Modification Analyses Using On-Chip Immunoprobed Isoelectric Focusing. (2013). Analytical Chemistry. [Link]

  • Isoelectric Focusing: Expert Tips for Protein Separation - Bitesize Bio. (n.d.). Bitesize Bio. [Link]

  • Protein analysis with capillary electrophoresis. (n.d.). d-nb.info. [Link]

  • Increasing reproducibility in biomolecule charge variant analysis - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]

  • Overview of practical chemical modifications of proteins. The net... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Determination of Effective Protein Charge by Capillary Electrophoresis: Effects of Charge Regulation in the Analysis of Charge Ladders. (n.d.). Analytical Chemistry. [Link]

  • Zeta Potential of Proteins - HORIBA. (n.d.). HORIBA. [Link]

  • Charge-Variant Profiling of Biopharmaceuticals - LCGC International. (n.d.). LCGC International. [Link]

  • Comparative Study of Analytical Techniques for Determining Protein Charge | Request PDF. (n.d.). ResearchGate. [Link]

  • Isoelectric Focusing: Principles, Applications, Advantages, and Limitations. (n.d.). Proteomics & Metabolomics. [Link]

  • Facilitating the Measurement of Zeta Potential in Proteins - AZoM. (2018). AZoM.com. [Link]

  • Determination of protein charge by capillary electrophoresis | Request PDF. (n.d.). ResearchGate. [Link]

  • Zeta Potential (ζ) Analysis for the Determination of Protein Content in Rice Flour. (n.d.). Chiang Mai University. [Link]

  • A Novel Method for Measuring Zeta Potential of High-Concentration, Low-Volume Protein Samples. (2010). American Laboratory. [Link]

  • Isoelectric Point Separations of Peptides and Proteins - PMC. (2017). National Center for Biotechnology Information. [Link]

  • What Is the Experimental Procedure for Isoelectric Focusing? - Mtoz Biolabs. (n.d.). Mtoz Biolabs. [Link]

  • Video: Capillary Electrophoresis: Applications - JoVE. (n.d.). JoVE. [Link]

  • Analytical Techniques for Protein Characterization - Mtoz Biolabs. (n.d.). Mtoz Biolabs. [Link]

  • (PDF) Mean Net Charge of Intrinsically Disordered Proteins: Experimental Determination of Protein Valence by Electrophoretic Mobility Measurements - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent developments in late-stage protein modification - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02404H. (n.d.). Royal Society of Chemistry. [Link]

  • 5.2: Protein Modification - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Protein Analysis Techniques Explained - ATA Scientific. (2019). ATA Scientific. [Link]

  • Surface charge density measurement of a single protein molecule with a controlled orientation by AFM - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protein Analysis Techniques Explained - MetwareBio. (n.d.). MetwareBio. [Link]

  • Detecting Individual Proteins and Their Surface Charge Variations in Solution by Potentiometric Nanoimpact Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protein modifications (video) | Khan Academy. (n.d.). Khan Academy. [Link]

  • Direct molecular level measurements of the electrostatic properties of a protein surface. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Measuring Surface-Induced Conformational Changes in Proteins - MIT Media Lab. (n.d.). MIT Media Lab. [Link]

  • Mining lysine post-translational modification sites by integrating protein language model representations with structural context. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery - NIH. (n.d.). National Institutes of Health. [Link]

Sources

Comparative Analysis of Amidination Workflows: Homogeneous vs. Solid-Phase Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates two distinct methodologies for protein amidination: traditional In-Solution (Homogeneous) protocols and emerging On-Bead (Solid-Phase) workflows utilizing paramagnetic bead technology (e.g., SP3). Amidination—typically the conversion of lysine


-amines to amidines (acetimidylation) or homoarginine (guanidination)—is a critical derivatization step in proteomics to modulate ionization efficiency, block tryptic cleavage sites, or stabilize protein complexes.

While in-solution chemistry offers superior reaction kinetics, it suffers from significant sample loss during the removal of excess amidinating reagents. On-bead protocols, conversely, leverage magnetic separation to facilitate rapid, loss-less reagent clearance, making them the superior choice for low-input samples (<10 µg) and high-throughput automation.

Mechanistic Grounding

Amidination relies on the nucleophilic attack of a primary amine (Lysine) on an activated imidate ester (e.g., Methyl Acetimidate) or O-methylisourea. This reaction preserves the positive charge of the lysine side chain while increasing its pKa and steric bulk, effectively blocking trypsin proteolysis at these sites.

Chemical Pathway Diagram

AmidinationMechanism Lysine Protein-Lysine (-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack Reagent Methyl Acetimidate (High pH 8.5-9.5) Reagent->Intermediate Product Amidinated Protein (Acetamidine Adduct) Intermediate->Product Elimination Byproduct Methanol (Leaving Group) Intermediate->Byproduct

Figure 1: Mechanism of lysine amidination using methyl acetimidate. The reaction requires a basic pH (typically >8.5) to ensure the lysine amine is deprotonated and nucleophilic.

Protocol Comparison: In-Solution vs. On-Bead
A. In-Solution Amidination (The Traditional Standard)

Context: Best for large sample amounts (>50 µg) where kinetic efficiency is paramount and sample loss during cleanup is acceptable.

Protocol:

  • Solubilization: Dissolve protein pellet in 50 mM HEPES or Triethylammonium bicarbonate (TEAB), pH 8.5. Avoid primary amine buffers (Tris, Glycine).

  • Reagent Addition: Add Methyl Acetimidate (or O-methylisourea) to a final concentration of 10–50 mM (typically 50–100x molar excess over lysine residues).

  • Incubation: Incubate at 25°C–37°C for 1–4 hours. Note: Re-addition of reagent after 1 hour is often required due to hydrolysis.

  • Quenching: Add hydroxylamine or acidify to stop the reaction.

  • Cleanup (Critical Bottleneck): Remove excess reagents using C18 Spin Tips, Dialysis, or Acetone Precipitation.

    • Risk: Hydrophilic peptides may be lost during C18 desalting; precipitation can be incomplete.

B. On-Bead Amidination (The SP3 "Clean" Workflow)

Context: Ideal for low-input samples, automation, and workflows requiring absolute removal of reagents without desalting columns.

Protocol:

  • Immobilization: Mix protein lysate with carboxylate-coated magnetic beads (e.g., Sera-Mag) in 50% Ethanol or Acetonitrile. The organic solvent forces proteins to encapsulate the beads (hydrophilic interaction).

  • Wash 1: Place on magnetic rack. Remove supernatant.[1][2][3][4][5] Wash with 80% Ethanol to remove lysis buffer components.

  • Reaction: Resuspend beads directly in the Amidination Buffer (50 mM HEPES pH 8.5 + 20 mM Methyl Acetimidate).

  • Incubation: Shake at 1000 rpm at 37°C for 1 hour. The rapid mixing negates diffusion limits.

  • Cleanup (The Advantage): Place on magnet. Remove supernatant (containing excess reagent).

  • Wash 2: Wash beads 2x with 80% Ethanol. Result: Pure, amidinated protein on beads, ready for digestion.

Workflow Logic & Efficiency Comparison

The following diagram contrasts the logistical flow of both methods. Note the reduction in steps and "loss points" in the On-Bead workflow.

WorkflowComparison cluster_Solution In-Solution Workflow cluster_Bead On-Bead (SP3) Workflow S_Start Protein Lysate S_React Add Reagent (Incubate 2-4h) S_Start->S_React S_Quench Quench Reaction S_React->S_Quench S_Desalt C18 Desalting / Dialysis (HIGH LOSS RISK) S_Quench->S_Desalt S_Digest Trypsin Digestion S_Desalt->S_Digest B_Start Protein Lysate B_Bind Bind to Magnetic Beads (Organic Solvent) B_Start->B_Bind B_React Add Reagent to Beads (Incubate 1h) B_Bind->B_React B_Wash Magnetic Wash (NO LOSS) B_React->B_Wash B_Digest On-Bead Digestion B_Wash->B_Digest

Figure 2: Workflow topology. The "Red" node in the solution path represents the primary source of experimental variability and sample loss.

Performance Data & Expert Analysis

The following data summarizes typical performance metrics observed in comparative proteomics experiments (e.g., blocking lysine cleavage for Arg-C specificity).

FeatureIn-Solution ProtocolOn-Bead (SP3) ProtocolExpert Verdict
Reaction Efficiency High (>95%) Moderate to High (90–95%)Solution chemistry has faster kinetics, but on-bead is sufficient if mixing is vigorous.
Sample Recovery Low to Moderate (60–80%)Excellent (>90%) On-bead avoids C18 desalting, preserving small/hydrophilic peptides.
Reagent Removal Difficult (Requires dialysis/C18)Simple (Magnetic Wash) On-bead is superior for removing high-salt amidination reagents.
Throughput Low (Manual processing)High (Automation ready) On-bead is compatible with KingFisher/liquid handlers.
Selectivity HighHighSpecificity is determined by pH, not the support matrix.
Expert Insight: The "Self-Validating" System

A robust amidination protocol must be self-validating.

  • In-Solution Validation: You must run a "Missed Cleavage" check. If amidination is successful, Trypsin should not cleave at Lysines. High missed cleavage rates at Lys (but not Arg) confirm success.

  • On-Bead Validation: Because you wash away the reagent before digestion, you can perform the digestion directly on the beads. If the digestion buffer turns turbid or pH shifts, it indicates incomplete washing of the amidination reagent (which is often basic). This visual cue acts as an immediate quality control step unavailable in solution protocols.

References
  • Hughes, C. S., et al. (2014).[6] Ultrasensitive proteome analysis using paramagnetic bead technology.[1] Molecular Systems Biology.[1] Link

  • Hale, J. E., et al. (1994). Guanidination of lysine residues for the analysis of proteins. Analytical Biochemistry.[7] Link

  • Moggridge, S., et al. (2018). A new method for on-bead protemics: SP3. Journal of Proteome Research.[8] Link

  • Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling of peptides for quantitative proteomics. Chemical Reviews. Link

Sources

Technical Guide: Comparative Analysis of Protein Modification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Site-Specific Labeling of Therapeutic Antibody Fragments (scFv)

Executive Summary

In drug development and structural biology, the method of protein modification dictates the quality of the final conjugate. This guide moves beyond standard textbook descriptions to compare three dominant strategies: Stochastic Chemical Conjugation (NHS-Ester) , Enzymatic Ligation (Sortase A) , and Genetic Code Expansion (Unnatural Amino Acids) .

We evaluate these strategies through the lens of a common biopharmaceutical challenge: conjugating a fluorophore or PEG moiety to a single-chain variable fragment (scFv) .

The Trade-Off Triangle
  • NHS-Ester: Maximum Yield / Minimum Specificity.

  • Sortase A: High Specificity / Moderate Yield / C-Terminal Restriction.

  • UAA (Genetic Encoding): Absolute Specificity / Lower Yield / High Complexity.

Part 1: The Strategies & Mechanisms

Stochastic Chemical Modification (NHS-Ester)

The Industry Workhorse. N-hydroxysuccinimide (NHS) esters react with primary amines (


) found on Lysine side chains and the N-terminus.
  • Mechanism: Nucleophilic attack of the primary amine on the NHS-ester carbonyl forms a stable amide bond, releasing the NHS group.

  • Critical Flaw: A typical scFv contains 10–20 Lysines. Labeling results in a heterogeneous mixture of species (DAR 0, 1, 2, 3...) with variable pharmacokinetics.

  • Best For: Early-stage screening where average signal matters more than homogeneity.

Enzymatic Ligation (Sortase A)

The C-Terminal Standard. Derived from Staphylococcus aureus, Sortase A (SrtA) recognizes a specific pentapeptide motif (LPXTG).[1]

  • Mechanism: SrtA cleaves the Threonine-Glycine bond, forming a thioester intermediate.[1][2][3] An incoming oligoglycine nucleophile (

    
    -Label) attacks this intermediate, ligating the label to the protein.
    
  • Critical Flaw: Requires a C-terminal tag. The reaction is reversible, requiring a large excess of nucleophile to drive equilibrium.

  • Best For: Site-specific C-terminal labeling when genetic engineering is permitted.

Genetic Code Expansion (Unnatural Amino Acids - UAA)

The Precision Frontier. This method effectively creates a "21st amino acid" by suppressing the Amber stop codon (TAG) with an orthogonal tRNA/tRNA-synthetase pair.

  • Mechanism: A non-canonical amino acid (e.g., p-Acetylphenylalanine or Azido-lysine) is incorporated cotranslationally. Post-purification, a bioorthogonal "Click" reaction (e.g., Oxime ligation or SPAAC) attaches the payload.

  • Critical Flaw: Lower expression yields due to competition with Release Factor 1 (RF1). High technical complexity.

  • Best For: ADCs (Antibody-Drug Conjugates) and FRET studies requiring absolute site control (internal or terminal).

Part 2: Visualizing the Workflows

The following diagram illustrates the divergent workflows for the three strategies starting from the gene level.

ProteinLabelingStrategies Gene Gene of Interest (scFv) Exp_WT Expression (WT) Gene->Exp_WT Exp_Tag Expression (C-term LPETG Tag) Gene->Exp_Tag Exp_UAA Expression (Amber Codon + Orthogonal tRNA) Gene->Exp_UAA Pur_WT Purification Exp_WT->Pur_WT Rxn_NHS Reaction: NHS-Ester + Lysines Pur_WT->Rxn_NHS Prod_NHS Product: Heterogeneous Mixture (Random Labeling) Rxn_NHS->Prod_NHS Pur_Tag Purification Exp_Tag->Pur_Tag Rxn_Srt Reaction: Sortase A + GGG-Label Pur_Tag->Rxn_Srt Prod_Srt Product: C-Terminal Specific (Homogeneous) Rxn_Srt->Prod_Srt Pur_UAA Purification (Contains Azide/Alkyne) Exp_UAA->Pur_UAA Rxn_Clk Reaction: Click Chemistry (DBCO/Tetrazine) Pur_UAA->Rxn_Clk Prod_UAA Product: Site-Specific Internal (Homogeneous) Rxn_Clk->Prod_UAA

Caption: Comparative workflow of Random (NHS), Enzymatic (Sortase), and Genetic (UAA) protein modification pipelines.

Part 3: Experimental Protocols & Causality

Protocol A: NHS-Ester Labeling (Baseline)

Goal: Rapid labeling of scFv with Alexa Fluor 488.

  • Buffer Exchange: Exchange scFv into PBS pH 7.4 or Sodium Bicarbonate pH 8.3 .

    • Causality: Primary amines must be deprotonated to act as nucleophiles. Tris buffer is forbidden as it contains primary amines that compete with the protein.

  • Reagent Prep: Dissolve NHS-Ester dye in anhydrous DMSO immediately before use.

    • Causality: NHS esters hydrolyze in water (half-life ~10-20 mins at pH 8). Moisture ruins the reagent.

  • Reaction: Add dye at 10-20x molar excess. Incubate 1 hour at Room Temperature (RT).

  • Quenching: Add 1M Tris (pH 8.0) to final conc. of 50mM.

    • Self-Validation: The solution should not change color, but free dye is now inert.

  • Cleanup: Remove excess dye via Zeba Spin Desalting Columns (7K MWCO).

Protocol B: Sortase A Ligation

Goal: C-terminal labeling of scFv-LPETG with GGG-Biotin.

  • Enzyme Prep: Use Pentamutant Sortase A (5M) for Ca2+-independent activity (optional but recommended). If using WT, buffer must contain 10mM CaCl2 .

  • Substrate Ratio: Mix:

    • 50 µM scFv-LPETG

    • 500 µM GGG-Biotin (10x excess)

    • 5 µM Sortase A (0.1 eq)

    • Causality: High concentration of nucleophile (GGG) is required to prevent the reverse reaction (hydrolysis of the intermediate).

  • Incubation: 4°C for 4–16 hours or 37°C for 2 hours.

    • Note: 4°C preserves scFv stability.

  • Purification (The Bottleneck):

    • Step 1: Ni-NTA to remove His-tagged Sortase and unreacted scFv (if the tag is placed effectively).

    • Step 2: Size Exclusion Chromatography (SEC) to remove excess GGG-peptide.

Protocol C: UAA Incorporation (Amber Suppression)

Goal: Incorporation of p-Acetylphenylalanine (pAcF) at pos. S132.

  • Strain Selection: Transform plasmid (scFv-TAG132) and pEVOL-pAcF (tRNA/RS pair) into E. coliC321.ΔA (RF1 knockout strain).

    • Causality: Standard BL21 strains have Release Factor 1, which terminates translation at the TAG codon, resulting in truncated protein. C321.ΔA eliminates this competition.

  • Expression: Grow in 2xYT. At OD600=0.5, add 1mM pAcF (dissolved in NaOH/Water) and induce with Arabinose/IPTG.

  • Labeling (Oxime Ligation):

    • Purify scFv-pAcF.

    • Add Hydroxylamine-PEG-Dye (20x excess).

    • Buffer: Sodium Acetate/PBS, pH 4.5 – 5.5 .

    • Causality: Oxime formation is acid-catalyzed. Neutral pH results in extremely slow kinetics.

  • Incubation: 16–24 hours at 37°C.

Part 4: Comparative Data Analysis

The following table summarizes typical performance metrics observed in scFv labeling campaigns.

MetricNHS-Ester (Random)Sortase A (Enzymatic)UAA (Genetic/Click)
Site Specificity None (Random Lysines)High (C-Terminus)Absolute (Any Site)
Homogeneity Low (Poisson Distribution)High (>95% single species)High (>95% single species)
Typical Yield 70–90%50–70%20–40% (Expression limited)
Reaction Time 1 Hour2–16 Hours12–24 Hours (Chemistry dependent)
Reagent Cost LowMedium (Enzyme + Peptide)High (Unnatural AA cost)
Scalability ExcellentGoodChallenging (Fermentation)
Mechanism of Action: Sortase A Transpeptidation

To understand the specificity of the middle option, we visualize the catalytic cycle.

SortaseMechanism Substrate Substrate (Protein-LPETG) Intermediate Acyl-Enzyme Intermediate (Thioester Bond) Substrate->Intermediate Recognition & Cleavage Enzyme Sortase A (Cys Active Site) Enzyme->Intermediate Recognition & Cleavage Cleaved Cleaved Fragment (G) Intermediate->Cleaved Product Ligated Product (Protein-LPETGGG-Label) Intermediate->Product Transpeptidation Nucleophile Nucleophile (GGG-Label) Nucleophile->Product Transpeptidation RegenEnzyme Regenerated Sortase Product->RegenEnzyme Cycle Repeats

Caption: The Sortase A catalytic cycle showing the formation of the thioester intermediate and nucleophilic attack.

Part 5: Decision Matrix (Conclusion)

When should you choose which strategy?

  • Choose NHS-Ester if:

    • You need to label a protein today for a quick microscopy experiment.

    • The protein is expensive/scarce, and you cannot afford the purification losses of other methods.

    • Homogeneity does not impact your assay (e.g., simple Western Blot detection).

  • Choose Sortase A if:

    • You need a homogeneous product (e.g., for binding affinity

      
       measurements).
      
    • You can tolerate a C-terminal modification.

    • You have the facility to express and purify recombinant proteins with tags.

  • Choose UAA/Genetic Code Expansion if:

    • Therapeutic Development: You are developing an ADC and need to ensure the drug does not interfere with the binding site.

    • FRET: You need to place a fluorophore at a precise internal residue to measure conformational changes.

    • You require a linkage that is stable in human serum (e.g., Oxime or Triazole).

References

  • Popp, M. W., & Ploegh, H. L. (2011). Making and breaking peptide bonds: protein engineering using sortase.

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code.

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews.

  • Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science (Describing the C321.ΔA strain).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on NHS chemistry).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Propionamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of Propionamidine Hydrochloride

This compound is an organic compound utilized in various research and pharmaceutical applications. According to its Safety Data Sheet (SDS), it is classified as a skin and eye irritant.[1] While it is not federally listed as an acutely toxic waste (P-list) by the Environmental Protection Agency (EPA), it must be managed as a hazardous waste due to its irritant properties and potential for other hazards if not handled correctly.[2][3][4][5][6][7][8]

Key Hazard Information:

Hazard ClassificationDescriptionGHS Pictogram
Skin IrritationCauses skin irritation upon contact.Irritant
Eye IrritationCauses serious eye irritation.Irritant
Respiratory IrritationMay cause respiratory irritation.Irritant

The core principle of its disposal is to prevent its release into the environment and to ensure that it is handled by personnel trained in hazardous waste management.

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Table of Required PPE:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust or splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if dust is generated.To prevent inhalation of airborne particles.

Handling Best Practices:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound is governed by federal, state, and local regulations and must be managed through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Unused or Expired this compound: Keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container and label it appropriately.

  • Contaminated Labware and Debris: All items that have come into direct contact with this compound, such as weighing paper, pipette tips, gloves, and contaminated wipes, must be considered hazardous waste. These materials should be collected in a designated, properly labeled hazardous waste container.

Step 2: Waste Accumulation and Storage

All this compound waste must be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

Container Requirements:

  • Compatibility: The container must be chemically compatible with this compound. High-density polyethylene (HDPE) is a suitable choice.

  • Integrity: The container must be in good condition, with no leaks or damage.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid Waste" or "Contaminated Debris").

  • Closure: The container must be kept tightly closed at all times, except when adding waste.

G cluster_generation Waste Generation cluster_accumulation Waste Accumulation & Segregation cluster_storage Storage in Satellite Accumulation Area (SAA) cluster_disposal Final Disposal start This compound (Unused or for Disposal) solid_waste_container Labeled Hazardous Waste Container (Solid this compound) start->solid_waste_container Place in contaminated_materials Contaminated Materials (Gloves, Wipes, etc.) debris_container Labeled Hazardous Waste Container (Contaminated Debris) contaminated_materials->debris_container Collect in saa Store in designated SAA - At or near point of generation - Container closed - Secondary containment solid_waste_container->saa debris_container->saa ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) saa->ehs_pickup Once full or per schedule disposal_facility Transport to Licensed Hazardous Waste Disposal Facility ehs_pickup->disposal_facility Managed by EHS incineration High-Temperature Incineration disposal_facility->incineration Likely method

Caption: Disposal workflow for this compound.

Step 3: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will provide the necessary paperwork and ensure that the waste is transported and disposed of in compliance with all regulations. The most common and environmentally sound method for the disposal of this type of chemical waste is high-temperature incineration at a licensed facility.

Decontamination Procedures

In the event of a spill or for routine cleaning of contaminated surfaces, follow these steps:

  • Restrict Access: Cordon off the affected area to prevent further contamination.

  • Wear Appropriate PPE: At a minimum, wear gloves, eye protection, and a lab coat.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

  • Decontaminate: Use a suitable decontaminating solution to clean the area. A mild detergent and water solution is generally effective. For laboratory equipment, a triple rinse with an appropriate solvent (e.g., water or ethanol) can be performed. All materials used for decontamination, including wipes and the rinsate, must be collected as hazardous waste.

  • Final Cleaning: Once the area is decontaminated, it can be cleaned with a standard laboratory disinfectant.

Regulatory Framework and Rationale

The disposal procedures outlined in this guide are based on the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a P- or U-listed waste, it must be evaluated for the characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[9][10] Given its irritant nature, it is managed as a toxic hazardous waste as a best practice.

The emphasis on segregation and containment is to prevent unintentional chemical reactions and to ensure the safety of personnel handling the waste. The requirement for professional disposal via a licensed facility ensures that the chemical is destroyed in a manner that minimizes environmental impact.

G cluster_decision Hazardous Waste Determination cluster_characterization Characteristic Evaluation cluster_outcome Disposal Pathway is_listed Is the chemical on a specific EPA list (F, K, P, U)? ignitable Ignitable? is_listed->ignitable No hazardous_waste Manage as Hazardous Waste is_listed->hazardous_waste Yes corrosive Corrosive? ignitable->corrosive ignitable->hazardous_waste Yes reactive Reactive? corrosive->reactive corrosive->hazardous_waste Yes toxic Toxic? reactive->toxic reactive->hazardous_waste Yes toxic->hazardous_waste Yes non_hazardous Manage as Non-Hazardous Waste toxic->non_hazardous None of the characteristics apply

Caption: Decision logic for hazardous waste classification.

References

  • ChemBK. (2024, April 9). This compound.
  • Continuing Education. (n.d.). Listed Hazardous Wastes.
  • PubChem. (n.d.). This compound.
  • Stephen F. Austin State University. (n.d.). P-Listed Hazardous Wastes.
  • University of Memphis. (n.d.). P-List.
  • Office of Research. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • Environmental Resource Center. (2018, April 10). Hazardous Waste Codes [40 CFR 261.33].
  • ChemicalBook. (2024, June 18). This compound | 39800-84-5.
  • eCFR. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • ChemicalBook. (2025, September 28). This compound | 3599-89-1.
  • P-Listed And U-Listed Chemicals.docx. (n.d.).
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Wikipedia. (n.d.). Amidine.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • ResearchGate. (n.d.). The Chemistry of the Amidines.
  • OUCI. (n.d.). Recent developments in the synthesis of amidines.
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • ECHEMI. (n.d.).
  • Semantic Scholar. (n.d.).
  • HW Drugs. (n.d.).
  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. (n.d.).
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • Environment, Health and Safety. (n.d.). 5.1 Listed Hazardous Wastes (F, K, U, and P lists).
  • Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes.
  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • My Alfred University. (n.d.). EPA Hazardous Waste Codes.

Sources

Personal protective equipment for handling Propionamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Propionamidine Hydrochloride is not merely a benign salt; it is a potent organic amidine used frequently in proteomics and antimicrobial research. While often categorized as a standard irritant, its physical form (hygroscopic powder) creates a specific vector for exposure: airborne dust inhalation and mucous membrane contact .

Safety in the laboratory is not a checklist—it is a variable in your experimental reproducibility. Inconsistent handling leads to moisture contamination of the reagent and low-level chronic exposure for the scientist. This guide operationalizes the safety data into a self-validating workflow.

Hazard Profile & Risk Assessment

The primary risks associated with Propionamidine HCl stem from its ability to irritate epithelial tissue upon contact. The following data is synthesized from GHS classifications and standard safety data sheets.

GHS CodeHazard StatementOperational Implication
H315 Causes skin irritationDirect contact with powder or high-concentration solutions will cause dermatitis. Glove integrity is non-negotiable.
H319 Causes serious eye irritationThe salt is highly soluble in tear fluid; dust contact will cause immediate, stinging pain and potential corneal abrasion.
H335 May cause respiratory irritationCritical Risk: Weighing this fine powder outside a fume hood generates invisible aerosols that irritate the upper respiratory tract.
H302 Harmful if swallowedIngestion risk is low in standard protocols but possible via hand-to-mouth transfer if glove hygiene is poor.

Personal Protective Equipment (PPE) Matrix

A. Respiratory Protection (The Primary Barrier)

Because Propionamidine HCl is a respiratory irritant (H335), reliance on room ventilation is insufficient during weighing.

  • Primary Control: Chemical Fume Hood or Biosafety Cabinet (Class II) .

    • Validation: Verify sash height is at the safe operating level (usually <18 inches) and the magnehelic gauge indicates proper airflow before opening the container.

  • Secondary Control (If Hood Unavailable): N95 (NIOSH) or P2 (EN 149) Respirator .

    • Fit Check: Perform a positive/negative pressure seal check every time the mask is donned. If you taste/smell the reagent, the seal has failed.

B. Hand Protection (Chemical Resistance)

Organic salts can permeate compromised glove materials. Latex is discouraged due to lower chemical resistance against organic solutes and potential allergenicity.[1]

  • Material: Nitrile Rubber .[2]

  • Minimum Thickness: 0.11 mm (4-5 mil) for solid handling; 0.20 mm (8 mil) for concentrated stock solutions.

  • Protocol:

    • Inspection: Inflate the glove slightly to check for pinholes before use.

    • Technique:Double-gloving is recommended when solubilizing. Strip the outer pair immediately if splashed, leaving the inner pair as a clean barrier.

C. Eye & Body Protection[1][3][4]
  • Eyes: Chemical Splash Goggles (indirect vented) are superior to safety glasses when working with fine powders that behave like fluids in air currents. At minimum, safety glasses with side shields must be worn.

  • Body: Standard lab coat (buttoned to the neck) and long pants. Ensure the cuff of the lab coat covers the wrist, overlapping with the glove.

Operational Workflow: Safe Solubilization

The highest risk of exposure occurs when transitioning the substance from a solid (dust hazard) to a liquid (splash hazard).

Step-by-Step Protocol
  • Preparation:

    • Bring the balance into the fume hood if possible. If not, use a tared closed vessel (e.g., a Falcon tube) to transport the weighed solid.

    • Pre-measure your solvent (Water, PBS, or DMSO) to minimize open-container time.

  • Weighing (The "Dust" Phase):

    • Open the stock container gently. Hygroscopic salts may clump; do not chip at them aggressively, as this ejects particles.

    • Use a disposable anti-static weighing boat.

    • Scientific Integrity Note: Propionamidine HCl is hygroscopic. Rapid weighing prevents water uptake, which alters the molecular weight calculation and stock concentration accuracy.

  • Solubilization (The "Splash" Phase):

    • Add the solvent to the powder, not the reverse, to reduce aerosolization.

    • Vortex with the cap tightly sealed.

    • Inspect the solution for clarity. Turbidity indicates incomplete dissolution or impurities.

  • Decontamination:

    • Wipe down the balance area with a damp paper towel (wet wiping captures dust; dry sweeping launches it).

    • Dispose of the wipe as hazardous chemical waste.

Visualization: Safe Handling Logic Flow

G Start START: Risk Assessment (Check GHS H315, H319, H335) PPE_Check Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Start->PPE_Check Hood_Check Engineering Control: Is Fume Hood Available? PPE_Check->Hood_Check Resp_Protection REQUIRED: Don N95/P2 Respirator Hood_Check->Resp_Protection No Weighing Weighing Phase: Use Anti-Static Boat Minimize Dust Generation Hood_Check->Weighing Yes (Sash <18") Resp_Protection->Weighing Solubilization Solubilization Phase: Add Solvent to Powder Vortex Sealed Tube Weighing->Solubilization Cleanup Decontamination: Wet Wipe Surfaces Dispose of Wipes as HazWaste Solubilization->Cleanup End END: Process Complete Cleanup->End

Caption: Logical workflow for handling Propionamidine HCl, prioritizing engineering controls (fume hood) over personal respiratory equipment.

Emergency Response & Disposal

Spill Management
  • Dry Spill (Powder): Do not use a brush or broom, as this generates dust. Cover the spill with wet paper towels (to dampen the powder), then scoop the wet mass into a hazardous waste bag.

  • Wet Spill (Solution): Absorb with vermiculite or standard spill pads. Clean the area with soap and water; Propionamidine is water-soluble.

Disposal Protocol (P501)

Propionamidine HCl must never be poured down the drain. It is toxic to aquatic life (often associated with H400/H411 in amidine derivatives).[3]

  • Solid Waste: Weighing boats and contaminated gloves go into "Solid Hazardous Waste."

  • Liquid Waste: Aqueous solutions containing Propionamidine must go into "Aqueous Chemical Waste" (alkaline or neutral stream, depending on the buffer).

  • Labeling: Clearly label the waste container with the full chemical name (no abbreviations) and the hazard checkbox "Irritant."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 415117, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propionamidine hydrochloride
Reactant of Route 2
Propionamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.